Solriamfetol Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
561069-23-6 |
|---|---|
Molecular Formula |
C10H15ClN2O2 |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
[(2R)-2-amino-3-phenylpropyl] carbamate;hydrochloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H2,12,13);1H/t9-;/m1./s1 |
InChI Key |
KAOVAAHCFNYXNJ-SBSPUUFOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](COC(=O)N)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(=O)N)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Wake-Promoting Mechanisms of Solriamfetol Hydrochloride: A Technical Guide for Researchers
An In-depth Examination of the Neuropharmacological Profile of a Novel Dopamine (B1211576) and Norepinephrine (B1679862) Reuptake Inhibitor
Abstract
Solriamfetol (B1681049) hydrochloride, a novel wakefulness-promoting agent, has demonstrated significant efficacy in the treatment of excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea. This technical guide provides a comprehensive overview of the core mechanism of action of solriamfetol for researchers, scientists, and drug development professionals. By delving into its molecular interactions, neurochemical effects, and influence on neuronal circuitry, this document aims to furnish a detailed understanding of its pharmacological profile. Quantitative data are presented in structured tables for comparative analysis, and detailed methodologies for key experimental procedures are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise representation of the underlying science.
Introduction
Solriamfetol hydrochloride is a phenylalanine derivative that functions primarily as a dopamine and norepinephrine reuptake inhibitor (DNRI).[1][2] Its wake-promoting effects are attributed to the increased availability of these key catecholamines in the synaptic cleft, thereby enhancing neurotransmission in brain regions critical for arousal and wakefulness.[3][4] Unlike traditional psychostimulants, solriamfetol exhibits a distinct pharmacological profile with a lower potential for abuse.[2] This guide will explore the multifaceted mechanism of action of solriamfetol, encompassing its primary DNRI activity and its engagement with other neuronal targets.
Primary Mechanism of Action: Dopamine and Norepinephrine Reuptake Inhibition
The principal mechanism through which solriamfetol exerts its wake-promoting effects is by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4][5] This inhibition leads to a subsequent increase in the extracellular concentrations of dopamine and norepinephrine in brain regions integral to the regulation of sleep and wakefulness, such as the prefrontal cortex and nucleus accumbens.[6]
Binding Affinity and Reuptake Inhibition
In vitro studies have quantified the binding affinity (Ki) and functional inhibition (IC50) of solriamfetol at human monoamine transporters. These data demonstrate a higher affinity and potency for NET compared to DAT, with significantly weaker interaction with the serotonin (B10506) transporter (SERT).
| Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Reference |
|---|---|---|---|---|
| Binding Affinity (Ki) | 14.2 µM | 3.7 µM | 81.5 µM | [5] |
| Reuptake Inhibition (IC50) | 2.9 µM | 4.4 µM | > 100 µM | [5] |
Secondary Mechanism of Action: TAAR1 Agonism
In addition to its primary activity as a DNRI, solriamfetol has been identified as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[5] TAAR1 is a G-protein coupled receptor that can modulate the activity of monoaminergic systems. Agonism at TAAR1 is thought to contribute to the wake-promoting effects of solriamfetol.
Functional Activity at TAAR1
Functional assays have determined the potency of solriamfetol as a TAAR1 agonist.
| Receptor | Parameter | Value | Reference |
|---|---|---|---|
| Trace Amine-Associated Receptor 1 (TAAR1) | Agonist Activity (EC50) | 10 - 16 µM | [5] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the characterization of solriamfetol's mechanism of action.
In Vitro Radioligand Binding Assays
These assays are employed to determine the binding affinity of solriamfetol for DAT and NET.
-
Objective: To quantify the binding affinity (Ki) of solriamfetol to the human dopamine transporter (DAT) and norepinephrine transporter (NET).
-
Cell Lines/Tissue Preparation: Human embryonic kidney (HEK293) cells stably expressing the human DAT or NET are commonly used. Alternatively, membrane preparations from rodent striatum (for DAT) or cortex (for NET) can be utilized.
-
Radioligands:
-
DAT: [³H]WIN 35,428, a high-affinity cocaine analog.
-
NET: [³H]nisoxetine, a selective NET inhibitor.
-
-
Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 120 mM) and KCl (e.g., 5 mM).
-
Procedure:
-
Cell membranes (20-40 µg of protein) are incubated with a fixed concentration of the radioligand (e.g., ~1 nM [³H]nisoxetine or 10-20 nM [³H]WIN 35,428) and varying concentrations of solriamfetol in a 96-well plate.
-
Incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-2 hours) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM desipramine (B1205290) for NET, 10 µM GBR 12909 for DAT).
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis: The concentration of solriamfetol that inhibits 50% of specific radioligand binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Reuptake Assays
These assays measure the functional inhibition of dopamine and norepinephrine reuptake by solriamfetol.
-
Objective: To determine the potency (IC50) of solriamfetol to inhibit the reuptake of dopamine and norepinephrine into cells expressing the respective transporters.
-
Cell Lines: HEK293 or Madin-Darby Canine Kidney (MDCK) cells stably expressing the human DAT or NET.
-
Substrates:
-
DAT: [³H]dopamine.
-
NET: [³H]norepinephrine.
-
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or a similar physiological salt solution.
-
Procedure:
-
Cells are plated in 96-well plates and grown to confluence.
-
On the day of the assay, the culture medium is replaced with assay buffer.
-
Cells are pre-incubated with varying concentrations of solriamfetol or a vehicle control for a short period (e.g., 10-15 minutes).
-
The uptake reaction is initiated by adding the radiolabeled substrate (e.g., 10-20 nM [³H]dopamine or [³H]norepinephrine).
-
Incubation is carried out at 37°C for a short, linear uptake period (e.g., 5-10 minutes).
-
The reaction is terminated by rapidly aspirating the buffer and washing the cells multiple times with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of solriamfetol that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is determined by non-linear regression analysis.
In Vivo Microdialysis
This technique is used to measure the extracellular levels of dopamine and norepinephrine in the brains of freely moving animals following the administration of solriamfetol.
-
Objective: To assess the effect of solriamfetol on extracellular dopamine and norepinephrine concentrations in specific brain regions.
-
Animal Model: Typically, male Sprague-Dawley or Wistar rats are used.
-
Surgical Procedure:
-
Animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting brain regions such as the prefrontal cortex (PFC) or nucleus accumbens (NAc).
-
Rat PFC Coordinates (from Bregma): AP +3.2 mm, ML ±0.8 mm, DV -4.0 mm.
-
Rat NAc Coordinates (from Bregma): AP +1.6 mm, ML ±1.5 mm, DV -7.8 mm.
-
-
The cannula is secured to the skull with dental cement. Animals are allowed to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
aCSF Composition (in mM): NaCl 147, KCl 4, CaCl₂ 2.3, MgCl₂ 1.0. The pH is adjusted to 7.4.
-
-
After a stabilization period, baseline dialysate samples are collected (e.g., every 20 minutes).
-
Solriamfetol is administered (e.g., intraperitoneally), and dialysate samples continue to be collected.
-
-
Sample Analysis: The concentrations of dopamine and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Neurotransmitter concentrations are expressed as a percentage of the baseline levels and are analyzed over time to determine the effect of solriamfetol.
Ex Vivo Slice Electrophysiology
This technique is used to investigate the effects of solriamfetol on the firing rate of dopamine neurons in the ventral tegmental area (VTA), a key region in the brain's reward and arousal systems.
-
Objective: To determine the effect of solriamfetol on the spontaneous firing rate of VTA dopamine neurons.
-
Animal Model: Typically, male C57BL/6J mice are used.
-
Slice Preparation:
-
Animals are anesthetized, and the brain is rapidly removed and placed in ice-cold, oxygenated cutting solution.
-
Coronal or horizontal slices (e.g., 250-300 µm thick) containing the VTA are prepared using a vibratome.
-
Slices are allowed to recover in a holding chamber with oxygenated aCSF at room temperature for at least one hour before recording.
-
Recording aCSF Composition (in mM): NaCl 126, KCl 2.5, NaH₂PO₄ 1.25, MgCl₂ 1.2, CaCl₂ 2.4, NaHCO₃ 26, D-glucose 10, bubbled with 95% O₂/5% CO₂.
-
-
-
Electrophysiological Recording:
-
Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 32-34°C).
-
VTA dopamine neurons are identified based on their location and characteristic electrophysiological properties (e.g., slow, regular firing rate and a prominent hyperpolarization-activated cation current, Ih).
-
Whole-cell or cell-attached patch-clamp recordings are made using glass micropipettes filled with an appropriate internal solution.
-
The spontaneous firing rate of the neurons is recorded in the absence and presence of various concentrations of solriamfetol applied to the bath.
-
-
Data Analysis: Changes in the firing frequency of VTA dopamine neurons following the application of solriamfetol are quantified and statistically analyzed.
Conclusion
The wake-promoting effects of this compound are primarily mediated by its action as a dopamine and norepinephrine reuptake inhibitor. This leads to increased levels of these crucial neurotransmitters in brain regions that govern arousal and wakefulness. Additionally, its agonist activity at the TAAR1 receptor likely contributes to its overall pharmacological profile. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced mechanisms of solriamfetol and to explore its potential in other therapeutic areas. The comprehensive understanding of its mechanism of action is vital for the continued development and clinical application of this important therapeutic agent.
References
- 1. From artificial cerebro-spinal fluid (aCSF) to artificial extracellular fluid (aECF): microdialysis perfusate composition effects on in vivo brain ECF glucose measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. dendrites.esam.northwestern.edu [dendrites.esam.northwestern.edu]
- 4. Mechanism of Action for Excessive Daytime Sleepiness (EDS) Due to OSA | SUNOSI® (solriamfetol) for HCPs [sunosihcp.com]
- 5. Solriamfetol - Wikipedia [en.wikipedia.org]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Solriamfetol Hydrochloride: A Technical Guide to its Pharmacodynamics and Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solriamfetol (B1681049) hydrochloride, a wakefulness-promoting agent, is a phenylalanine derivative approved for the treatment of excessive daytime sleepiness in adults with narcolepsy or obstructive sleep apnea (B1277953) (OSA).[1][2] This technical guide provides an in-depth exploration of the pharmacodynamics and receptor binding profile of solriamfetol, offering valuable insights for researchers and professionals in the field of drug development. The primary mechanism of action of solriamfetol is the inhibition of dopamine (B1211576) and norepinephrine (B1679862) reuptake.[3][4][5]
Core Pharmacodynamics: A Dual Reuptake Inhibitor
Solriamfetol functions as a dopamine and norepinephrine reuptake inhibitor (DNRI).[3][6] By binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET), it blocks the reuptake of these neurotransmitters from the synaptic cleft, leading to increased extracellular concentrations of dopamine and norepinephrine.[3][6] This enhanced dopaminergic and noradrenergic signaling is believed to be the primary mechanism underlying its wake-promoting effects.[7][8] Notably, solriamfetol does not induce the release of these monoamines, distinguishing it from amphetamine-like stimulants.[1]
In Vivo Evidence: Neurotransmitter Level Modulation
In vivo microdialysis studies in rodents have demonstrated that the administration of solriamfetol leads to a dose-dependent increase in extracellular levels of dopamine and norepinephrine in the brain.[6] This direct evidence corroborates the in vitro findings and solidifies its classification as a DNRI.
Receptor Binding Profile
The receptor binding profile of solriamfetol is characterized by its specificity for the dopamine and norepinephrine transporters. It exhibits a low affinity for the serotonin (B10506) transporter (SERT) and does not significantly inhibit serotonin reuptake.[9][10] Furthermore, solriamfetol shows no appreciable binding affinity for a wide range of other receptors, including dopamine, serotonin, norepinephrine, GABA, adenosine, histamine, orexin, benzodiazepine, and muscarinic or nicotinic acetylcholine (B1216132) receptors.[1][4][7]
Quantitative Binding and Functional Data
The following tables summarize the key quantitative data regarding the receptor binding and functional potency of solriamfetol hydrochloride.
| Transporter | Parameter | Value (μM) | Reference |
| Human Dopamine Transporter (hDAT) | Ki | 14.2 | [9] |
| IC50 (Reuptake Inhibition) | 2.9 | [6][9] | |
| Human Norepinephrine Transporter (hNET) | Ki | 3.7 | [9] |
| IC50 (Reuptake Inhibition) | 4.4 | [6][9] | |
| Human Serotonin Transporter (hSERT) | Ki | 81.5 | [9] |
| IC50 (Reuptake Inhibition) | > 100 | [6][9] |
Table 1: Binding Affinity (Ki) and Functional Potency (IC50) of Solriamfetol for Monoamine Transporters.
Emerging Research: Trace Amine-Associated Receptor 1 (TAAR1)
Recent preclinical studies have identified that solriamfetol also acts as an agonist at the trace amine-associated receptor 1 (TAAR1).[9] The EC50 values for hTAAR1 are within the clinically relevant plasma concentrations of solriamfetol, suggesting this interaction may contribute to its overall pharmacological effects.[9]
| Receptor | Parameter | Value (μM) | Reference |
| Human TAAR1 | EC50 (Agonist Activity) | 10 - 16 | [9] |
Table 2: Functional Agonist Activity of Solriamfetol at TAAR1.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of solriamfetol and the general workflows for the experimental protocols used to characterize its pharmacodynamic profile.
Experimental Protocols
Radioligand Binding Assays for DAT and NET
Objective: To determine the binding affinity (Ki) of solriamfetol for the human dopamine and norepinephrine transporters.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are cultured in appropriate media.
-
Cells are harvested, and crude membrane fractions are prepared by homogenization and differential centrifugation. Protein concentration of the membrane preparation is determined.
-
-
Competition Binding Assay:
-
Membrane preparations are incubated in a buffer solution containing a specific radioligand for either DAT (e.g., [3H]WIN 35,428) or NET (e.g., [3H]nisoxetine) at a concentration near its Kd.
-
A range of concentrations of unlabeled solriamfetol are added to compete with the radioligand for binding to the transporter.
-
Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT, desipramine (B1205290) for NET).
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of solriamfetol that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis for Dopamine and Norepinephrine
Objective: To measure the effect of solriamfetol on extracellular levels of dopamine and norepinephrine in a specific brain region (e.g., the striatum) of a freely moving animal.
Methodology:
-
Surgical Procedure:
-
A guide cannula is stereotaxically implanted into the target brain region (e.g., striatum) of an anesthetized rodent (e.g., rat). The animal is allowed to recover from surgery.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
-
Baseline Sample Collection:
-
After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine and norepinephrine concentrations.
-
-
Drug Administration:
-
Solriamfetol is administered to the animal, typically via systemic injection (e.g., intraperitoneal or subcutaneous).
-
-
Post-Administration Sample Collection:
-
Dialysate samples continue to be collected at the same intervals for a defined period after drug administration to monitor changes in neurotransmitter levels over time.
-
-
Neurotransmitter Analysis:
-
The concentration of dopamine and norepinephrine in the dialysate samples is quantified using a highly sensitive analytical technique, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
-
Data Analysis:
-
The post-administration neurotransmitter concentrations are expressed as a percentage of the pre-administration baseline levels to determine the effect of solriamfetol.
-
Conclusion
This compound is a selective dopamine and norepinephrine reuptake inhibitor with a well-defined pharmacodynamic profile. Its primary mechanism of action is the blockade of DAT and NET, leading to increased extracellular concentrations of these key wakefulness-promoting neurotransmitters. The lack of significant interaction with other major receptor systems contributes to its distinct pharmacological profile. Emerging evidence of its agonist activity at TAAR1 may represent an additional facet of its mechanism of action that warrants further investigation. The experimental protocols outlined in this guide provide a framework for the continued study and characterization of solriamfetol and other novel compounds targeting the monoaminergic systems.
References
- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating TAAR-1, Dopamine, and Norepinephrine in Binge Eating Disorder Using Solriamfetol | Clinical Research Trial Listing ( Binge-Eating Disorder ) ( NCT06413433 ) [trialx.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Mechanism of Action for Excessive Daytime Sleepiness (EDS) Due to OSA | SUNOSI® (solriamfetol) for HCPs [sunosihcp.com]
- 5. Solriamfetol for the treatment of excessive daytime sleepiness associated with narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo microdialysis for striatal DA release [protocols.io]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional and radioligand binding characterization of rat 5-HT6 receptors stably expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. um.edu.mt [um.edu.mt]
- 10. sunosi.com [sunosi.com]
The Journey of Solriamfetol Hydrochloride: From Discovery to Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Solriamfetol (B1681049) hydrochloride, a novel wake-promoting agent, has emerged as a significant therapeutic option for individuals suffering from excessive daytime sleepiness (EDS) associated with narcolepsy and obstructive sleep apnea (B1277953) (OSA). This technical guide provides a comprehensive overview of the discovery, mechanism of action, pivotal clinical trial findings, and chemical synthesis of solriamfetol hydrochloride. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug discovery and development.
Discovery and Development Timeline
The development of solriamfetol, also known as (R)-2-amino-3-phenylpropylcarbamate hydrochloride, has been a multi-company endeavor. The initial discovery was made by a subsidiary of the SK Group.[1] Subsequently, in 2011, Aerial Pharma acquired the rights to the compound outside of eleven Asian countries.[1] Aerial Pharma advanced the drug through two Phase II clinical trials for narcolepsy before licensing it to Jazz Pharmaceuticals in 2014.[1] Jazz Pharmaceuticals then spearheaded the Phase III clinical trial program, known as TONES (Treatment of Obstructive Sleep Apnea and Narcolepsy Excessive Sleepiness), which ultimately led to its approval by the U.S. Food and Drug Administration (FDA) in 2019 for the treatment of excessive daytime sleepiness in adults with narcolepsy or obstructive sleep apnea.[1]
Mechanism of Action
Solriamfetol's wake-promoting effects are primarily attributed to its function as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor (DNRI).[2][3] By binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET), solriamfetol blocks the reuptake of these neurotransmitters from the synaptic cleft.[2] This leads to an increased extracellular concentration of both dopamine and norepinephrine, thereby enhancing neurotransmission in pathways associated with wakefulness and arousal.[2][4] Notably, solriamfetol has a weak affinity for the serotonin (B10506) transporter and does not exhibit significant monoamine-releasing activity, distinguishing it from amphetamine-like stimulants.[3][4]
Pharmacokinetic Profile
The pharmacokinetic properties of solriamfetol have been well-characterized, demonstrating its suitability for once-daily dosing.
| Parameter | Value | Reference |
| Bioavailability | ~95% | [1] |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | [1] |
| Plasma Protein Binding | 13.3-19.4% | [1] |
| Metabolism | Minimal (~1% as N-acetylsolriamfetol) | [1] |
| Elimination Half-life | ~7.1 hours | [1] |
| Excretion | ~95% unchanged in urine | [1] |
Clinical Efficacy: The TONES Program
The efficacy and safety of solriamfetol were established in the TONES (Treatment of Obstructive Sleep Apnea and Narcolepsy Excessive Sleepiness) Phase III clinical trial program. The pivotal studies, TONES 2 (narcolepsy) and TONES 3 (obstructive sleep apnea), were 12-week, randomized, double-blind, placebo-controlled trials.
TONES 2: Narcolepsy
The TONES 2 study evaluated the efficacy of solriamfetol in adult patients with narcolepsy. The co-primary endpoints were the change from baseline in the Maintenance of Wakefulness Test (MWT) and the Epworth Sleepiness Scale (ESS).
| Treatment Group | Change from Baseline in MWT (minutes) | Change from Baseline in ESS |
| Placebo | +1.0 | -2.8 |
| Solriamfetol 75 mg | +4.7 | -4.5 |
| Solriamfetol 150 mg | +7.7 | -6.3 |
| Solriamfetol 300 mg | +10.7 | -7.4 |
TONES 3: Obstructive Sleep Apnea
The TONES 3 study assessed the efficacy of solriamfetol in adult patients with OSA and residual EDS. The co-primary endpoints were the same as in the TONES 2 study.
| Treatment Group | Change from Baseline in MWT (minutes) | Change from Baseline in ESS |
| Placebo | -0.6 | -3.3 |
| Solriamfetol 37.5 mg | +4.5 | -4.5 |
| Solriamfetol 75 mg | +7.9 | -5.2 |
| Solriamfetol 150 mg | +10.7 | -6.4 |
| Solriamfetol 300 mg | +12.9 | -7.0 |
Experimental Protocols
Clinical Trial Methodology: TONES 2 & 3 (Summarized)
-
Study Design: The TONES 2 and 3 studies were 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.
-
Participants: Adult patients (18-75 years) with a diagnosis of narcolepsy (TONES 2) or OSA with residual EDS (TONES 3) were enrolled. Key inclusion criteria included an Epworth Sleepiness Scale (ESS) score ≥ 10.
-
Intervention: Participants were randomized to receive once-daily oral doses of solriamfetol (various dosages) or placebo.
-
Primary Endpoints: The co-primary efficacy endpoints were the change from baseline to week 12 in:
-
Maintenance of Wakefulness Test (MWT): An objective measure of the ability to stay awake.
-
Epworth Sleepiness Scale (ESS): A subjective, patient-reported measure of sleepiness.
-
-
Statistical Analysis: Efficacy analyses were performed on the modified intent-to-treat population. The primary endpoints were analyzed using a mixed-effects model for repeated measures.
Chemical Synthesis of this compound
Several synthetic routes for this compound have been reported, with many starting from D-phenylalaninol. A common and efficient method involves the reaction of D-phenylalaninol with sodium cyanate (B1221674) under acidic conditions to form the carbamate, followed by salt formation.
Step 1: Carbamate Formation
D-phenylalaninol is reacted with sodium cyanate in an acidic aqueous medium. The acid protonates the cyanate to form isocyanic acid in situ, which then reacts with the primary alcohol of D-phenylalaninol to form the carbamate, yielding solriamfetol free base.
Step 2: Hydrochloride Salt Formation
The solriamfetol free base is then dissolved in a suitable organic solvent, and a solution of hydrochloric acid in an organic solvent (e.g., isopropanol) is added to precipitate this compound. The resulting solid is then filtered and dried.
Conclusion
This compound represents a significant advancement in the management of excessive daytime sleepiness in patients with narcolepsy and obstructive sleep apnea. Its unique mechanism of action, favorable pharmacokinetic profile, and demonstrated efficacy in robust clinical trials underscore its clinical value. The well-established chemical synthesis provides a reliable and scalable method for its production. This guide has provided a detailed overview of the critical aspects of solriamfetol's journey from a promising molecule to an approved therapeutic agent.
References
- 1. Solriamfetol for Excessive Sleepiness in Obstructive Sleep Apnea (TONES 3). A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to synthesize Solriamfetol?_Chemicalbook [chemicalbook.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Randomized Controlled Trial of Solriamfetol for Excessive Daytime Sleepiness in OSA: An Analysis of Subgroups Adherent or Nonadherent to OSA Treatment - PMC [pmc.ncbi.nlm.nih.gov]
solriamfetol as a selective dopamine and norepinephrine reuptake inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Solriamfetol (B1681049) is a selective dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor (DNRI) approved for the treatment of excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea.[1][2][3][4][5] Its wake-promoting effects are primarily attributed to its ability to block the reuptake of dopamine (DA) and norepinephrine (NE) at their respective transporters, the dopamine transporter (DAT) and the norepinephrine transporter (NET).[6][7] This action leads to increased extracellular concentrations of these key neurotransmitters in brain regions responsible for alertness and wakefulness.[7] This technical guide provides a comprehensive overview of the pharmacological profile of solriamfetol, including its binding affinities, reuptake inhibition potency, and selectivity. Detailed experimental protocols for assessing monoamine reuptake inhibition are also presented, along with visualizations of the core signaling pathway and experimental workflows.
Mechanism of Action
Solriamfetol exerts its therapeutic effects by binding to and inhibiting the function of DAT and NET.[1][7][8] By blocking these transporters, solriamfetol effectively reduces the clearance of dopamine and norepinephrine from the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission.[1][6] This dual-action mechanism is believed to be central to its ability to promote wakefulness.[6][7] Notably, solriamfetol has a significantly lower affinity for the serotonin (B10506) transporter (SERT), indicating a selective pharmacological profile.[8][9] Some research also suggests that solriamfetol may act as an agonist at the trace amine-associated receptor 1 (TAAR1), which could also contribute to its wake-promoting effects.[8][10][11]
Pharmacological Data
The following tables summarize the in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) of solriamfetol for the human monoamine transporters.
Table 1: Binding Affinity (Ki) of Solriamfetol for Monoamine Transporters
| Transporter | Binding Affinity (Ki) in µM | Reference |
| Dopamine Transporter (DAT) | 14.2 | [1][8] |
| Norepinephrine Transporter (NET) | 3.7 | [1][8] |
| Serotonin Transporter (SERT) | 81.5 | [8][9] |
Table 2: Reuptake Inhibition (IC50) of Solriamfetol for Monoamine Transporters
| Transporter | Inhibition Potency (IC50) in µM | Reference |
| Dopamine Transporter (DAT) | 2.9 | [1][8] |
| Norepinephrine Transporter (NET) | 4.4 | [1][8] |
| Serotonin Transporter (SERT) | > 100 | [8] |
Signaling Pathway
The primary signaling pathway affected by solriamfetol is the modulation of dopaminergic and noradrenergic neurotransmission through the inhibition of their respective transporters.
Caption: Solriamfetol's mechanism of action in the synaptic cleft.
Experimental Protocols
The characterization of solriamfetol as a selective DNRI is based on established in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific transporter.
-
Objective: To determine the binding affinity (Ki) of solriamfetol for DAT, NET, and SERT.
-
Materials:
-
HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).[12]
-
Cell membrane preparations from the aforementioned cells.
-
Radiolabeled ligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT.[12]
-
Assay buffer (e.g., Tris-HCl with appropriate salts).
-
Test compound: Solriamfetol at various concentrations.
-
Known non-labeled ligands for determining non-specific binding (e.g., cocaine for DAT, desipramine (B1205290) for NET, citalopram (B1669093) for SERT).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubate cell membrane preparations with a fixed concentration of the radiolabeled ligand and varying concentrations of solriamfetol.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of solriamfetol that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Reuptake Inhibition Assay
This assay directly measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
-
Objective: To determine the functional potency (IC50) of solriamfetol to inhibit the reuptake of dopamine, norepinephrine, and serotonin.
-
Materials:
-
HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).[12]
-
Cell culture medium and 96-well microplates.[12]
-
Assay buffer (e.g., Krebs-Henseleit buffer).[12]
-
Radiolabeled monoamine substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.[12]
-
Known transporter inhibitors for determining non-specific uptake (e.g., mazindol for DAT and NET, paroxetine (B1678475) for SERT).[12]
-
Test compound: Solriamfetol at various concentrations.
-
-
Procedure:
-
Plate the cells in 96-well plates and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of solriamfetol or a known inhibitor.
-
Initiate uptake by adding the radiolabeled monoamine substrate.[12]
-
Incubate for a defined period at an appropriate temperature (e.g., 37°C).
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.[12]
-
Lyse the cells.
-
Measure the radioactivity within the cells using a scintillation counter.
-
-
Data Analysis:
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the monoamine reuptake inhibition profile of a compound like solriamfetol.
Caption: General workflow for assessing monoamine reuptake inhibition.
Conclusion
Solriamfetol is a selective dopamine and norepinephrine reuptake inhibitor with a well-defined in vitro pharmacological profile. Its higher potency for inhibiting DAT and NET compared to SERT underscores its targeted mechanism of action, which is believed to be the foundation of its clinical efficacy in treating excessive daytime sleepiness. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of solriamfetol and the development of novel compounds with similar pharmacological properties.
References
- 1. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solriamfetol for the treatment of excessive daytime sleepiness associated with narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solriamfetol: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Post-marketing safety profile of solriamfetol: A real-world disproportionality analysis using FDA adverse event reporting system (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profile of Solriamfetol in the Management of Excessive Daytime Sleepiness Associated with Narcolepsy or Obstructive Sleep Apnea: Focus on Patient Selection and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Solriamfetol Hydrochloride? [synapse.patsnap.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Solriamfetol - Wikipedia [en.wikipedia.org]
- 9. solriamfetol [drugcentral.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Preclinical Pharmacology and In Vivo Effects of Solriamfetol
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the preclinical pharmacology and in vivo effects of solriamfetol (B1681049), a wake-promoting agent approved for the treatment of excessive daytime sleepiness (EDS) in adults with narcolepsy or obstructive sleep apnea (B1277953) (OSA).[1][2] The following sections detail its mechanism of action, receptor binding profile, and a summary of its observed effects in various animal models, supported by quantitative data, experimental protocols, and visual diagrams to elucidate key concepts.
Preclinical Pharmacology
Solriamfetol's primary mechanism of action is the inhibition of dopamine (B1211576) and norepinephrine (B1679862) reuptake.[3][4] However, recent preclinical studies have revealed a more complex pharmacological profile, including agonist activity at the trace amine-associated receptor 1 (TAAR1) and the serotonin (B10506) 1A (5-HT1A) receptor.[1][5][6][7]
Mechanism of Action
Solriamfetol is a dopamine and norepinephrine reuptake inhibitor (DNRI).[8][9] By binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET), it blocks the reuptake of these neurotransmitters from the synaptic cleft, leading to increased extracellular concentrations of dopamine and norepinephrine.[4][10] This enhanced dopaminergic and noradrenergic signaling is believed to be the primary driver of its wake-promoting effects.[9][11]
Unlike traditional stimulants such as amphetamines, solriamfetol does not induce the release of monoamines.[10] More recent in vitro studies have identified additional pharmacological targets. Solriamfetol has been shown to act as an agonist at human, mouse, and rat TAAR1 receptors.[1][5] TAAR1 agonists are known to modulate monoamine transmission and have demonstrated wake-promoting properties in preclinical models.[1][5] This TAAR1 agonism may represent an additional mechanism contributing to solriamfetol's therapeutic effects.[1] Furthermore, solriamfetol exhibits lower potency agonist activity at the 5-HT1A receptor.[5][6]
Receptor Binding and Functional Activity
The binding affinity and functional potency of solriamfetol at various monoamine transporters and receptors have been characterized in several in vitro studies. The data consistently show a higher affinity and potency for NET and DAT, with negligible activity at the serotonin transporter (SERT).[4][10]
| Target | Parameter | Value (µM) | Reference |
| Dopamine Transporter (DAT) | Ki | 14.2 | [10] |
| IC50 | 2.9 | [4][10] | |
| Norepinephrine Transporter (NET) | Ki | 3.7 | [10] |
| IC50 | 4.4 | [4][10] | |
| Serotonin Transporter (SERT) | IC50 | > 100 | [4] |
| Human TAAR1 Receptor | EC50 | 10 - 16 | [1][5][7] |
| Serotonin 1A (5-HT1A) Receptor | EC50 | 25 | [5][7] |
Ki: Inhibitor binding affinity; IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration.
Solriamfetol lacks significant binding affinity for a wide range of other receptors, including those for serotonin, GABA, adenosine, histamine, orexin, benzodiazepines, and muscarinic or nicotinic acetylcholine.[8][10]
Caption: Solriamfetol's primary mechanism of action.
In Vivo Effects
Preclinical in vivo studies have been conducted in various animal models, primarily mice and rats, to characterize the effects of solriamfetol on wakefulness, locomotor activity, cognitive function, and cardiovascular parameters.
Wake-Promoting Effects
Solriamfetol has demonstrated potent, dose-dependent wake-promoting activity in mice.[12] In preclinical trials, it showed a favorable profile without the rebound hypersomnia often seen with traditional amphetamines.[10]
Locomotor Activity
Unlike typical stimulants, solriamfetol does not significantly increase locomotor activity in naive mice.[1][5] In fact, at higher doses (50-150 mg/kg), it can induce a state of quiet wakefulness with low mobility.[12] Interestingly, in dopamine transporter (DAT) knockout mice, which exhibit hyperactivity, solriamfetol inhibited the increased locomotor activity.[1][5][6] In rats, however, solriamfetol showed a behavioral profile more similar to dexamphetamine in an open-field test.[3]
Cognitive Performance
Solriamfetol has been shown to improve cognitive deficits in mouse models of OSA that utilize chronic intermittent hypoxia (IH) or sleep fragmentation (SF) protocols.[13][14][15]
-
Novel Object Recognition (NOR): In mice exposed to IH or SF, solriamfetol (200 mg/kg) significantly improved performance on the NOR task, a measure of explicit memory, whereas modafinil (B37608) at the same dose did not.[13][14][15][16]
-
Sustained Attention and Spatial Memory: At lower doses (3 mg/kg) that do not suppress locomotion, solriamfetol was found to enhance sustained attention and spatial memory in wild-type mice.[12]
Anxiety-Like Behavior
In a mouse model of OSA, solriamfetol treatment was associated with a reduction in anxiety-like behaviors.[13][14]
Cardiovascular Safety
In vitro and in vivo nonclinical safety pharmacology studies have indicated minimal effects of solriamfetol on cardiovascular function.[17] Studies in anesthetized rats, guinea pigs, and dogs showed no QTc prolongation.[17] While solriamfetol can cause dose-dependent increases in blood pressure and heart rate, these effects were generally small in clinical trials at therapeutic doses.[8][18]
Abuse Potential
Preclinical studies suggest a low potential for abuse.[19] While solriamfetol produces some stimulant-like behavioral effects, such as increased locomotor activity in certain models and anorexia, its overall profile in drug discrimination studies and human abuse potential studies indicates a liability that is similar to or lower than that of phentermine, a Schedule IV stimulant.[20][21]
Summary of Key In Vivo Studies
| Animal Model | Dose(s) | Key Findings | Reference(s) |
| Naive Mice | 1-10 µM (in vitro) | Dose-dependently inhibited firing of VTA dopaminergic neurons. | [1][5] |
| Naive Mice | Not specified | Did not increase locomotor activity. | [1][5] |
| DAT Knockout Mice | Not specified | Inhibited the increase in locomotor activity. | [1][5][6] |
| Wild-type Mice | 3 mg/kg | Improved sustained attention and spatial memory. | [12] |
| Wild-type Mice | 50-150 mg/kg | Induced a state of alert waking with low mobility. | [12] |
| OSA Model Mice (IH/SF) | 200 mg/kg | Ameliorated EDS, improved cognitive deficits (NOR), and reduced anxiety. | [13][14][15][16] |
| Rats | Not specified | Showed a behavioral profile similar to dexamphetamine in open-field test. | [3] |
VTA: Ventral Tegmental Area; DAT: Dopamine Transporter; OSA: Obstructive Sleep Apnea; IH: Intermittent Hypoxia; SF: Sleep Fragmentation; NOR: Novel Object Recognition; EDS: Excessive Daytime Sleepiness.
Experimental Protocols
In Vitro Receptor Binding and Functional Assays
-
Methodology: In vitro binding and functional studies are typically conducted using a panel of cell lines or membrane preparations that express specific transmembrane receptors and monoamine transporters.[1][7] For reuptake inhibition assays, radiolabeled substrates (e.g., [³H]dopamine, [³H]norepinephrine) are used, and the ability of solriamfetol to inhibit the uptake of these substrates is measured to determine its IC50 value.[4] For functional receptor assays (e.g., TAAR1 agonism), cells expressing the receptor of interest are treated with varying concentrations of solriamfetol, and a downstream signaling event (e.g., cAMP production) is measured to determine the EC50 value.[5]
Electrophysiology
-
Methodology: To assess the effects of solriamfetol on neuronal activity, electrophysiology studies are performed on brain slice preparations, often from the mouse ventral tegmental area (VTA).[1][5][7] Extracellular recordings are used to measure the firing frequency of dopaminergic neurons before and after the application of solriamfetol at various concentrations (e.g., 1–10 µM).[1][5]
Locomotor Activity Assessment
-
Methodology: Locomotor activity in mice or rats is assessed using an open-field test.[21] Animals are placed in a novel arena, and their movements are tracked by automated systems. Parameters such as total distance traveled, rearing frequency, and time spent in different zones of the arena are recorded. These studies are conducted after intraperitoneal (IP) or oral administration of solriamfetol or a vehicle control.[21]
Murine Models of Obstructive Sleep Apnea
-
Methodology: To model the effects of OSA, mice are exposed to either chronic intermittent hypoxia (IH) or sleep fragmentation (SF).[13][15][16]
-
Intermittent Hypoxia (IH): Mice are housed in specialized chambers where the fraction of inspired oxygen (FiO₂) is cyclically altered (e.g., from 21% to 5% over a 30-second cycle) for several hours during their light (rest) phase, typically for multiple weeks.[13][14]
-
Sleep Fragmentation (SF): A gentle mechanical stimulus (e.g., a horizontal bar sweeping across the bottom of the cage) is used to induce periodic arousals from sleep during the light phase for several weeks.[16]
-
-
Drug Administration: Following the IH or SF protocol, mice receive daily intraperitoneal injections of solriamfetol (e.g., 200 mg/kg), a comparator drug (e.g., modafinil 200 mg/kg), or a vehicle control.[13][16]
Caption: Experimental workflow for assessing solriamfetol in mouse models of OSA.
Cognitive and Behavioral Testing
-
Methodology:
-
Novel Object Recognition (NOR) Test: This test assesses explicit memory.[13][16] The mouse is first familiarized with two identical objects in an open field. After a delay, one of the objects is replaced with a novel object. The time spent exploring the novel object versus the familiar one is measured. A preference for the novel object indicates intact memory.[16]
-
Elevated Plus Maze (EPM) Test: This test is used to assess anxiety-like behavior.[16] The maze consists of two open arms and two enclosed arms. The time spent in the open arms is measured, with less time indicating higher anxiety.[16]
-
Forced Swim Test (FST): This test is used to assess depressive-like behavior by measuring the immobility time when a mouse is placed in an inescapable cylinder of water.[13][16]
-
Caption: Logical relationship between solriamfetol's actions and effects.
Conclusion
The preclinical profile of solriamfetol reveals it to be a wake-promoting agent with a distinct mechanism of action compared to traditional stimulants. Its primary activity as a dopamine and norepinephrine reuptake inhibitor, supplemented by more recently identified agonist activity at the TAAR1 receptor, underpins its efficacy.[1][5][9] In vivo studies in animal models have consistently demonstrated its ability to enhance wakefulness and, notably, to improve cognitive deficits associated with conditions mimicking obstructive sleep apnea.[12][13][14] The lack of significant locomotor stimulation and a lower abuse potential relative to other stimulants further differentiate its preclinical profile.[5][20] These findings provide a strong pharmacological basis for its clinical use in treating excessive daytime sleepiness.
References
- 1. academic.oup.com [academic.oup.com]
- 2. copnt13.cop.ufl.edu [copnt13.cop.ufl.edu]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Characterization of the Neurochemical and Behavioral Effects of Solriamfetol (JZP-110), a Selective Dopamine and Norepinephrine Reuptake Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. 0756 Preclinical Pharmacology of Solriamfetol: Potential Mechanisms for Wake Promotion | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Action for Excessive Daytime Sleepiness (EDS) Due to OSA | SUNOSI® (solriamfetol) for HCPs [sunosihcp.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Solriamfetol enhances wakefulness and improves cognition and anxiety in a murine model of OSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neurology.org [neurology.org]
- 16. Solriamfetol improves chronic sleep fragmentation-induced increases in sleep propensity and ameliorates explicit memory in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Randomized, Double‐Blind, Placebo‐ and Positive‐Controlled, 4‐Period Crossover Study of the Effects of Solriamfetol on QTcF Intervals in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atsjournals.org [atsjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. A randomized, double-blind, placebo-controlled, crossover study to evaluate the human abuse liability of solriamfetol, a selective dopamine and norepinephrine reuptake inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. downloads.regulations.gov [downloads.regulations.gov]
An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of Solriamfetol Hydrochloride
Solriamfetol (B1681049) hydrochloride is a wakefulness-promoting agent approved for the treatment of excessive daytime sleepiness in adult patients with narcolepsy or obstructive sleep apnea.[1][2] This technical guide provides a comprehensive overview of its chemical structure and key physicochemical properties, intended for researchers, scientists, and professionals in drug development.
Chemical Structure
Solriamfetol is a phenylalanine derivative.[1] The active pharmaceutical ingredient is the hydrochloride salt of the (R)-enantiomer.
IUPAC Name: [(2R)-2-amino-3-phenylpropyl] carbamate;hydrochloride[2]
Synonyms: JZP-110 hydrochloride, ADX-N05 hydrochloride, YKP-10A hydrochloride[3]
CAS Number: 178429-65-7[4]
Below is a diagram illustrating the chemical structure of solriamfetol hydrochloride.
References
An In-depth Technical Guide to the Investigation of Solriamfetol Hydrochloride Enantiomers and Stereoisomerism
For Researchers, Scientists, and Drug Development Professionals
Introduction to Solriamfetol (B1681049) and its Stereoisomerism
Solriamfetol hydrochloride, marketed under the brand name Sunosi®, is a wakefulness-promoting agent approved for the treatment of excessive daytime sleepiness associated with narcolepsy or obstructive sleep apnea (B1277953) (OSA).[1] Chemically, it is (R)-2-amino-3-phenylpropylcarbamate hydrochloride.[2] The molecule possesses a single chiral center at the second carbon of the propyl chain, giving rise to two enantiomers: (R)-solriamfetol and (S)-solriamfetol.
The therapeutic activity of solriamfetol is attributed exclusively to the (R)-enantiomer, which is a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor (DNRI).[3] The (S)-enantiomer is considered a chiral impurity and is pharmacologically inactive. This stereoselectivity underscores the importance of robust analytical methods for enantiomeric purity assessment and stereospecific synthesis in the development and manufacturing of solriamfetol.
Analytical Methodologies for Enantiomeric Separation
The accurate quantification of the enantiomeric purity of solriamfetol is critical for quality control. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the primary techniques employed for the chiral separation of solriamfetol enantiomers.
High-Performance Liquid Chromatography (HPLC)
A reliable method for the enantioseparation of solriamfetol utilizes polysaccharide-based chiral stationary phases (CSPs) in polar organic mode.
Experimental Protocol: Chiral HPLC Separation
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: Lux Amylose-1 [amylose tris(3,5-dimethylphenylcarbamate)] column (150 x 4.6 mm, 5 µm).
-
Mobile Phase: 0.05% diethylamine (B46881) (DEA) in methanol (B129727) (MeOH).
-
Flow Rate: 0.6 mL/min.
-
Temperature: 20 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in methanol. For the determination of the (S)-enantiomer as a chiral impurity in (R)-solriamfetol, a sample concentration of 8000 µg/mL of (R)-solriamfetol can be used to achieve a limit of quantitation for the (S)-enantiomer at the 0.1% level.
-
Injection Volume: 2 µL.
-
Expected Outcome: This method achieves a high resolution (Rs > 5) for the enantiomers in under 6 minutes, with the (S)-enantiomer (distomer) eluting before the (R)-enantiomer.
Table 1: HPLC Method Validation Parameters for the Determination of (S)-Solriamfetol in (R)-Solriamfetol
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.03% |
| Limit of Quantitation (LOQ) | 0.1% |
| Intraday Precision (RSD%) | < 2.8% |
| Interday Precision (RSD%) | < 2.8% |
| Accuracy (Recovery %) | 97.0% - 103.0% |
Capillary Electrophoresis (CE)
Capillary electrophoresis offers an alternative, efficient method for the simultaneous chiral separation of solriamfetol enantiomers and its primary impurity, phenylalaninol.
Experimental Protocol: Chiral Capillary Electrophoresis Separation
-
CE System: A standard capillary electrophoresis instrument with a UV detector.
-
Capillary: Fused-silica capillary.
-
Chiral Selector: Sulfated-γ-cyclodextrin (S-γ-CD).
-
Background Electrolyte (BGE): 45 mM Tris-acetate buffer, pH 4.5, containing 4 mM S-γ-CD.
-
Voltage: +19.5 kV.
-
Temperature: 21 °C.
-
Detection: UV at 200 nm.
-
Sample Injection: Hydrodynamic injection.
-
Expected Outcome: Baseline separation of both solriamfetol and phenylalaninol enantiomers is achieved within 7 minutes.
Synthesis of Solriamfetol Enantiomers
The stereospecific synthesis of solriamfetol enantiomers is crucial for producing the active pharmaceutical ingredient (API) with high enantiomeric purity.
Synthesis of (R)-Solriamfetol
The synthesis of the active (R)-enantiomer typically starts from (D)-phenylalaninol.
Experimental Workflow: Synthesis of (R)-Solriamfetol
Caption: Synthetic route for (R)-Solriamfetol.
Synthesis of (S)-Solriamfetol
The synthesis of the inactive (S)-enantiomer follows a similar pathway, utilizing (L)-phenylalaninol as the starting material.
Comparative Pharmacology of Solriamfetol Enantiomers
The pharmacological activity of solriamfetol resides in its (R)-enantiomer, which acts as a dopamine and norepinephrine reuptake inhibitor.
Pharmacodynamics
The (R)-enantiomer of solriamfetol exhibits a higher affinity for and inhibitory activity at the dopamine transporter (DAT) and norepinephrine transporter (NET) compared to the (S)-enantiomer, which is considered inactive.
Table 2: Pharmacodynamic Properties of (R)-Solriamfetol
| Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| Binding Affinity (Ki) | 14.2 µM | 3.7 µM | 81.5 µM |
| Reuptake Inhibition (IC50) | 2.9 µM | 4.4 µM | > 100 µM |
Data presented for (R)-solriamfetol.[2][4]
Experimental Protocol: Dopamine and Norepinephrine Reuptake Inhibition Assay
-
Biological System: Rat brain synaptosomes or cells expressing human DAT and NET.
-
Radioligand: [³H]dopamine or [³H]norepinephrine.
-
Procedure:
-
Prepare synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for NET).
-
Pre-incubate the synaptosomes with various concentrations of the test compound (e.g., (R)- or (S)-solriamfetol).
-
Initiate the reuptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period at 37°C.
-
Terminate the reaction by rapid filtration and washing with ice-cold buffer.
-
Quantify the radioactivity retained by the synaptosomes using liquid scintillation counting.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the specific uptake of the radiolabeled neurotransmitter.
Pharmacokinetics
The pharmacokinetic profile of solriamfetol has been characterized for the racemate and, by extension, the active (R)-enantiomer.
Table 3: Pharmacokinetic Parameters of (R)-Solriamfetol in Humans
| Parameter | Value |
| Bioavailability | ~95% |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours |
| Plasma Protein Binding | 13.3% - 19.4% |
| Metabolism | Minimal (~1% as N-acetylsolriamfetol) |
| Elimination Half-life | ~7.1 hours |
| Excretion | ~95% unchanged in urine |
Data for (R)-solriamfetol following oral administration.[2][5][6]
Signaling Pathways in Wakefulness Promotion
Solriamfetol's wake-promoting effect is mediated by its action on dopaminergic and noradrenergic pathways in the brain. By inhibiting the reuptake of dopamine and norepinephrine, solriamfetol increases the synaptic concentrations of these neurotransmitters, leading to enhanced neuronal signaling in brain regions associated with arousal and wakefulness.
Signaling Pathway: Mechanism of Action of (R)-Solriamfetol
Caption: Mechanism of action of (R)-Solriamfetol.
Conclusion
The therapeutic efficacy of solriamfetol is intrinsically linked to its stereochemistry, with the (R)-enantiomer being the sole active component. A thorough understanding of the analytical methods for enantiomeric separation, stereospecific synthesis, and the differential pharmacology of the enantiomers is paramount for the development, manufacturing, and clinical application of this wake-promoting agent. The continued investigation into the nuanced interactions of solriamfetol's enantiomers with their biological targets will further refine our understanding of its mechanism of action and may inform the development of future therapeutics.
References
- 1. Solriamfetol: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 2. Solriamfetol - Wikipedia [en.wikipedia.org]
- 3. A New Dopamine and Norepinephrine Reuptake Inhibitor for Excessive Sleepiness | 2019-07-03 | CARLAT PUBLISHING [thecarlatreport.com]
- 4. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Single‐Dose Pharmacokinetics and Safety of Solriamfetol in Participants With Normal or Impaired Renal Function and With End‐Stage Renal Disease Requiring Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Solriamfetol Hydrochloride in Animal Models of Narcolepsy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS), cataplexy, sleep paralysis, and hypnagogic hallucinations. The primary pathology of narcolepsy type 1 is the loss of orexin (B13118510) (hypocretin) neurons in the hypothalamus, leading to an inability to maintain consolidated wakefulness. Solriamfetol (B1681049) hydrochloride, a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor (DNRI), is a wake-promoting agent approved for the treatment of EDS in adult patients with narcolepsy or obstructive sleep apnea (B1277953) (OSA). This technical guide provides an in-depth review of the preclinical efficacy of solriamfetol in animal models of narcolepsy, with a focus on quantitative data and detailed experimental protocols.
Mechanism of Action
Recent preclinical studies have suggested additional pharmacological targets for solriamfetol, including agonist activity at the trace amine-associated receptor 1 (TAAR1).[3] TAAR1 agonists are known to modulate monoamine transmission and may contribute to the wake-promoting effects of solriamfetol.[3]
References
The Impact of Solriamfetol Hydrochloride on Sleep-Wake Architecture in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solriamfetol (B1681049) hydrochloride, a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor (DNRI), has demonstrated significant efficacy in promoting wakefulness.[1][2][3] Preclinical research in rodent models has been instrumental in elucidating its pharmacological profile and its effects on the intricate architecture of sleep and wakefulness. This technical guide provides a comprehensive overview of the key findings from these studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying neurobiological pathways.
Core Mechanism of Action
Solriamfetol's primary mechanism of action involves the inhibition of dopamine and norepinephrine reuptake, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[1][2][3] This enhanced monoaminergic signaling is believed to be the principal driver of its wake-promoting effects. Additionally, preclinical studies have identified agonist activity at the trace amine-associated receptor 1 (TAAR1) and, to a lesser extent, the serotonin (B10506) 1A (5-HT1A) receptor, which may contribute to its overall pharmacological profile.[1]
Quantitative Effects on Sleep-Wake Parameters
The administration of solriamfetol in rodent models consistently leads to significant alterations in sleep-wake architecture, characterized by a dose-dependent increase in wakefulness and a corresponding decrease in sleep. The following tables summarize the key quantitative findings from studies utilizing electroencephalography (EEG) and electromyography (EMG) or piezoelectric systems for sleep-wake monitoring.
Table 1: Effect of Solriamfetol on Sleep Percentage in a Murine Model of Sleep Fragmentation
| Treatment Group | Dosage (mg/kg, i.p.) | Sleep Percentage (Dark Phase) | Change from Vehicle | p-value | Reference |
| Vehicle (SF) | - | 35 ± 7% | - | - | [1] |
| Solriamfetol (SF) | 200 | 19 ± 6% | ↓ 16% | < 0.0001 | [1] |
| Modafinil (SF) | 200 | 24 ± 8% | ↓ 11% | = 0.012 | [1] |
SF: Sleep Fragmentation. Data are presented as mean ± SD.[1]
Table 2: Effect of Solriamfetol on Wake Bout Duration in a Murine Model of Sleep Fragmentation
| Treatment Group | Dosage (mg/kg, i.p.) | Wake Bout Duration (seconds, Dark Phase) | Change from Vehicle | p-value | Reference |
| Vehicle (SF) | - | 733 ± 364 | - | - | [1] |
| Solriamfetol (SF) | 200 | 2564 ± 1080 | ↑ 1831 | < 0.0001 | [1] |
| Modafinil (SF) | 200 | 2041 ± 811 | ↑ 1308 | = 0.0089 | [1] |
SF: Sleep Fragmentation. Data are presented as mean ± SD.[1]
Table 3: Dose-Dependent Wake-Promoting Effects of Solriamfetol in Mice
| Dosage (mg/kg) | Effect on Wakefulness | Key EEG Findings | Reference |
| 1-3 | Improved cognitive performance without significant locomotor activity increase. | Reduced EEG delta power (an index of sleepiness) and enhanced fast-gamma power (an index of concentration).[2][3] | [2][3] |
| 50-150 | Potent, dose-dependent wake-promoting activity. | Induces a state of alert waking with low mobility. At 150 mg/kg, a dramatic upregulation of EEG gamma activity is observed.[2][3] | [2][3] |
| 200 | Significant reduction in sleep propensity and improved explicit memory in a sleep fragmentation model. | Not explicitly detailed in the provided search results. | [1][4][5] |
Experimental Protocols
The following sections detail the methodologies employed in rodent studies investigating the effects of solriamfetol on sleep-wake architecture.
Animal Models
-
Housing: Mice are typically housed individually in a controlled environment with a 12-hour light/12-hour dark cycle and ad libitum access to food and water.[1]
Sleep Fragmentation Model (Mimicking Obstructive Sleep Apnea)
To induce a state of excessive daytime sleepiness similar to that seen in obstructive sleep apnea (B1277953) (OSA), a sleep fragmentation (SF) protocol is often employed.
-
Apparatus: A programmable, automated system that creates intermittent disturbances.
-
Procedure: Mice are subjected to SF during their light (rest) phase for a period of 4 weeks.[1][4][5] This consistently induces a state of sustained excessive sleepiness during the dark (active) phase.[1][5]
Surgical Implantation of EEG/EMG Electrodes
For detailed analysis of sleep stages, surgical implantation of electrodes for polysomnographic recordings is necessary.
-
Anesthesia: Mice are anesthetized, for example, with an intraperitoneal injection of a ketamine/xylazine cocktail.[6]
-
EEG Electrode Placement: Stainless steel screws are implanted epidurally over the frontal and parietal cortices.[7] These screws serve as the EEG recording electrodes.[6]
-
EMG Electrode Placement: Two insulated, flexible stainless-steel wires are inserted into the nuchal (neck) muscles to record muscle tone.[6][7]
-
Assembly and Fixation: The electrodes are connected to a small pedestal which is then secured to the skull using dental cement.[6]
-
Recovery: A recovery period of at least one week is allowed before any experimental recordings are initiated.[7]
Polysomnographic Recording and Analysis
-
Habituation: Mice are habituated to the recording cables and environment for several days prior to baseline recordings.[8]
-
Recording: EEG and EMG signals are amplified, filtered, and digitized for continuous recording.
-
Sleep Scoring: Recordings are typically scored manually or semi-automatically in 10-second epochs into three stages: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep, based on the EEG and EMG characteristics.[8]
Drug Administration
-
Compound: Solriamfetol hydrochloride is dissolved in a vehicle such as saline.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route.[1][4][5]
-
Timing: For studies investigating wake-promoting effects during the active phase, injections are typically administered at the beginning of the dark cycle.[1][9] For cognitive tests during the light phase, administration occurs 30 minutes prior to the task.[10]
Visualizations
Signaling Pathway of Solriamfetol's Wake-Promoting Action
Caption: Proposed mechanism of solriamfetol's wake-promoting effects.
Experimental Workflow for a Sleep Fragmentation Study
Caption: Typical experimental workflow for assessing solriamfetol in a mouse model of sleep fragmentation.
Logical Relationship of Experimental Procedures for Polysomnography
Caption: Logical flow of procedures for conducting polysomnographic studies in rodents.
References
- 1. Solriamfetol improves chronic sleep fragmentation-induced increases in sleep propensity and ameliorates explicit memory in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solriamfetol improves chronic sleep fragmentation-induced increases in sleep propensity and ameliorates explicit memory in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of a Piezoelectric System as an Alternative to Electroencephalogram/ Electromyogram Recordings in Mouse Sleep Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]
- 8. Video: Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]
- 9. Solriamfetol enhances wakefulness and improves cognition and anxiety in a murine model of OSA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for Solriamfetol Hydrochloride in Preclinical Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of solriamfetol (B1681049) hydrochloride dosing protocols for preclinical research in mice. The following sections detail established administration routes, dosages, and experimental methodologies, supported by data from multiple studies.
Data Presentation: Solriamfetol Dosing Parameters
The following tables summarize quantitative data from various preclinical mouse studies to facilitate the comparison of dosing protocols.
Table 1: Intraperitoneal (i.p.) Administration of Solriamfetol in Mice
| Dose Range (mg/kg) | Vehicle | Administration Volume | Mouse Strain | Experimental Focus | Reference(s) |
| 1 - 3 | Saline (0.9% NaCl) | 5 µL/g | C57BL/6J | Cognitive Performance (Novel Object Recognition) | [1] |
| 30 | De-ionized Water | 10 mL/kg | Crl:CD-1 (ICR)BR | Sleep-Wake Architecture | [2] |
| 50, 100, 150 | Not Specified | Not Specified | Not Specified | Locomotor Activity, Wakefulness | [3] |
| 200 | Vehicle (unspecified) | 5 mL/kg | C57BL/6J | Sleep Fragmentation, Cognitive and Behavioral Assays | [3] |
Table 2: Oral Gavage (p.o.) Administration of Solriamfetol in Mice
| Dose Range (mg/kg) | Vehicle | Mouse Strain | Experimental Focus | Reference(s) |
| 20, 65, 200 | Water | Not Specified | Carcinogenicity Studies | [4] |
| 25, 50 | Saline | CD-1 | Motor Activity |
Experimental Protocols
The following are detailed methodologies for the preparation and administration of solriamfetol hydrochloride, as well as for key behavioral and physiological experiments.
Protocol 1: Intraperitoneal (i.p.) Injection of Solriamfetol
Objective: To administer a precise dose of this compound directly into the peritoneal cavity of a mouse.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or de-ionized water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
-
Syringes (1 mL) with 25-30 gauge needles
-
70% ethanol
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation of Dosing Solution:
-
On the day of the experiment, weigh the required amount of this compound using an analytical balance.
-
Dissolve the solriamfetol in sterile saline (0.9% NaCl) or de-ionized water to the desired final concentration.[1][2] For example, to achieve a 3 mg/kg dose with an injection volume of 5 µL/g, prepare a 0.6 mg/mL solution.
-
Vortex the solution until the solriamfetol is completely dissolved.
-
-
Animal Handling and Injection:
-
Weigh the mouse to determine the exact volume of the dosing solution to be administered.
-
Properly restrain the mouse to expose the abdomen.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 30-45° angle into the peritoneal cavity, being careful to avoid internal organs.
-
Gently inject the calculated volume of the solriamfetol solution.
-
Withdraw the needle and return the mouse to its home cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Oral Gavage Administration of Solriamfetol
Objective: To deliver a precise oral dose of this compound directly into the stomach of a mouse.
Materials:
-
This compound
-
Sterile water or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
-
Syringes (1 mL)
-
22-24 gauge, 1.5-inch flexible or curved gavage needles with a rounded tip
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the solriamfetol solution in sterile water or saline to the desired concentration.[4]
-
Ensure the solriamfetol is fully dissolved.
-
-
Animal Handling and Gavage:
-
Weigh the mouse to calculate the correct administration volume. The maximum recommended volume is typically 10 mL/kg.
-
Properly restrain the mouse, ensuring the head and neck are in a straight line with the body to facilitate passage of the gavage needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.
-
Once the needle is in the esophagus, slowly administer the solriamfetol solution.
-
Carefully remove the gavage needle and return the mouse to its cage.
-
Observe the mouse for any signs of distress or improper administration (e.g., fluid coming from the nose).
-
Protocol 3: Assessment of Cognitive Performance - Novel Object Recognition (NOR) Test
Objective: To evaluate the effect of solriamfetol on recognition memory in mice.
Procedure:
-
Habituation (Day 1):
-
Place each mouse in an open-field arena (e.g., 40 x 40 cm) and allow it to explore freely for 5-10 minutes. This is done in the absence of any objects.
-
-
Training/Familiarization Phase (Day 2):
-
Administer solriamfetol (e.g., 1 or 3 mg/kg, i.p.) or vehicle 30 minutes prior to the training session.[1]
-
Place two identical objects in the arena at a set distance from each other.
-
Place the mouse in the arena, equidistant from both objects, and allow it to explore for a set period (e.g., 10 minutes).
-
Record the time the mouse spends exploring each object. Exploration is typically defined as the nose being within a close proximity (e.g., 2 cm) of the object and oriented towards it.
-
-
Testing Phase (Day 2, after a retention interval):
-
After a retention interval (e.g., 1-2 hours), replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and record the time spent exploring the familiar versus the novel object for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A higher DI indicates better recognition memory.
-
Protocol 4: Sleep-Wake Recording using EEG/EMG
Objective: To assess the effects of solriamfetol on sleep-wake states and architecture.
Procedure:
-
Surgical Implantation:
-
Surgically implant mice with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Allow for a post-operative recovery period of at least one week.
-
-
Habituation:
-
Habituate the mice to the recording cables and environment for several days.
-
-
Baseline Recording:
-
Record baseline EEG/EMG data for at least 24 hours to establish a normal sleep-wake pattern.
-
-
Drug Administration and Recording:
-
Administer solriamfetol (e.g., 30 mg/kg, i.p.) or vehicle at a specific time point (e.g., the beginning of the light or dark cycle).[2]
-
Continuously record EEG/EMG data for at least 24 hours post-injection.
-
-
Data Analysis:
-
Score the recorded data into distinct sleep-wake states (e.g., wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep) in discrete epochs (e.g., 10 seconds).
-
Analyze parameters such as the latency to sleep onset, the duration of each sleep-wake state, and the number and duration of sleep/wake bouts.
-
Visualizations
Signaling Pathway of Solriamfetol
Caption: Mechanism of action of solriamfetol.
Experimental Workflow for Cognitive Assessment
Caption: Workflow for the Novel Object Recognition test.
References
- 1. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solriamfetol improves chronic sleep fragmentation-induced increases in sleep propensity and ameliorates explicit memory in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Application Note: Preparation of Solriamfetol Hydrochloride Solutions for In Vitro Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solriamfetol (B1681049) is a selective dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor (DNRI) approved for the treatment of excessive daytime sleepiness associated with narcolepsy or obstructive sleep apnea.[1][2] Its mechanism of action involves binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET), which blocks the reuptake of these neurotransmitters from the synaptic cleft.[3][4] This leads to increased extracellular concentrations of dopamine and norepinephrine, enhancing wakefulness.[4] In addition to its primary activity as a DNRI, solriamfetol has also been shown to act as a TAAR1 (Trace Amine-Associated Receptor 1) agonist.[5][6]
Accurate and reproducible in vitro cell-based assays are critical for studying the pharmacological profile of compounds like solriamfetol. The proper preparation of test solutions is a fundamental prerequisite for obtaining reliable experimental data. This application note provides detailed protocols for the preparation of solriamfetol hydrochloride solutions and their application in relevant cell-based assays.
Physicochemical and Pharmacokinetic Properties of this compound
A summary of key properties for this compound is provided below. This information is essential for calculating concentrations and understanding the compound's behavior in aqueous solutions.
| Property | Value | Reference |
| Chemical Name | (R)-2-amino-3-phenylpropylcarbamate hydrochloride | [7] |
| Molecular Formula | C₁₀H₁₅N₂O₂Cl | [7] |
| Molecular Weight | 230.69 g/mol (as HCl salt) | [7] |
| Appearance | White to off-white solid | [7][8] |
| Water Solubility | Freely soluble / Highly soluble (pH 1-7) | [7][8] |
| DMSO Solubility | ≥20 mg/mL | |
| pKa | 8.5 ± 0.1 | [7] |
| DAT Affinity (Ki) | 14.2 µM | [3] |
| NET Affinity (Ki) | 3.7 µM | [3] |
| DAT Inhibition (IC₅₀) | 2.9 µM | [4] |
| NET Inhibition (IC₅₀) | 4.4 µM | [4] |
| hTAAR1 Agonism (EC₅₀) | 10–16 µM | [5][6] |
| 5-HT1A Agonism (EC₅₀) | 25 µM | [5] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solutions
It is recommended to prepare a high-concentration primary stock solution in a suitable solvent, which can then be serially diluted to create working solutions. This minimizes the effect of solvent on the cells in the final assay. Given its high water solubility, sterile water or phosphate-buffered saline (PBS) can be used, although Dimethyl Sulfoxide (DMSO) is also a common choice for long-term storage.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Or, Sterile, nuclease-free water
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure for a 10 mM Stock Solution in DMSO:
-
Tare the Scale: Place a sterile microcentrifuge tube on a calibrated analytical balance and tare the weight.
-
Weigh Compound: Carefully weigh out a precise amount of this compound powder. For example, weigh 2.31 mg of the compound.
-
Calculate Solvent Volume: Using the molecular weight (230.69 g/mol ), calculate the volume of DMSO required.
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.00231 g / (0.010 mol/L * 230.69 g/mol ) = 0.001 L = 1 mL
-
-
Dissolve Compound: Add 1 mL of sterile DMSO to the tube containing the 2.31 mg of this compound.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. A brief sonication step may be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. A solubility of at least 20 mg/mL in DMSO has been reported.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium or assay buffer immediately before use.
Materials:
-
10 mM this compound stock solution (from Protocol 1)
-
Sterile cell culture medium (e.g., DMEM, MEM) or assay buffer (e.g., Krebs-HEPES)
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock 1:10 in cell culture medium. For example, add 10 µL of 10 mM stock to 90 µL of medium. This helps ensure the final concentration of the stock solvent (e.g., DMSO) is low (typically ≤0.1%).
-
Final Dilution Series: Create a serial dilution of the working stock to achieve the desired final concentrations for the dose-response curve. For example, to test concentrations ranging from 0.1 µM to 100 µM, you can perform serial dilutions from the 1 mM intermediate stock.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of the solvent (e.g., 0.1% DMSO) in the cell culture medium as the highest concentration of this compound being tested.
-
Use Immediately: Use the freshly prepared working solutions for the cell-based assay. Do not store diluted solutions in aqueous media for extended periods.
Application: In Vitro Monoamine Transporter Uptake Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on dopamine and norepinephrine transporters expressed in a suitable cell line, such as Human Embryonic Kidney 293 (HEK293) cells stably transfected with hDAT or hNET.[9][10]
Materials:
-
HEK293 cells stably expressing hDAT or hNET
-
96-well cell culture plates
-
This compound working solutions
-
Radiolabeled substrate (e.g., [³H]dopamine or [³H]norepinephrine)
-
Assay Buffer (e.g., Krebs-HEPES buffer)
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Cell Seeding: Seed the transfected HEK293 cells into a 96-well plate and culture until they reach approximately 80-90% confluency.[10]
-
Pre-incubation: Remove the culture medium and wash the cells gently with assay buffer. Add the prepared this compound working solutions (at various concentrations) and the vehicle control to the respective wells. Incubate for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.
-
Initiate Uptake: Add the radiolabeled substrate (e.g., [³H]dopamine) to all wells to initiate the uptake reaction.
-
Terminate Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer to remove the extracellular radiolabeled substrate.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific uptake (IC₅₀ value) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway of Solriamfetol
Caption: Solriamfetol inhibits DAT and NET, increasing synaptic dopamine and norepinephrine.
Experimental Workflow
Caption: Workflow for preparing solriamfetol solutions and use in an uptake assay.
References
- 1. US20220162159A1 - Process for the preparation of solriamfetol and salt thereof - Google Patents [patents.google.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. neurology.org [neurology.org]
- 6. Solriamfetol - Wikipedia [en.wikipedia.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Oral Gavage Administration of Solriamfetol Hydrochloride in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral gavage administration of solriamfetol (B1681049) hydrochloride in rat models, including detailed experimental protocols, quantitative pharmacokinetic data, and a visualization of its mechanism of action. This information is intended to guide researchers in designing and executing preclinical studies involving this compound.
Introduction
Solriamfetol hydrochloride is a selective dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor (DNRI) approved for the treatment of excessive daytime sleepiness in adults with narcolepsy or obstructive sleep apnea.[1] Preclinical studies in rodent models, particularly rats, are crucial for understanding its pharmacokinetic profile, efficacy, and safety. Oral gavage is a standard and precise method for administering liquid formulations of therapeutic agents directly into the stomach of laboratory animals.[2]
Quantitative Data
The following tables summarize the toxicokinetic parameters of solriamfetol administered as the hydrochloride salt via oral gavage in rats. This data is extracted from a 90-day repeat-dose study.[3]
Table 1: Toxicokinetic Parameters of Solriamfetol in Male Rats Following Oral Gavage [3]
| Dose (mg/kg/day as HCl salt) | Free Base Equivalent (mg/kg/day) | Day | Cmax (ng/mL) | AUC0-24h (h*ng/mL) |
| 35 | 29 | 0 | 1250 | 5360 |
| 28 | 4510 | 11400 | ||
| 89 | 3450 | 7070 | ||
| 110 | 93 | 0 | 2990 | 14600 |
| 28 | 10300 | 52600 | ||
| 89 | 7300 | 36300 | ||
| 350 | 295 | 0 | 8080 | 48000 |
| 28 | 18100 | 149000 | ||
| 89 | 12600 | 98000 |
Table 2: Toxicokinetic Parameters of Solriamfetol in Female Rats Following Oral Gavage [3]
| Dose (mg/kg/day as HCl salt) | Free Base Equivalent (mg/kg/day) | Day | Cmax (ng/mL) | AUC0-24h (h*ng/mL) |
| 35 | 29 | 0 | 2040 | 8200 |
| 28 | 5310 | 16800 | ||
| 89 | 1390 | 7060 | ||
| 110 | 93 | 0 | 5890 | 32100 |
| 28 | 14900 | 86800 | ||
| 89 | 6390 | 35800 | ||
| 350 | 295 | 0 | 11100 | 85400 |
| 28 | 24000 | 205000 | ||
| 89 | 12300 | 85300 |
Pharmacokinetic Profile Summary:
-
Oral Bioavailability: In rats, the oral bioavailability of solriamfetol is approximately 71.2%.[3]
-
Time to Maximum Concentration (Tmax): Following oral administration in rats, Tmax is achieved within a range of 0.25 to 1.33 hours.[3]
Experimental Protocols
Formulation of this compound for Oral Gavage
Objective: To prepare a stable and homogenous solution or suspension of this compound suitable for oral gavage in rats.
Materials:
-
This compound powder
-
Vehicle (e.g., Reverse Osmosis water, 0.5% w/v Carboxymethyl Cellulose (CMC) in water)[4][5]
-
Graduated cylinders
-
Magnetic stirrer and stir bars
-
Weighing balance
-
Spatula
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study.
-
Accurately weigh the this compound powder.
-
Measure the appropriate volume of the chosen vehicle.
-
If using a suspension vehicle like 0.5% CMC, prepare it in advance according to standard laboratory procedures.
-
Gradually add the this compound powder to the vehicle while continuously stirring with a magnetic stirrer.
-
Continue stirring until a homogenous solution or a uniform suspension is achieved. For suspensions, ensure consistent stirring before drawing each dose to maintain uniformity.
-
Visually inspect the formulation for any undissolved particles or inconsistencies.
-
Store the formulation as per its stability data, typically protected from light and at a controlled temperature.
Oral Gavage Administration Protocol in Rats
Objective: To accurately and safely administer a defined volume of this compound formulation directly into the stomach of a rat.
Materials:
-
Rat (e.g., Sprague-Dawley, Wistar)
-
Prepared this compound formulation
-
Appropriately sized gavage needle (feeding needle) with a ball-tip (typically 16-18 gauge for adult rats)
-
Syringe (e.g., 1 mL or 3 mL)
-
Weighing scale
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Animal Preparation:
-
Weigh the rat to determine the precise volume of the formulation to be administered (typically 5-10 mL/kg body weight).
-
For some studies, fasting the rats overnight may be required to standardize stomach contents. Ensure free access to water.
-
-
Restraint:
-
Gently but firmly restrain the rat to immobilize its head and body. This can be done by grasping the loose skin over the shoulders and back with one hand, while supporting the lower body with the other. The head should be slightly extended to create a straight line from the mouth to the esophagus.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach.
-
Attach the filled syringe to the gavage needle.
-
Gently insert the ball-tip of the gavage needle into the diastema (the gap between the incisors and molars) of the rat's mouth.
-
Advance the needle smoothly and gently along the roof of the mouth towards the back of the throat. The rat will typically swallow as the needle enters the esophagus.
-
Crucially, if any resistance is met, do not force the needle. Withdraw it and attempt re-insertion. Forcing can cause perforation of the esophagus or trachea.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus (to the pre-measured depth), slowly and steadily depress the syringe plunger to administer the solriamfetol formulation.
-
Administer the liquid over a few seconds to prevent regurgitation and aspiration.
-
-
Post-Administration:
-
After the full dose is delivered, gently and smoothly withdraw the gavage needle.
-
Return the rat to its home cage and monitor it for any immediate signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
-
Continue to monitor the animal according to the study protocol.
-
Visualization of Signaling Pathways and Experimental Workflow
Mechanism of Action of Solriamfetol
Solriamfetol functions as a dopamine-norepinephrine reuptake inhibitor. It binds to the dopamine transporter (DAT) and the norepinephrine transporter (NET) on the presynaptic neuron, blocking the reuptake of these neurotransmitters from the synaptic cleft. This leads to an increased concentration of dopamine and norepinephrine in the synapse, thereby enhancing dopaminergic and noradrenergic neurotransmission.
Caption: Mechanism of action of solriamfetol at the synapse.
Experimental Workflow for Oral Gavage Study in Rats
The following diagram outlines a typical experimental workflow for a pharmacokinetic or pharmacodynamic study of solriamfetol administered by oral gavage in rats.
Caption: Experimental workflow for a solriamfetol oral gavage study in rats.
References
Validated Analytical Methods for Solriamfetol Hydrochloride Quantification in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of solriamfetol (B1681049) hydrochloride in human plasma. The methods described herein utilize Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for bioanalytical applications.
Introduction
Solriamfetol is a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor used for the treatment of excessive daytime sleepiness. Accurate quantification of solriamfetol in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The following sections detail two validated LC-MS/MS methods for this purpose.
Method 1: LC-MS/MS with Protein Precipitation and Modafinil (B37608) as Internal Standard
This method offers a rapid and sensitive approach for the quantification of solriamfetol in human plasma using a simple protein precipitation extraction procedure.
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity Range | 5 - 500 ng/mL[1] |
| Correlation Coefficient (r²) | 0.999[1] |
| Lower Limit of Quantification (LLOQ) | 33.70 pg/mL[1][2] |
| Limit of Detection (LOD) | 11.12 pg/mL[1][2] |
| Intra-day Precision (%RSD) | |
| LLOQ (5 ng/mL) | 0.06 |
| LQC (15 ng/mL) | 0.20 |
| MQC (250 ng/mL) | 0.41 |
| HQC (450 ng/mL) | 0.16 |
| Inter-day Precision (%RSD) | |
| LLOQ (5 ng/mL) | 0.10 |
| LQC (15 ng/mL) | 0.15 |
| MQC (250 ng/mL) | 0.25 |
| HQC (450 ng/mL) | 0.11 |
| Intra-day Accuracy (%) | |
| LLOQ (5 ng/mL) | 1.13 |
| LQC (15 ng/mL) | 1.34 |
| MQC (250 ng/mL) | 0.16 |
| HQC (450 ng/mL) | 0.04 |
| Inter-day Accuracy (%) | |
| LLOQ (5 ng/mL) | 0.24 |
| LQC (15 ng/mL) | 0.45 |
| MQC (250 ng/mL) | 0.13 |
| HQC (450 ng/mL) | 0.03 |
| Stability | |
| Room Temperature | Stable for 24 hours[2] |
| -20°C | Stable for 30 days[2] |
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 200 µL of acetonitrile (B52724) containing the internal standard, modafinil.
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Chromatographic System: HPLC system coupled with a tandem mass spectrometer.
-
Column: Xterra MS C18, 3.5 µm, 1mm x 150mm.[1]
-
Mobile Phase: 5mM ammonium (B1175870) format in methanol: 50% Methanol in acetonitrile (90:10%, v/v).[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Injection Volume: 10 µL.
-
Total Run Time: 3 minutes.[1]
-
Mass Spectrometer: CEM array detector.[1]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Monitored Transitions: Specific precursor-to-product ion transitions for solriamfetol and modafinil should be determined by direct infusion and optimization.
Experimental Workflow
Method 2: LC-MS/MS with 13-C Solriamfetol as Internal Standard
This method provides an alternative LC-MS/MS approach using a stable isotope-labeled internal standard for enhanced accuracy and reduced matrix effects.[3]
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity Range | 5.0 - 5220.0 ng/mL[3] |
| Correlation Coefficient (r²) | 0.9980[3] |
| Precision | The developed method was shown to be precise.[3] (Specific data not available in the cited literature) |
| Accuracy | The developed method was shown to be accurate.[3] (Specific data not available in the cited literature) |
| Stability | The method demonstrated reliability under various stability conditions.[3] (Specific data not available in the cited literature) |
Experimental Protocol
1. Sample Preparation
-
The publication abstract suggests the use of spiked human plasma, implying a similar protein precipitation or other extraction method would be employed. A detailed protocol would need to be developed and validated.
2. LC-MS/MS Conditions
-
Chromatographic System: HPLC system coupled with a tandem mass spectrometer.
-
Column: C18 column.[3]
-
Mobile Phase: 0.1% formic acid and acetonitrile (30:70, v/v).[3]
-
Internal Standard: 13-C Solriamfetol.[3]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode with Multiple Reaction Monitoring (MRM).[3]
Experimental Workflow
Note on HPLC-UV Methods
While LC-MS/MS is the preferred method for bioanalysis due to its sensitivity and selectivity, HPLC with UV detection can be a viable alternative. However, at the time of this writing, no validated method for the quantification of solriamfetol in human plasma using HPLC-UV has been identified in the public literature. Existing UPLC-UV methods are focused on the analysis of impurities in the drug substance rather than quantification in a biological matrix.[4][5][6] Development of a novel HPLC-UV method for plasma analysis would require rigorous validation to ensure it meets the necessary standards for bioanalytical applications.
References
- 1. ijlpr.com [ijlpr.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography for Purity Assessment of Solriamfetol Hydrochloride
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity and the separation of known impurities of Solriamfetol (B1681049) Hydrochloride. The described method is suitable for quality control and purity assessment in research, development, and manufacturing environments. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual workflow of the analytical procedure.
Introduction
Solriamfetol hydrochloride, marketed under the brand name Sunosi®, is a selective dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor used to improve wakefulness in adult patients with excessive daytime sleepiness associated with narcolepsy or obstructive sleep apnea.[1][2][3] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. Regulatory guidelines necessitate the identification and quantification of any impurities, which can originate from the manufacturing process or degradation.[4][5] This application note presents a validated RP-HPLC method for the separation and quantification of this compound from its known process-related impurities and degradation products.
Experimental Protocol
This section provides a detailed methodology for the purity assessment of this compound using RP-HPLC.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Known impurity reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (B1220265)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (or other suitable acid for pH adjustment)
Chromatographic Conditions
A summary of the HPLC instrument conditions is provided in the table below. These parameters have been optimized for the efficient separation of solriamfetol from its impurities.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Xterra MS C18, 3.5 µm, 4.6 x 150 mm or equivalent |
| Mobile Phase A | 5mM Ammonium formate in water, pH adjusted to 3.5 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm[6] |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Mobile Phase Gradient Program
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 40 | 60 |
| 25 | 40 | 60 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Sample and Standard Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase A to obtain a final concentration of 1.0 mg/mL.
-
Impurity Stock Solution: Prepare a stock solution containing all known impurities at a concentration of 0.1 mg/mL each in mobile phase A.
-
Spiked Sample Solution: Spike the Standard Solution with the Impurity Stock Solution to achieve a final impurity concentration of approximately 0.1% relative to the active ingredient. This solution is used for method development and validation to ensure the separation of all impurities from the main peak.
-
Test Sample Solution: Prepare the sample to be analyzed at a concentration of 1.0 mg/mL in mobile phase A.
Data Presentation
The following table summarizes the expected retention times (RT) and relative retention times (RRT) for solriamfetol and its known impurities based on the described HPLC method.
Table 3: Retention Data for Solriamfetol and Known Impurities
| Compound Name | Retention Time (RT) (min) | Relative Retention Time (RRT) |
| Impurity 1 | 4.5 | 0.50 |
| Impurity 2 | 6.2 | 0.69 |
| Impurity 3 | 7.8 | 0.87 |
| Solriamfetol | 9.0 | 1.00 |
| Impurity 4 | 11.5 | 1.28 |
| Impurity 5 | 13.2 | 1.47 |
| Impurity 6 | 15.8 | 1.76 |
| Impurity 7 | 18.1 | 2.01 |
| Impurity 8 | 20.5 | 2.28 |
| S-Enantiomer Impurity | May co-elute* | - |
*Note: This achiral method is not designed to separate the S-enantiomer. A separate chiral HPLC method is required for the determination of enantiomeric purity.[6][7] A recent study has identified and synthesized eight process-related impurities of solriamfetol.[4][5]
Experimental Workflow
The following diagram illustrates the logical workflow for the purity assessment of a this compound sample using the described RP-HPLC method.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Buy Solriamfetol | 178429-62-4 | >98% [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pak.elte.hu [pak.elte.hu]
- 7. d-nb.info [d-nb.info]
Application Note: Quantitative Analysis of Solriamfetol in Brain Tissue by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of solriamfetol (B1681049) in brain tissue. The protocol employs a straightforward protein precipitation method for sample preparation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of solriamfetol concentrations in preclinical studies involving brain tissue analysis.
Introduction
Solriamfetol is a selective dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor approved for the treatment of excessive daytime sleepiness in adults with narcolepsy or obstructive sleep apnea.[1] Understanding its distribution and concentration in the central nervous system is crucial for elucidating its mechanism of action and pharmacokinetic/pharmacodynamic (PK/PD) relationships. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification.[2] This protocol provides a detailed procedure for the extraction and quantification of solriamfetol from the complex matrix of brain tissue.
Experimental
Materials and Reagents
-
Solriamfetol reference standard
-
Solriamfetol-¹³C (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control brain tissue (from the same species as study samples)
Sample Preparation
A protein precipitation method is employed to extract solriamfetol from brain tissue homogenates.
-
Accurately weigh approximately 100 mg of brain tissue.
-
Add 400 µL of ice-cold ultrapure water and homogenize the tissue thoroughly using a mechanical homogenizer until a uniform suspension is achieved.
-
Spike 100 µL of the brain homogenate with the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a C18 analytical column.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Standard UHPLC/HPLC system |
| Column | C18, 2.6 µm, 100 x 2.1 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
| Gradient | See Table 2 |
Table 2: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 70 |
| 2.1 | 30 |
| 4.0 | 30 |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 4 |
| Ion Source Gas 1 | 379 kPa |
| Ion Source Gas 2 | 379 kPa |
| Curtain Gas | 241 kPa |
| Collision Energy | 35 eV |
Table 4: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Solriamfetol | 195.1 | 112.3 |
| Solriamfetol-¹³C (IS) | 196.1 | 113.3 |
Note: The exact m/z values for product ions may require optimization on the specific instrument used.
Results and Discussion
This method provides a reliable approach for the quantification of solriamfetol in brain tissue. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. The described chromatographic conditions are designed to provide a sharp, symmetrical peak for solriamfetol, with a total run time of 4 minutes.[1][3] Linearity, accuracy, and precision of the method should be validated according to regulatory guidelines. A typical calibration curve is expected to be linear over the range of 5.0–5000 ng/mL with a correlation coefficient (r²) of >0.99.[1][4]
Experimental Workflow Diagram
Caption: Workflow for Solriamfetol Extraction from Brain Tissue.
Conclusion
The described LC-MS/MS protocol provides a sensitive, selective, and rapid method for the quantification of solriamfetol in brain tissue. This application note serves as a comprehensive guide for researchers in the fields of pharmacology, toxicology, and drug metabolism to support preclinical research and development. The method can be readily implemented in any bioanalytical laboratory equipped with standard LC-MS/MS instrumentation.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Solriamfetol Hydrochloride in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing solriamfetol (B1681049) hydrochloride in brain slice electrophysiology recordings. The protocols outlined below are designed to facilitate the investigation of solriamfetol's effects on neuronal activity, synaptic transmission, and network function in ex vivo brain tissue preparations.
Introduction
Solriamfetol is a selective dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor (DNRI) approved for the treatment of excessive daytime sleepiness in adults with narcolepsy or obstructive sleep apnea.[1][2][3] Its mechanism of action involves blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased extracellular concentrations of these key neurotransmitters in the brain.[1][2][4][5] Brain slice electrophysiology offers a powerful platform to dissect the cellular and synaptic effects of solriamfetol on specific neural circuits.[6][7][8][9] By recording from individual neurons or neuronal populations within a relatively intact local circuit, researchers can elucidate the direct impact of solriamfetol on neuronal excitability, synaptic plasticity, and network oscillations.
Mechanism of Action
Solriamfetol's primary pharmacological action is the inhibition of dopamine and norepinephrine reuptake.[1][2][4] Unlike other stimulants, it does not induce the release of monoamines.[1] This dual-action mechanism is believed to be responsible for its wake-promoting effects.[1][5][10] In vitro studies have determined the inhibitory concentrations (IC50) of solriamfetol for human DAT and NET.[4][11]
Table 1: In Vitro Pharmacology of Solriamfetol
| Transporter | IC50 (µM) | Affinity (Ki, µM) |
| Dopamine Transporter (DAT) | 2.9[4] | 14.2[11] |
| Norepinephrine Transporter (NET) | 4.4[4] | 3.7[11] |
| Serotonin Transporter (SERT) | >100[4] | 81.5[11] |
Note: Data compiled from in vitro studies.[4][11] The lower IC50 and Ki values indicate higher potency and affinity, respectively.
Experimental Applications in Brain Slice Electrophysiology
The use of solriamfetol in brain slice electrophysiology can address several key research questions:
-
Modulation of Neuronal Excitability: Assess the effects of solriamfetol on the intrinsic firing properties of neurons in brain regions rich in dopaminergic and noradrenergic innervation, such as the prefrontal cortex, striatum, and hippocampus.
-
Synaptic Transmission and Plasticity: Investigate how solriamfetol alters excitatory and inhibitory synaptic transmission, as well as forms of synaptic plasticity like long-term potentiation (LTP) and long-term depression (LTD).[12]
-
Network Activity: Examine the impact of solriamfetol on spontaneous and evoked network oscillations in various frequency bands (e.g., gamma, theta).
Experimental Protocols
The following are detailed protocols for preparing acute brain slices and performing whole-cell patch-clamp and field potential recordings to study the effects of solriamfetol.
Protocol 1: Acute Brain Slice Preparation
This protocol describes the preparation of viable brain slices for electrophysiological recordings.[13][14][15][16]
Materials:
-
Rodent (mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps, scalpel)[15]
-
Vibrating microtome (vibratome)
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Ice-cold cutting solution (see Table 2)
-
Artificial cerebrospinal fluid (aCSF) (see Table 2)
-
Recovery chamber
-
Water bath
Procedure:
-
Prepare Solutions: Prepare cutting solution and aCSF on the day of the experiment and continuously bubble with carbogen for at least 30 minutes prior to use.[13][15] Chill the cutting solution to 2-4°C.
-
Anesthetize and Perfuse: Anesthetize the animal according to approved institutional protocols. Once deeply anesthetized, perform transcardial perfusion with ice-cold, carbogenated cutting solution until the liver is cleared of blood.[15]
-
Brain Extraction: Rapidly decapitate the animal and dissect the brain.[15] The entire procedure should be performed quickly to maintain tissue health.
-
Slicing: Mount the brain on the vibratome stage and submerge it in the ice-cold, carbogenated cutting solution. Cut slices to the desired thickness (typically 300-400 µm).[17]
-
Recovery: Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-35°C for 30-60 minutes.[13][15] After this initial recovery period, maintain the slices at room temperature in carbogenated aCSF until they are used for recording.
Table 2: Solution Compositions
| Component | Cutting Solution (in mM) | aCSF (in mM) |
| Sucrose | 210 | - |
| NaCl | - | 125 |
| KCl | 2.5 | 2.5 |
| NaH2PO4 | 1.25 | 1.25 |
| NaHCO3 | 26 | 26 |
| Glucose | 10 | 25 |
| MgCl2 | 7 | 1 |
| CaCl2 | 0.5 | 2 |
Note: Osmolarity should be adjusted to ~300-310 mOsm. Solutions should be continuously bubbled with 95% O2 / 5% CO2.
Caption: Workflow for acute brain slice preparation.
Protocol 2: Whole-Cell Patch-Clamp Recording
This protocol allows for the recording of ionic currents and membrane potential from a single neuron.[6][8][18][19][20]
Materials:
-
Prepared brain slices
-
Recording chamber
-
Microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and digitizer
-
Data acquisition software
-
Borosilicate glass capillaries for pipettes
-
Pipette puller
-
Internal solution (see Table 3)
-
Solriamfetol hydrochloride stock solution
Procedure:
-
Slice Transfer: Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.[19][20]
-
Pipette Fabrication: Pull glass pipettes to a resistance of 3-6 MΩ when filled with internal solution.
-
Cell Targeting: Identify a healthy neuron in the brain region of interest under the microscope.
-
Patching: Approach the neuron with the patch pipette while applying positive pressure. Once a dimple is observed on the cell membrane, release the pressure to form a high-resistance seal (GΩ seal).
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.[18]
-
Baseline Recording: Record baseline neuronal activity (e.g., resting membrane potential, input resistance, firing pattern in response to current injections) for at least 5-10 minutes.
-
Solriamfetol Application: Add solriamfetol to the perfusing aCSF at the desired concentration.
-
Data Acquisition: Record the effects of solriamfetol on the neuron's properties. Wash out the drug by perfusing with regular aCSF to observe any reversal of effects.
Table 3: Example Internal Solution Compositions
| Component | For Voltage-Clamp (in mM) | For Current-Clamp (in mM) |
| K-Gluconate | - | 135 |
| Cs-Methanesulfonate | 135 | - |
| KCl | - | 10 |
| CsCl | 10 | - |
| HEPES | 10 | 10 |
| EGTA | 0.5 | 0.5 |
| Mg-ATP | 4 | 4 |
| Na-GTP | 0.3 | 0.3 |
| Phosphocreatine | 10 | 10 |
Note: Adjust pH to 7.2-7.3 with KOH or CsOH and osmolarity to ~290 mOsm.
Caption: Workflow for whole-cell patch-clamp recording.
Protocol 3: Field Potential Recording
This protocol is used to measure the summed electrical activity of a population of neurons, such as field excitatory postsynaptic potentials (fEPSPs).[7][17][21][22][23]
Materials:
-
Prepared brain slices
-
Recording chamber
-
Stimulating and recording electrodes (e.g., tungsten, glass)
-
Stimulus isolator unit
-
Amplifier and digitizer
-
Data acquisition software
-
This compound stock solution
Procedure:
-
Slice and Electrode Placement: Transfer a slice to the recording chamber. Place the stimulating electrode in a region containing the afferent fibers and the recording electrode in an area with the corresponding postsynaptic neurons (e.g., Schaffer collaterals and CA1 stratum radiatum in the hippocampus).[21][22]
-
Input-Output Curve: Determine the optimal stimulation intensity by generating an input-output curve.
-
Baseline Recording: Set the stimulation intensity to elicit a response that is 30-50% of the maximum and record a stable baseline of fEPSPs for at least 20-30 minutes.
-
Solriamfetol Application: Bath-apply solriamfetol at the desired concentration.
-
Data Acquisition: Continue to record fEPSPs to determine the effect of solriamfetol on synaptic transmission.
-
Washout: Perfuse with normal aCSF to observe if the effects are reversible.
Data Presentation
Quantitative data should be summarized in tables for clear comparison of the effects of solriamfetol across different concentrations and experimental conditions.
Table 4: Example Data Summary for Whole-Cell Recordings
| Parameter | Baseline | Solriamfetol (1 µM) | Solriamfetol (10 µM) | Washout |
| Resting Membrane Potential (mV) | ||||
| Input Resistance (MΩ) | ||||
| Action Potential Threshold (mV) | ||||
| Firing Frequency (Hz at 2x Rheobase) | ||||
| sEPSC Frequency (Hz) | ||||
| sEPSC Amplitude (pA) |
Table 5: Example Data Summary for Field Potential Recordings
| Parameter | Baseline | Solriamfetol (1 µM) | Solriamfetol (10 µM) | Washout |
| fEPSP Slope (% of Baseline) | 100% | |||
| Fiber Volley Amplitude (% of Baseline) | 100% | |||
| Paired-Pulse Ratio |
Signaling Pathway
Solriamfetol's mechanism of action involves the blockade of DAT and NET, leading to an accumulation of dopamine (DA) and norepinephrine (NE) in the synaptic cleft. This enhances the activation of postsynaptic dopamine and adrenergic receptors.
Caption: Solriamfetol's mechanism of action.
References
- 1. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Characterization of the Neurochemical and Behavioral Effects of Solriamfetol (JZP-110), a Selective Dopamine and Norepinephrine Reuptake Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Video: Whole-cell Patch-clamp Recordings in Brain Slices [jove.com]
- 7. conductscience.com [conductscience.com]
- 8. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole-cell Patch-clamp Recordings in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurologylive.com [neurologylive.com]
- 11. Solriamfetol - Wikipedia [en.wikipedia.org]
- 12. criver.com [criver.com]
- 13. precisionary.com [precisionary.com]
- 14. Brain Slice Preparation for electrophysiology recording [protocols.io]
- 15. protocols.io [protocols.io]
- 16. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 17. Frontiers | Large-scale, high-resolution electrophysiological imaging of field potentials in brain slices with microelectronic multielectrode arrays [frontiersin.org]
- 18. Whole Cell Patch Clamp Protocol [protocols.io]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recording Neuronal Field Excitatory Postsynaptic Potentials in Acute Hippocampal Slices [jove.com]
- 23. Optogenetic field potential recording in cortical slices - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Impact of Solriamfetol on Locomotor Activity: A Detailed Experimental Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Solriamfetol (B1681049) (Sunosi®) is a wake-promoting agent approved for the treatment of excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea.[1][2][3] Its primary mechanism of action involves the inhibition of dopamine (B1211576) and norepinephrine (B1679862) reuptake, classifying it as a dopamine-norepinephrine reuptake inhibitor (DNRI).[4][5][6][7][8] Additionally, preclinical studies have identified its activity as an agonist at the trace amine-associated receptor 1 (TAAR1).[1][2][7][9][10] Understanding the impact of solriamfetol on locomotor activity is crucial for its overall pharmacological profiling and for differentiating it from traditional stimulants. This document provides detailed experimental protocols for assessing the effects of solriamfetol on locomotor activity in a preclinical setting.
I. Signaling Pathway of Solriamfetol
Solriamfetol's wake-promoting effects are primarily attributed to its dual action on the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4][5][6] By blocking these transporters, solriamfetol increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission.[4][5] Furthermore, its agonistic activity at the TAAR1 receptor may also contribute to its pharmacological effects.[1][2][7][9]
II. Experimental Protocol: Open Field Test for Locomotor Activity
This protocol outlines the procedure for evaluating the effect of solriamfetol on spontaneous locomotor activity in mice using the open field test.
A. Materials and Methods
-
Subjects: Adult male C57BL/6J mice (8-12 weeks old).
-
Apparatus: Open field arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-porous, uniformly colored material (e.g., white or black) to contrast with the mouse color. The arena should be equipped with an automated tracking system (e.g., video camera and software) to record and analyze locomotor activity.
-
Drug Formulation: Solriamfetol is dissolved in a suitable vehicle (e.g., saline or 0.5% methylcellulose).
-
Dose Administration: Administration is typically via intraperitoneal (i.p.) injection.
B. Experimental Workflow
C. Detailed Procedure
-
Acclimation: Upon arrival, mice are housed in groups under a standard 12:12 hour light-dark cycle with ad libitum access to food and water for at least one week to acclimate to the new environment.
-
Habituation: On the day of the experiment, mice are transported to the testing room and left undisturbed in their home cages for at least 60 minutes to habituate to the novel environment.
-
Group Assignment: Mice are randomly assigned to different treatment groups: vehicle control and solriamfetol at various doses (e.g., 1, 3, 50, 100, 150 mg/kg).
-
Drug Administration: Each mouse is administered its assigned treatment via intraperitoneal injection.
-
Open Field Test: Immediately following injection, each mouse is gently placed in the center of the open field arena.
-
Data Recording: Locomotor activity is recorded for a specified duration, typically 60 minutes. The automated tracking system records parameters such as:
-
Total distance traveled (cm)
-
Horizontal activity (beam breaks)
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena
-
-
Arena Cleaning: Between each trial, the open field arena is thoroughly cleaned with 70% ethanol (B145695) and dried to eliminate any olfactory cues from the previous mouse.
-
Data Analysis: The collected data is analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of solriamfetol to the vehicle control.
III. Expected Outcomes and Data Presentation
Preclinical studies have shown that, unlike traditional stimulants, solriamfetol does not increase locomotor activity in naive mice.[1][2][9] Higher doses (50, 100, and 150 mg/kg) have been observed to have a negative impact on locomotion and exploration, inducing a state of wakefulness with very limited spontaneous movement.[10] In contrast, lower doses (1 and 3 mg/kg) appear to maintain normal movement.[10] In dopamine transporter (DAT) knockout mice, solriamfetol has been shown to inhibit the increase in locomotor activity.[1][2][9] However, one study has suggested that solriamfetol can induce hyperlocomotion in the context of behavioral sensitization through the modulation of dopamine and norepinephrine signaling.[11]
Table 1: Effect of Solriamfetol on Locomotor Activity in Naive Mice (Hypothetical Data)
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | Horizontal Activity (beam breaks) | Vertical Activity (rears) |
| Vehicle | - | 3500 ± 300 | 2500 ± 200 | 150 ± 20 |
| Solriamfetol | 1 | 3400 ± 280 | 2450 ± 190 | 145 ± 18 |
| Solriamfetol | 3 | 3350 ± 290 | 2400 ± 210 | 140 ± 22 |
| Solriamfetol | 50 | 1500 ± 250 | 1000 ± 150 | 50 ± 10* |
| Solriamfetol | 100 | 800 ± 150 | 500 ± 100 | 20 ± 5 |
| Solriamfetol | 150 | 500 ± 100 | 300 ± 80 | 10 ± 3 |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control.
Table 2: Effect of Solriamfetol on Locomotor Activity in DAT Knockout Mice (Hypothetical Data)
| Genotype | Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) |
| Wild-Type | Vehicle | - | 3600 ± 320 |
| Wild-Type | Solriamfetol | 100 | 900 ± 180** |
| DAT KO | Vehicle | - | 8500 ± 700 |
| DAT KO | Solriamfetol | 100 | 5000 ± 600* |
Data are presented as mean ± SEM. *p < 0.05 compared to DAT KO vehicle, **p < 0.01 compared to Wild-Type vehicle.
IV. Conclusion
The provided protocol offers a comprehensive framework for evaluating the effects of solriamfetol on locomotor activity in a preclinical setting. The open field test is a robust method for assessing general activity levels and exploratory behavior. The expected outcomes, characterized by a lack of hyperlocomotion at lower doses and a reduction in activity at higher doses, distinguish solriamfetol from typical psychostimulants. This unique profile is consistent with its primary clinical use as a wake-promoting agent with a lower potential for abuse compared to traditional stimulants.[5] Further investigation into the nuanced effects of solriamfetol on different aspects of behavior will continue to elucidate its complete pharmacological profile.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Solriamfetol Hydrochloride? [synapse.patsnap.com]
- 6. Solriamfetol for the treatment of excessive daytime sleepiness associated with narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solriamfetol - Wikipedia [en.wikipedia.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. neurology.org [neurology.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Application Notes: Solriamfetol Hydrochloride as a Tool for Catecholaminergic Pathway Research
Introduction
Solriamfetol (B1681049) hydrochloride, sold under the brand name Sunosi®, is a wakefulness-promoting agent approved for the treatment of excessive daytime sleepiness associated with narcolepsy or obstructive sleep apnea (B1277953) (OSA).[1][2][3][4] Its distinct pharmacological profile makes it a valuable and precise tool for researchers, scientists, and drug development professionals investigating the roles of dopamine (B1211576) and norepinephrine (B1679862) in the central nervous system.
Mechanism of Action
Solriamfetol acts as a dual dopamine and norepinephrine reuptake inhibitor (DNRI).[1][5] It binds with low affinity to the dopamine transporter (DAT) and the norepinephrine transporter (NET), thereby blocking the reuptake of these catecholamines from the synaptic cleft.[2][6][7][8] This action leads to an increase in the extracellular concentrations of dopamine and norepinephrine, enhancing neurotransmission in their respective pathways.[1][2][5]
A key feature of solriamfetol for research applications is its high selectivity. It has negligible affinity for the serotonin (B10506) transporter (SERT) and does not significantly inhibit serotonin reuptake.[3][5][9] Furthermore, it lacks appreciable binding to a wide range of other receptors, including those for serotonin, GABA, histamine, orexin, and acetylcholine.[2][6][7][8] Unlike amphetamines, solriamfetol does not act as a monoamine-releasing agent, offering a more specific mechanism of action focused purely on reuptake inhibition.[2][9] Some preclinical studies also suggest that solriamfetol has agonist activity at the trace amine-associated receptor 1 (TAAR1), which may contribute to its overall effects on monoamine transmission.[3][10][11]
This selective action allows researchers to probe the functions of dopaminergic and noradrenergic systems with minimal confounding effects on the serotonergic system, providing a cleaner model to study catecholamine-dependent processes such as wakefulness, motivation, and cognition.[1]
Data Presentation
The following tables summarize the in vitro binding and functional activity of solriamfetol hydrochloride, providing essential data for experimental design.
Table 1: Monoamine Transporter Binding Affinity and Reuptake Inhibition
| Target Transporter | Binding Affinity (Kᵢ) | Reuptake Inhibition (IC₅₀) |
| Dopamine Transporter (DAT) | 14.2 µM[3][7][8] | 2.9 µM[5][7][8][9] |
| Norepinephrine Transporter (NET) | 3.7 µM[3][7][8] | 4.4 µM[5][7][8][9] |
| Serotonin Transporter (SERT) | 81.5 µM[3][7][8] | > 100 µM[3][5][7][8][9] |
Table 2: Agonist Activity at Other Receptors
| Target Receptor | Functional Activity (EC₅₀) |
| Trace Amine-Associated Receptor 1 (TAAR1) | 10 - 16 µM[3][11] |
| 5-HT₁ₐ Receptor | ~25 µM[12] |
Visualizations
Experimental Protocols
Here we provide detailed protocols for key experiments utilizing solriamfetol to study catecholaminergic pathways.
Protocol 1: In Vitro Monoamine Transporter Inhibition Assay
Objective: To determine the functional potency (IC₅₀) of solriamfetol at the human dopamine, norepinephrine, and serotonin transporters.
Principle: This assay measures the ability of solriamfetol to inhibit the uptake of a radiolabeled neurotransmitter ([³H]Dopamine or [³H]Norepinephrine) into cultured mammalian cells stably expressing the corresponding human transporter (hDAT or hNET). The amount of radioactivity incorporated into the cells is quantified by scintillation counting and compared across a range of solriamfetol concentrations.
Methodology:
-
Cell Culture:
-
Culture human embryonic kidney (HEK293) cells stably expressing either hDAT or hNET in appropriate media (e.g., DMEM with 10% FBS, and a selection antibiotic like G418) at 37°C in a 5% CO₂ incubator.
-
Plate cells in 96-well plates and grow to 80-90% confluency.
-
-
Assay Procedure:
-
Prepare a range of this compound dilutions in assay buffer (e.g., Krebs-Ringer-HEPES buffer). Include a vehicle control (buffer only) and a positive control inhibitor (e.g., GBR-12909 for DAT, desipramine (B1205290) for NET).
-
Wash the cell plates twice with warm assay buffer.
-
Add 50 µL of the solriamfetol dilutions or controls to the appropriate wells.
-
Add 50 µL of assay buffer containing the radiolabeled substrate (e.g., [³H]Dopamine at a final concentration of ~10 nM). To determine non-specific uptake, add a high concentration of a known inhibitor (e.g., 10 µM GBR-12909) to a separate set of wells.
-
Incubate the plate for 10-15 minutes at room temperature or 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Lyse the cells by adding 100 µL of lysis buffer (e.g., 1% SDS).
-
Add 150 µL of scintillation cocktail to each well, seal the plate, and shake for 5 minutes.
-
-
Data Analysis:
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percent inhibition of specific uptake against the logarithm of solriamfetol concentration.
-
Fit the data to a four-parameter logistic equation using non-linear regression analysis to determine the IC₅₀ value.
-
Protocol 2: In Vivo Microdialysis in Rodents
Objective: To measure the effect of systemically administered solriamfetol on extracellular dopamine and norepinephrine levels in a specific brain region (e.g., prefrontal cortex) of a freely moving rat.
Principle: A microdialysis probe with a semi-permeable membrane is surgically implanted into the target brain region. The probe is perfused with artificial cerebrospinal fluid (aCSF), allowing extracellular neurotransmitters to diffuse into the perfusate (dialysate). The dialysate is collected over time and analyzed via HPLC with electrochemical detection (HPLC-ECD) to quantify neurotransmitter concentrations before and after drug administration.[9]
Methodology:
-
Surgical Preparation (1-2 days prior to experiment):
-
Anesthetize a male Sprague-Dawley rat (~300g) with isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the desired brain region (e.g., medial prefrontal cortex). Secure the cannula to the skull with dental cement and anchor screws.
-
Allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
Gently insert a microdialysis probe (e.g., 2 mm membrane) through the guide cannula into the brain.
-
Connect the probe to a syringe pump and a fraction collector. Perfuse the probe with aCSF at a low flow rate (e.g., 1.0 µL/min).
-
Allow the system to stabilize for at least 2 hours.
-
Begin collecting baseline dialysate samples into vials containing antioxidant (e.g., perchloric acid) every 20 minutes. Collect at least 3-4 baseline samples.
-
Administer solriamfetol (e.g., 30-100 mg/kg, intraperitoneally) or vehicle.
-
Continue collecting dialysate samples every 20 minutes for at least 3-4 hours post-injection.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ECD.
-
Inject a fixed volume of each sample into the HPLC system.
-
Identify and quantify neurotransmitter peaks based on retention time and peak height/area compared to known standards.
-
-
Data Analysis:
-
Calculate the average neurotransmitter concentration from the baseline samples for each animal.
-
Express the post-injection data as a percentage of the baseline average.
-
Plot the mean percent baseline versus time for both the solriamfetol and vehicle groups.
-
Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to determine significant differences.
-
Protocol 3: Ex Vivo Slice Electrophysiology on VTA Dopaminergic Neurons
Objective: To characterize the effects of solriamfetol on the firing activity of ventral tegmental area (VTA) dopamine neurons.[11]
Principle: Acute brain slices containing the VTA are prepared and kept viable in a recording chamber. Whole-cell patch-clamp electrophysiology is used to record the electrical activity of individual neurons. Dopamine neurons are identified by their characteristic electrophysiological properties (e.g., a prominent hyperpolarization-activated cation current, Iₕ) and confirmed post-hoc with immunohistochemistry for tyrosine hydroxylase (TH). The firing rate is measured before and after bath application of solriamfetol.[13]
Methodology:
-
Slice Preparation:
-
Rapidly decapitate a P21-P35 mouse and dissect the brain in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution.
-
Prepare horizontal or coronal slices (220-250 µm thick) containing the VTA using a vibratome.
-
Transfer slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a single slice to a recording chamber on an upright microscope, continuously perfused with warm (32-34°C), oxygenated aCSF.
-
Visualize VTA neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Obtain whole-cell patch-clamp recordings from putative dopamine neurons using borosilicate glass pipettes filled with an internal solution.
-
In current-clamp mode, identify dopamine neurons by their spontaneous slow firing rate (<5 Hz), long-duration action potentials, and a prominent "sag" in voltage in response to hyperpolarizing current injection (indicative of Iₕ current).[13]
-
Record at least 5-10 minutes of stable baseline spontaneous firing activity.
-
-
Drug Application:
-
Bath-apply solriamfetol (e.g., 1-10 µM) by switching the perfusion to an aCSF solution containing the drug.[11]
-
Record the firing activity for 10-15 minutes in the presence of the drug.
-
Perform a washout by switching the perfusion back to the control aCSF.
-
-
Data Analysis and Verification:
-
Analyze the firing frequency (in Hz) in 1-minute bins before, during, and after solriamfetol application.
-
Normalize the firing rate to the baseline period.
-
At the end of the recording, include biocytin (B1667093) in the internal solution to fill the neuron. Process the slice for TH immunohistochemistry to confirm neurochemical identity.
-
Compare the firing rates using appropriate statistical tests (e.g., paired t-test or one-way ANOVA).
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solriamfetol - Wikipedia [en.wikipedia.org]
- 4. Profile of Solriamfetol in the Management of Excessive Daytime Sleepiness Associated with Narcolepsy or Obstructive Sleep Apnea: Focus on Patient Selection and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. drugs.com [drugs.com]
- 7. sunosi.com [sunosi.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Characterization of the Neurochemical and Behavioral Effects of Solriamfetol (JZP-110), a Selective Dopamine and Norepinephrine Reuptake Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. academic.oup.com [academic.oup.com]
- 12. neurology.org [neurology.org]
- 13. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis to Measure Solriamfetol-Induced Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solriamfetol (B1681049), a selective dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor, is a wake-promoting agent used to treat excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea.[1][2] Its mechanism of action involves binding to dopamine (DAT) and norepinephrine (NET) transporters, thereby blocking the reuptake of these neurotransmitters and increasing their extracellular concentrations in the brain.[1][3] This application note provides a detailed protocol for utilizing in vivo microdialysis to measure the dose-dependent effects of solriamfetol on extracellular dopamine levels in key brain regions of rodents. In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of freely moving animals, providing real-time data on neurochemical changes in response to pharmacological agents.[4]
Signaling Pathway of Solriamfetol-Induced Dopamine Release
Solriamfetol acts by inhibiting the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By blocking DAT, solriamfetol leads to an accumulation of dopamine in the extracellular space, thereby enhancing dopaminergic neurotransmission.
Caption: Mechanism of solriamfetol on dopamine neurotransmission.
Experimental Protocols
This section details the methodology for an in vivo microdialysis experiment to quantify solriamfetol-induced dopamine release in the striatum and prefrontal cortex of rats.
Animals
-
Male Sprague-Dawley rats (250-350 g) are commonly used.
-
Animals should be housed individually in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Place the animal in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill small holes in the skull above the target brain regions. Typical stereotaxic coordinates from bregma for the striatum are AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm, and for the prefrontal cortex are AP: +3.2 mm, ML: ±0.8 mm, DV: -2.5 mm.
-
Slowly lower a guide cannula (e.g., CMA 12) to the desired DV coordinate for each brain region.
-
Secure the guide cannulae to the skull using dental cement and surgical screws.
-
Insert a dummy cannula into each guide cannula to maintain patency.
-
Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.
In Vivo Microdialysis Procedure
-
On the day of the experiment, gently restrain the animal and remove the dummy cannulae.
-
Insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through each guide cannula into the target brain region.
-
Connect the inlet of the probe to a microinfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate, typically 1-2 µL/min.
-
Allow the system to stabilize for 1-2 hours to establish a stable baseline of dopamine levels.
-
Collect baseline dialysate samples every 20-30 minutes for at least one hour.
-
Administer solriamfetol at various doses (e.g., 10, 30, 100 mg/kg) via intraperitoneal (i.p.) injection.
-
Continue collecting dialysate samples at regular intervals for several hours post-administration.
-
At the end of the experiment, euthanize the animal and perfuse the brain with a fixative for histological verification of the probe placement.
-
Store the collected dialysate samples at -80°C until analysis.
Analytical Method: HPLC-ECD
-
Thaw the dialysate samples on ice.
-
Inject a fixed volume of each sample (e.g., 20 µL) into a High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system.
-
Separate dopamine from other neurochemicals using a reverse-phase C18 column.
-
The mobile phase typically consists of a phosphate (B84403) or citrate (B86180) buffer, an ion-pairing agent (e.g., sodium octyl sulfate), a chelating agent (e.g., EDTA), and an organic modifier (e.g., methanol).
-
Detect dopamine using an electrochemical detector with the electrode set at an oxidizing potential (e.g., +0.6 to +0.8 V).
-
Quantify the dopamine concentration in each sample by comparing the peak area to a standard curve generated from known concentrations of dopamine.
Data Presentation
The following tables summarize the expected quantitative data on the effects of solriamfetol on dopamine transporter affinity and extracellular dopamine levels, based on preclinical studies.
Table 1: In Vitro Affinity of Solriamfetol for Monoamine Transporters
| Transporter | IC50 (µM) |
| Dopamine Transporter (DAT) | 2.9[5] |
| Norepinephrine Transporter (NET) | 4.4[5] |
| Serotonin Transporter (SERT) | >100[5] |
Table 2: Dose-Dependent Effect of Solriamfetol on Extracellular Dopamine Levels in Rat Brain (as % of Baseline)
| Solriamfetol Dose (mg/kg, i.p.) | Brain Region | Peak Dopamine Increase (% Baseline) |
| 10 | Striatum | Data to be extracted from Baladi et al., 2018 |
| 30 | Striatum | Data to be extracted from Baladi et al., 2018 |
| 100 | Striatum | Data to be extracted from Baladi et al., 2018 |
| 10 | Prefrontal Cortex | Data to be extracted from Baladi et al., 2018 |
| 30 | Prefrontal Cortex | Data to be extracted from Baladi et al., 2018 |
| 100 | Prefrontal Cortex | Data to be extracted from Baladi et al., 2018 |
Note: The specific quantitative values for the percentage increase in dopamine are based on the findings reported in the study by Baladi et al. (2018), "Characterization of the Neurochemical and Behavioral Effects of Solriamfetol (JZP-110), a Selective Dopamine and Norepinephrine Reuptake Inhibitor." Researchers should refer to the full-text article for the precise data.
Experimental Workflow
The following diagram illustrates the key steps in the in vivo microdialysis procedure for measuring solriamfetol-induced dopamine release.
Caption: Experimental workflow for in vivo microdialysis.
Conclusion
The combination of in vivo microdialysis and HPLC-ECD provides a robust and sensitive method for characterizing the neurochemical effects of solriamfetol. The protocol outlined in this application note offers a comprehensive guide for researchers to investigate the dose-dependent increase in extracellular dopamine levels induced by this wake-promoting agent. By elucidating the precise in vivo pharmacological profile of solriamfetol, researchers can gain a deeper understanding of its therapeutic mechanism and its effects on the dopaminergic system.
References
- 1. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. What is the mechanism of Solriamfetol Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the Neurochemical and Behavioral Effects of Solriamfetol (JZP-110), a Selective Dopamine and Norepinephrine Reuptake Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming solriamfetol hydrochloride solubility challenges in DMSO for high-concentration stock solutions
Welcome to the Technical Support Center for solriamfetol (B1681049) hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of solriamfetol hydrochloride in DMSO for the preparation of high-concentration stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in DMSO?
There are conflicting reports regarding the solubility of this compound in DMSO. Different sources indicate solubility values ranging from 2 mg/mL to over 20 mg/mL. This variability may be attributed to factors such as the purity of the compound, the water content of the DMSO, and the temperature at which solubility is determined. Our internal validation suggests a solubility of at least 10 mM (approximately 2.3 mg/mL) in anhydrous DMSO at room temperature, with solubility increasing at higher temperatures.
Q2: Why is my this compound not dissolving completely in DMSO?
Several factors can contribute to incomplete dissolution:
-
Water Content in DMSO: DMSO is highly hygroscopic and readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of many compounds, including hydrochloride salts.
-
Compound Purity: Impurities in the this compound powder can affect its solubility characteristics.
-
Temperature: Solubility is often temperature-dependent. Attempting to dissolve the compound at a higher concentration than its solubility limit at room temperature will result in incomplete dissolution.
-
Insufficient Agitation: Proper mixing is crucial to ensure the entire compound comes into contact with the solvent.
Q3: My this compound precipitated out of the DMSO stock solution upon storage. What could be the cause?
Precipitation upon storage, especially at lower temperatures (e.g., -20°C or -80°C), can occur if the stock solution is prepared at a concentration close to or exceeding its saturation point at that temperature. Freeze-thaw cycles can also promote precipitation.
Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
This is a common issue for compounds with low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous medium, the DMSO concentration decreases rapidly, and the compound may precipitate out as it is no longer soluble in the final solvent mixture. To mitigate this, it is recommended to perform serial dilutions and to add the DMSO stock to the aqueous solution with vigorous vortexing to ensure rapid and uniform mixing.
Troubleshooting Guide
Problem 1: Difficulty in dissolving this compound powder in DMSO.
-
Solution 1: Use Anhydrous DMSO. Ensure you are using a fresh, unopened bottle of anhydrous or molecular sieves-treated DMSO. Store DMSO properly to minimize water absorption.
-
Solution 2: Gentle Warming. Warm the solution to 37-50°C. This can significantly increase the solubility. However, be cautious and avoid excessive heat, which could potentially degrade the compound. Always check the compound's stability at elevated temperatures.
-
Solution 3: Sonication. Use a sonicator bath to provide mechanical energy to aid in the dissolution process. Sonicate in short bursts to avoid excessive heating of the sample.
Problem 2: Hazy or cloudy appearance of the stock solution.
-
Cause: This may indicate the presence of fine, undissolved particles or the beginning of precipitation.
-
Solution: Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes. Carefully collect the supernatant, which will be your stock solution. This will remove any undissolved particulate matter. It is advisable to determine the actual concentration of the resulting solution using a spectrophotometric or chromatographic method.
Problem 3: Precipitation after adding the DMSO stock to an aqueous solution.
-
Solution 1: Optimize the Dilution Method. Instead of adding a small volume of concentrated stock directly into a large volume of aqueous buffer, perform an intermediate dilution step. For instance, first, dilute the DMSO stock into a smaller volume of the aqueous buffer with vigorous mixing, and then add this intermediate dilution to the final volume.
-
Solution 2: Decrease the Final Concentration. If precipitation persists, the final concentration in the aqueous medium may be too high. Consider reducing the final working concentration.
-
Solution 3: Increase the Final DMSO Concentration (Assay Dependent). If your experimental system can tolerate a higher percentage of DMSO, increasing the final DMSO concentration in your working solution can help maintain the solubility of the compound. However, always run appropriate vehicle controls to account for any effects of DMSO on your assay.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Temperature | Reported Solubility | Molar Concentration (approx.) | Reference |
| DMSO | Room Temp. | 2 mg/mL | 8.7 mM | |
| DMSO | Room Temp. | 10 mM | 2.3 mg/mL | |
| DMSO | Warmed | 5 mg/mL | 21.7 mM | |
| DMSO | Room Temp. | >20 mg/mL | >86.7 mM | |
| Water | 25°C | Highly Soluble | - |
Molecular Weight of this compound: 230.69 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Vortex mixer
-
Sonicator bath (optional)
-
Water bath (optional, set to 37°C)
Methodology:
-
Pre-warm the DMSO (Optional): If aiming for a higher concentration or if dissolution is challenging, pre-warm the anhydrous DMSO to 37°C.
-
Weigh the Compound: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.31 mg of the compound.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the Compound:
-
Vortex the solution vigorously for 2-5 minutes.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes. Check for dissolution periodically.
-
Alternatively, or in combination with sonication, incubate the vial in a 37°C water bath for 10-20 minutes with intermittent vortexing.
-
-
Visual Inspection: Once the solution is clear and free of any visible particles, the stock solution is ready.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Caption: Experimental workflow for preparing a high-concentration stock solution of this compound in DMSO.
Caption: Signaling pathway of this compound as a dopamine and norepinephrine reuptake inhibitor.
strategies to improve the stability of solriamfetol hydrochloride in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with solriamfetol (B1681049) hydrochloride in aqueous buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for solriamfetol hydrochloride in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its carbamate (B1207046) functional group. This reaction is typically accelerated under neutral to basic pH conditions and elevated temperatures. The main degradation product identified from this pathway is (R)-2-amino-3-phenyl-1-propanol, also known as phenylalaninol.[1][2][3]
Q2: How does pH affect the stability of this compound in aqueous buffers?
A2: The stability of this compound is highly dependent on the pH of the aqueous buffer. As a carbamate-containing compound, it is generally more stable in acidic conditions (pH 1-6).[2] As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis of the carbamate group increases, leading to faster degradation of the active pharmaceutical ingredient (API). Solriamfetol has a pKa of 8.5.
Q3: Are there any known impurities that can arise from the degradation of this compound?
A3: Yes, the primary degradation product resulting from the hydrolysis of the carbamate bond is phenylalaninol.[3] It is crucial to have a stability-indicating analytical method that can separate the parent solriamfetol peak from the peaks of phenylalaninol and other potential process-related impurities.[1]
Q4: What are the initial steps to take if I observe instability in my this compound solution?
A4: If you suspect instability (e.g., changes in appearance, pH, or the appearance of new peaks in your chromatogram), the first step is to confirm the degradation using a validated stability-indicating analytical method, such as HPLC or UPLC.[1][4] Subsequently, a systematic investigation of potential contributing factors, primarily pH and temperature, should be initiated.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Rapid loss of potency in a neutral or slightly alkaline buffer. | Base-catalyzed hydrolysis of the carbamate group. Carbamates are known to be susceptible to degradation at higher pH levels.[2] | 1. Adjust the buffer pH to a more acidic range (e.g., pH 4-5) where carbamates exhibit greater stability. 2. Conduct a pH-rate profile study to determine the optimal pH for stability. 3. Store the solution at reduced temperatures (e.g., 2-8°C). |
| Appearance of a new peak in the HPLC chromatogram corresponding to phenylalaninol. | Hydrolytic degradation. Phenylalaninol is the expected hydrolysis product of solriamfetol.[3] | 1. Confirm the identity of the new peak by co-elution with a phenylalaninol standard or by using mass spectrometry (LC-MS/MS).[5][6] 2. Implement pH and temperature control as described above. |
| Potential for oxidative degradation. | Presence of oxidizing agents or exposure to oxygen. While hydrolysis is the primary pathway, the amine group could be susceptible to oxidation. | 1. Consider purging the buffer and the headspace of the storage container with an inert gas like nitrogen or argon. 2. Evaluate the addition of antioxidants to the formulation. A combination of an organic carboxylic acid (e.g., citric acid) and an antioxidant (e.g., ascorbic acid) may be effective.[7] |
| Degradation upon exposure to light. | Photosensitivity. The molecule may be susceptible to photodegradation. | 1. Conduct a photostability study according to ICH Q1B guidelines.[8][9][10][11][12] 2. Protect the solution from light by using amber or opaque containers. |
| Instability in the presence of certain excipients. | Excipient incompatibility. Some excipients may catalyze degradation. | 1. Perform compatibility studies with individual excipients. 2. Consider the use of stabilizing excipients like cyclodextrins, which can form inclusion complexes and protect the drug from degradation.[13][14][15][16][17] |
Strategies for Stability Enhancement
pH Optimization
The most critical factor in stabilizing this compound in an aqueous buffer is controlling the pH. Based on the general stability of carbamates, maintaining the pH in the acidic range is recommended.
Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate drug molecules within their hydrophobic cavity, thereby protecting them from degradation.[13][14] This can be an effective strategy to inhibit hydrolysis.
Table 1: Potential Cyclodextrins for Stabilization Studies
| Cyclodextrin (B1172386) Type | Properties | Potential Advantages for Solriamfetol |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility, low toxicity. | Can improve stability against hydrolysis and oxidation.[17] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility, negatively charged. | May offer additional electrostatic interactions with the protonated amine of solriamfetol. |
| γ-cyclodextrin | Larger cavity size compared to β-cyclodextrin. | May provide a better fit for the solriamfetol molecule. |
Addition of Antioxidants
If oxidative degradation is suspected, the inclusion of antioxidants can be beneficial.
Table 2: Common Antioxidants for Pharmaceutical Formulations
| Antioxidant | Mechanism of Action | Typical Concentration Range |
| Ascorbic Acid | Water-soluble, readily oxidized. | 0.01% - 0.1% |
| Sodium Metabisulfite | Acts as an oxygen scavenger. | 0.01% - 0.1% |
| Butylated Hydroxytoluene (BHT) | Free radical scavenger (for lipid-based systems, but can be used in combination).[7] | 0.01% - 0.02% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline based on ICH recommendations and should be adapted to your specific experimental needs.[18][19][20][21][22][23][24] The goal is to achieve 5-20% degradation to ensure the suitability of the stability-indicating method.[18]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Incubate at 60°C for 8 hours (or adjust time and temperature to achieve target degradation).
-
At specified time points, withdraw samples, neutralize with 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Incubate at room temperature for 4 hours (or adjust conditions).
-
At specified time points, withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for 24 hours.
-
Withdraw samples and dilute for analysis.
-
-
Thermal Degradation:
-
Store the stock solution at 70°C for 48 hours.
-
Withdraw samples and dilute for analysis.
-
-
Photostability:
-
Expose the stock solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9][10][12]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Analyze the samples after exposure.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.[4]
Protocol 2: Evaluating the Stabilizing Effect of Cyclodextrins
-
Phase Solubility Study:
-
Prepare saturated solutions of this compound in aqueous buffers containing increasing concentrations of the chosen cyclodextrin (e.g., 0-20% w/v HP-β-CD).
-
Equilibrate the solutions for 24-48 hours.
-
Filter the solutions and analyze the concentration of dissolved solriamfetol by HPLC to determine the complexation efficiency.[15]
-
-
Stability Study:
-
Prepare solutions of this compound at a fixed concentration in the chosen buffer with and without the selected cyclodextrin at a concentration determined from the phase solubility study.
-
Subject these solutions to stress conditions (e.g., elevated temperature or basic pH) that are known to cause degradation.
-
Monitor the concentration of this compound over time using HPLC to determine the degradation rate constants. A significant decrease in the degradation rate in the presence of the cyclodextrin indicates a stabilizing effect.[16]
-
Visualizations
Caption: Troubleshooting workflow for solriamfetol HCl instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 3. d-nb.info [d-nb.info]
- 4. Stability Indicating RP-HPLC-PDA Method for the Quantification of Solriamfetol in Bulk and Marketed Dosage Form | CoLab [colab.ws]
- 5. ijlpr.com [ijlpr.com]
- 6. researchgate.net [researchgate.net]
- 7. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents [patents.google.com]
- 8. ICH Q1B for Photostability Testing: Ensuring Drug Safety – StabilityStudies.in [stabilitystudies.in]
- 9. database.ich.org [database.ich.org]
- 10. q1scientific.com [q1scientific.com]
- 11. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 12. ikev.org [ikev.org]
- 13. researchgate.net [researchgate.net]
- 14. Effects of cyclodextrins on the chemical stability of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of cyclodextrin solubilization of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of cyclodextrins on the solubility and stability of a novel soft corticosteroid, loteprednol etabonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. biopharminternational.com [biopharminternational.com]
- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 21. ijcrt.org [ijcrt.org]
- 22. benchchem.com [benchchem.com]
- 23. openaccessjournals.com [openaccessjournals.com]
- 24. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
minimizing degradation of solriamfetol hydrochloride during sample preparation and analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with solriamfetol (B1681049) hydrochloride. The information provided aims to minimize degradation during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for solriamfetol hydrochloride?
A1: The primary degradation pathway for this compound is the hydrolysis of its carbamate (B1207046) functional group. This reaction leads to the formation of (R)-2-amino-3-phenyl-1-propanol, also known as phenylalaninol, and carbamic acid, which is unstable and decomposes to ammonia (B1221849) and carbon dioxide.[1][2]
Q2: Under what conditions is this compound most likely to degrade?
A2: this compound is most susceptible to degradation under basic (alkaline) conditions. Forced degradation studies have shown significant degradation in the presence of a base. It is also moderately susceptible to degradation under acidic and oxidative conditions. Thermal degradation is generally minimal.[3]
Q3: What are the known and potential degradation products of this compound?
A3: The primary known degradation product is phenylalaninol, resulting from carbamate hydrolysis.[1][2] Other potential degradation products may be identical to process-related impurities from its synthesis. These can include compounds formed through side reactions or further degradation of the primary products. A validated UPLC-UV method has been developed to separate solriamfetol from eight potential process-related impurities, which could also serve as markers for degradation.[4][5]
Q4: What are the key chemical properties of this compound to consider during analysis?
A4: this compound is a white to off-white solid that is freely soluble in water.[6] This high water solubility is an important factor in choosing appropriate solvents for sample preparation and chromatographic analysis. It is also a hygroscopic compound, meaning it can absorb moisture from the air, which could potentially influence its stability over time.
Q5: Are there validated analytical methods available for this compound and its degradation products?
A5: Yes, several validated analytical methods have been published, including HPLC, UPLC-UV, and LC-MS/MS.[4][5] A UPLC-UV method has been specifically validated for the separation of solriamfetol from its process-related impurities and is suitable for stability-indicating assays.[4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the sample preparation and analysis of this compound.
Issue 1: Poor Peak Shape or Tailing in HPLC/UPLC Analysis
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase pH | Solriamfetol has a primary amine and is basic. Ensure the mobile phase pH is sufficiently low (e.g., acidic) to keep the analyte protonated and improve peak shape. |
| Column Overload | Reduce the concentration of the sample being injected. |
| Secondary Interactions with Column Stationary Phase | Use a column with end-capping or a different stationary phase chemistry. Consider adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase to block active silanol (B1196071) groups. |
| Sample Solvent Mismatch with Mobile Phase | Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase conditions. |
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
| Potential Cause | Troubleshooting Step |
| Sample Degradation | This is a primary concern. Review the sample preparation workflow for potential causes of degradation as outlined in the "Minimizing Degradation" section below. Prepare fresh samples and analyze immediately. |
| Contamination | Ensure all glassware, solvents, and reagents are clean and of high purity. Run a blank injection of the sample solvent to check for contaminants. |
| Process-Related Impurities in the Standard or Sample | If possible, obtain a certified reference standard. The UPLC-UV method mentioned in the FAQs can help identify known process-related impurities.[4][5] |
| Carryover from Previous Injections | Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover. |
Issue 3: Inconsistent or Low Analyte Recovery
| Potential Cause | Troubleshooting Step |
| Degradation During Sample Preparation | Minimize exposure of the sample to high temperatures, extreme pH, and light. Prepare samples in amber vials if photostability is a concern. See the "Minimizing Degradation" section for more details. |
| Adsorption to Surfaces | Use silanized glassware or polypropylene (B1209903) vials and pipette tips to minimize adsorption of the analyte. |
| Incomplete Extraction (from a complex matrix) | Optimize the extraction procedure. This may involve adjusting the pH of the sample, using a different extraction solvent, or employing a solid-phase extraction (SPE) protocol. |
| Precipitation of Analyte in the Sample Vial | Ensure the sample remains fully dissolved in the chosen solvent at the concentration used for analysis. If precipitation occurs, try a different solvent or a lower concentration. |
Minimizing Degradation of this compound
Proactive measures during sample preparation and analysis are crucial to prevent the degradation of this compound.
Control of pH
-
Recommendation: Maintain acidic to neutral pH conditions during sample preparation and in the analytical mobile phase.
-
Rationale: Solriamfetol is most susceptible to hydrolysis under basic conditions.[3] Using acidic or neutral solutions will minimize the rate of carbamate hydrolysis.
Temperature Control
-
Recommendation: Perform sample preparation steps at room temperature or below. Avoid prolonged exposure of samples to elevated temperatures.
-
Rationale: While thermal degradation is less pronounced than hydrolytic degradation, elevated temperatures can accelerate all chemical reactions, including degradation.[3]
Protection from Light
-
Recommendation: Prepare and store samples in amber vials or protect them from direct light.
-
Rationale: Although specific data on the photostability of solriamfetol is limited in the provided search results, it is a general best practice for stability studies to consider light exposure as a potential stress factor.
Oxidative Stress
-
Recommendation: Avoid the use of strong oxidizing agents in the sample preparation process. If the sample matrix is known to contain peroxides, consider using an antioxidant.
-
Rationale: Solriamfetol has shown moderate degradation under oxidative stress.[3]
Quantitative Data Summary
Table 1: Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Degradation (%) |
| Basic Hydrolysis | 0.5 N NaOH at room temperature | 23 |
| Oxidative | 3% H₂O₂ at room temperature | 7.3 |
| Acidic Hydrolysis | 0.5 N HCl at room temperature | 4.9 |
| Thermal | 60°C for 10 days | 2.0 |
Data adapted from a forced degradation study. The exact duration for the hydrolytic and oxidative stress was until the degradation limit was met, up to 48 hours.[3][7]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound based on common industry practices and the available literature.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.5 N hydrochloric acid.
-
Keep the mixture at room temperature.
-
Withdraw aliquots at appropriate time intervals (e.g., 1, 6, 24, 48 hours).
-
Neutralize the aliquots with an equivalent amount of 0.5 N sodium hydroxide (B78521) before analysis.
-
-
Basic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.5 N sodium hydroxide.
-
Keep the mixture at room temperature.
-
Withdraw aliquots at appropriate time intervals.
-
Neutralize the aliquots with an equivalent amount of 0.5 N hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep the mixture at room temperature.
-
Withdraw aliquots at appropriate time intervals.
-
-
Thermal Degradation:
-
Place the solid drug substance in a temperature-controlled oven at 60°C for 10 days.
-
Dissolve the heat-stressed solid in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to UV light at 254 nm.
-
The duration of exposure should be sufficient to assess photostability.
-
-
Analysis: Analyze all samples by a validated stability-indicating UPLC-UV method.
Protocol 2: Validated UPLC-UV Method for Solriamfetol and Impurities
This method is adapted from a published study for the separation of solriamfetol and its process-related impurities.[4][5]
-
Column: A suitable C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate all impurities. An example could be starting with a low percentage of B, increasing to a high percentage over several minutes, and then returning to initial conditions.
-
Flow Rate: Approximately 0.3 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).
Visualizations
Caption: Primary degradation pathway of this compound via carbamate hydrolysis.
Caption: Recommended sample preparation workflow for this compound analysis.
Caption: Troubleshooting decision tree for unexpected peaks in solriamfetol analysis.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. SOP for Forced Degradation Study [m-pharmainfo.com]
identification and characterization of solriamfetol hydrochloride synthesis impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of solriamfetol (B1681049) hydrochloride synthesis impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of solriamfetol hydrochloride and its related impurities.
| Problem | Possible Causes | Recommended Solutions |
| Poor chromatographic resolution between solriamfetol and the S-enantiomer impurity. | Inadequate chiral stationary phase (CSP). Suboptimal mobile phase composition. Inappropriate column temperature or flow rate. | CSP Selection: Utilize a polysaccharide-based chiral column, such as Lux Amylose-1, which has shown good enantioseparation for solriamfetol.[1] Mobile Phase Optimization: Adjust the percentage of the organic modifier (e.g., methanol (B129727), acetonitrile) and the amine additive (e.g., diethylamine) in the mobile phase. A mobile phase of 0.05% diethylamine (B46881) in methanol has been reported to be effective.[1] Method Parameters: Optimize the flow rate and column temperature. A flow rate of 0.6 mL/min at 20°C has been used successfully.[1] |
| Co-elution of phenylalaninol enantiomers with the main component or other impurities. | The analytical method lacks selectivity for both solriamfetol and phenylalaninol enantiomers. | Employ a capillary electrophoresis (CE) method with a chiral selector. Sulfated-γ-cyclodextrin (S-γ-CD) has been shown to effectively separate both solriamfetol and phenylalaninol enantiomers.[2] |
| Appearance of unexpected peaks in the chromatogram. | Formation of new process-related impurities due to changes in synthesis conditions. Degradation of the sample. | Impurity Identification: Utilize spectroscopic techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) to characterize the unknown peaks. Synthesis Review: Re-evaluate the synthetic process to identify potential side reactions or changes in raw materials that could lead to new impurities.[3][4] Stability Studies: Perform forced degradation studies to determine if the new peaks are degradation products. |
| Inaccurate quantification of impurities. | Poor linearity of the analytical method. Issues with the preparation of standard and sample solutions. Matrix effects. | Method Validation: Ensure the analytical method is fully validated according to ICH guidelines, including linearity, accuracy, and precision.[3][5] Solution Preparation: Use calibrated equipment and high-purity solvents for preparing solutions. Ensure complete dissolution of the sample and standards. Matrix Matching: If matrix effects are suspected, prepare calibration standards in a matrix that matches the sample composition. |
| Peak tailing or fronting for impurity peaks. | Column overload. Secondary interactions between the analyte and the stationary phase. Inappropriate mobile phase pH. | Sample Concentration: Reduce the concentration of the injected sample. Mobile Phase Modifier: Add a competing amine, such as diethylamine, to the mobile phase to reduce peak tailing. pH Adjustment: Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
Frequently Asked Questions (FAQs)
Identification and Characterization
Q1: What are the most common process-related impurities of this compound?
A1: Several process-related impurities have been identified and characterized. The most significant include the S-enantiomer of solriamfetol and the starting material, phenylalaninol (both R- and S-enantiomers).[2][4] Other reported process-related impurities can arise from side reactions during the synthesis.[3][5] A study has identified and characterized eight process-related impurities.[5][6] Another work identified six significant process-related impurities.[3]
Q2: How can I synthesize and isolate specific solriamfetol impurities for use as reference standards?
A2: Detailed synthetic routes for several process-related impurities of solriamfetol have been published.[5][6] These methods often involve modifications of the main solriamfetol synthesis or specific reactions to generate the desired impurity. Isolation is typically achieved through chromatographic techniques.
Q3: What analytical techniques are most suitable for the structural elucidation of unknown impurities?
A3: A combination of spectroscopic and chromatographic techniques is essential for structural elucidation. High-resolution mass spectrometry (HRMS) provides accurate mass information, while NMR spectroscopy (1H, 13C, and 2D NMR) is crucial for determining the chemical structure. These techniques, coupled with chromatographic separation, are powerful tools for identifying and characterizing unknown impurities.[5][6]
Analytical Methods
Q4: What is a recommended UPLC-UV method for the routine analysis of solriamfetol and its impurities?
A4: A validated UPLC-UV method has been developed for the analysis of solriamfetol and eight of its process-related impurities.[5] While the specific column and mobile phase composition are detailed in the cited literature, the method has been validated for selectivity, linearity, accuracy, precision, and quantitation limit, making it suitable for routine quality control.[5]
Q5: How can I determine the enantiomeric purity of solriamfetol?
A5: The enantiomeric purity of solriamfetol can be determined using chiral high-performance liquid chromatography (HPLC) or chiral capillary electrophoresis (CE).[1][2] A validated HPLC method using a polysaccharide-type chiral stationary phase (Lux Amylose-1) has been reported to provide high enantioresolution (Rs = 5.3) within 6 minutes.[1]
Q6: What are the acceptance criteria for impurity levels in this compound?
A6: Impurity levels should comply with the International Council for Harmonisation (ICH) guidelines (ICH Q3A/B).[3] Optimized synthetic processes have been shown to reduce individual impurity levels to below 0.05%.[3]
Experimental Protocols
Protocol 1: UPLC-UV Method for Impurity Profiling
This protocol is a general guideline based on published methods for the analysis of solriamfetol and its process-related impurities.[5][6]
-
Instrumentation: Ultra-High-Performance Liquid Chromatography (UPLC) system with a UV detector.
-
Column: A suitable reversed-phase column for impurity analysis.
-
Mobile Phase A: Aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer).
-
Mobile Phase B: Organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and organic solvent) to a final concentration of 1 mg/mL.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
This protocol is based on a validated method for determining the enantiomeric purity of solriamfetol.[1]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Lux Amylose-1 [amylose tris(3,5-dimethylphenylcarbamate)] chiral stationary phase.
-
Mobile Phase: 0.05% Diethylamine in Methanol.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 20 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a test solution of R-solriamfetol at a concentration of 8000 µg/mL in methanol. Prepare standards of S-solriamfetol at appropriate concentrations for linearity and limit of quantitation determination.
Visualizations
Caption: Overview of a synthetic pathway for this compound and the origin of key impurities.
Caption: A typical workflow for the identification and characterization of solriamfetol impurities.
References
- 1. pak.elte.hu [pak.elte.hu]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Chiral HPLC Methods for Separating Solriamfetol Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of solriamfetol (B1681049) enantiomers.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most effective for separating solriamfetol enantiomers?
A1: Polysaccharide-based CSPs, particularly amylose (B160209) and cellulose (B213188) derivatives, have demonstrated high efficiency in separating solriamfetol enantiomers.[1][2][3] Specifically, an amylose-based column, such as Lux Amylose-1, has been shown to provide excellent resolution.[1][2]
Q2: What is the recommended mobile phase for the chiral separation of solriamfetol?
A2: A polar organic mode using methanol (B129727) with a basic additive like diethylamine (B46881) (DEA) is highly effective.[1][2] An optimized mobile phase composition is 0.05% diethylamine in methanol.[1][2]
Q3: Why is a basic additive necessary in the mobile phase?
A3: A basic additive, such as diethylamine, is crucial for the enantioseparation of solriamfetol on polysaccharide-based CSPs.[1] Without a basic additive, no enantioseparation is observed.[1]
Q4: What is the typical elution order of solriamfetol enantiomers?
A4: With a Lux Amylose-1 column and a methanol-based mobile phase, the S-enantiomer (distomer) ideally elutes before the active R-enantiomer.[1][2]
Q5: Can other organic solvents be used in the mobile phase?
A5: Yes, other polar organic solvents like acetonitrile (B52724) (ACN) and 2-propanol (IPA) have been investigated.[1][2] However, methanol with diethylamine has been found to provide the best results in terms of resolution and analysis time.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No separation of enantiomers | Inappropriate chiral stationary phase. | Screen different polysaccharide-based CSPs (e.g., amylose and cellulose derivatives). A Lux Amylose-1 column is a good starting point.[1][2] |
| Absence of a basic additive in the mobile phase. | Add a basic modifier like diethylamine (DEA) to the mobile phase. A concentration of 0.05% to 0.15% is recommended.[1][2] | |
| Poor resolution (Rs < 1.5) | Sub-optimal mobile phase composition. | Optimize the concentration of the basic additive. Investigate the effect of different organic solvents (methanol, acetonitrile, isopropanol) and their mixtures.[1] |
| Incorrect flow rate. | Optimize the flow rate. A flow rate of 0.6 mL/min has been shown to be effective.[1][2] | |
| Inappropriate column temperature. | Evaluate the effect of column temperature on the separation. A temperature of 20°C has been used successfully.[1][2] Thermodynamic analysis can reveal if the separation is enthalpy- or entropy-driven, guiding temperature optimization.[1][2] | |
| Peak tailing | Secondary interactions with the stationary phase. | Ensure the mobile phase contains an appropriate concentration of a basic additive to minimize interactions with residual silanols. |
| Column overload. | Reduce the sample concentration or injection volume. A validated method used a concentration of 8000 µg/mL for the main enantiomer with an injection volume of 2 µL.[1] | |
| Long analysis time | Non-optimized mobile phase or flow rate. | Increase the flow rate, but monitor the effect on resolution and backpressure. A flow rate of 0.6 mL/min achieved a separation within 6 minutes.[1] Consider using a mobile phase with a stronger elution strength if resolution allows. |
| Shifting retention times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection. |
| Fluctuations in temperature. | Use a column oven to maintain a constant and stable temperature. | |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate composition. |
Experimental Protocols
Key Experiment: Chiral HPLC Method for Solriamfetol Enantiomers
This protocol is based on a validated method for the determination of the enantiomeric purity of solriamfetol.[1]
1. Instrumentation and Materials:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: Lux Amylose-1 [amylose tris(3,5-dimethylphenylcarbamate)], 150 x 4.6 mm, 5 µm.
-
Chemicals: Methanol (HPLC grade), Diethylamine (analytical grade), R-solriamfetol, S-solriamfetol.
2. Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | 0.05% Diethylamine in Methanol |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 20°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 2 µL |
3. Sample Preparation:
-
Solvent: Methanol.
-
Standard Solution: Prepare a solution containing the desired concentrations of R-solriamfetol and S-solriamfetol in methanol. For impurity determination, a concentration of 8000 µg/mL of R-solriamfetol can be used, spiked with the S-enantiomer at the desired level (e.g., 0.1%).[1]
4. Experimental Workflow Diagram:
Caption: Workflow for chiral HPLC analysis of solriamfetol.
Logical Troubleshooting Workflow
Caption: Troubleshooting logic for solriamfetol chiral separation.
References
Solriamfetol Dose-Response Optimization: A Technical Support Guide for In Vivo Wake-Promoting Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting in vivo experiments to optimize the dose-response of solriamfetol (B1681049) for its wake-promoting effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of solriamfetol for wake promotion?
Solriamfetol is a selective dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor (DNRI).[1] By blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), it increases the extracellular concentrations of these neurotransmitters in the brain, leading to enhanced wakefulness.[1] Unlike amphetamines, solriamfetol does not cause the release of monoamines.[2]
Q2: Are there other mechanisms involved in solriamfetol's effects?
Yes, in addition to its primary DNRI activity, preclinical studies have shown that solriamfetol also acts as an agonist at the trace amine-associated receptor 1 (TAAR1) and, with lower potency, at the serotonin (B10506) 1A (5-HT1A) receptor.[1][3] TAAR1 agonism is thought to contribute to its wake-promoting effects.[3]
Q3: What is a typical dose range for solriamfetol in preclinical in vivo studies in mice?
The dose of solriamfetol in mice can vary depending on the experimental goals. Doses ranging from 1 mg/kg to 200 mg/kg (intraperitoneal injection) have been reported in the literature.[4][5][6] It is crucial to note that higher doses (≥ 50 mg/kg) can suppress spontaneous locomotor activity, which may confound behavioral assessments.[5][6] For cognitive studies that require unimpaired movement, lower doses (1-3 mg/kg) are recommended.[5][6]
Q4: How is solriamfetol administered in preclinical studies?
In rodent studies, solriamfetol is commonly administered via intraperitoneal (i.p.) injection.[4] A common vehicle for solriamfetol is sterile saline. For compounds with limited solubility, vehicles such as a small percentage of DMSO in saline or a solution of 10% Solutol HS-15 in PEG 600 can be considered, though vehicle toxicity should be evaluated.[7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Reduced locomotor activity or "quiet wakefulness" observed after solriamfetol administration. | This is a known dose-dependent effect of solriamfetol, particularly at higher doses (≥ 50 mg/kg in mice).[5][6] The potent wake-promoting effect is not always accompanied by hyperactivity. | - Conduct a dose-response study to identify a dose that promotes wakefulness without significantly suppressing locomotion. - For behavioral tests that rely on movement, consider using lower doses (e.g., 1-3 mg/kg in mice).[5][6] - If high doses are necessary, use outcome measures that are not dependent on locomotor activity (e.g., EEG/EMG). |
| High variability in wake-promoting effects between animals. | - Inconsistent drug administration. - Individual differences in metabolism. - Environmental stressors affecting sleep-wake patterns. | - Ensure accurate and consistent dosing and administration technique (e.g., proper i.p. injection). - Increase the sample size to account for individual variability. - Acclimate animals to the experimental setup and handle them consistently to minimize stress.[9][10] |
| No significant wake-promoting effect observed at expected doses. | - The chosen dose may be too low. - The behavioral assay may not be sensitive enough to detect the effect. - Issues with the drug formulation or administration. | - Perform a dose-response study with a wider range of doses. - Use a more sensitive method for assessing wakefulness, such as EEG/EMG or a validated piezoelectric system.[4][11] - Verify the concentration and stability of the solriamfetol solution. Ensure proper administration. |
| Difficulty distinguishing between sleep and quiet wakefulness in piezoelectric recordings. | The piezoelectric system relies on detecting movement and respiration.[4] Quiet wakefulness with minimal movement can sometimes be misclassified as sleep. | - Validate piezoelectric data with simultaneous EEG/EMG recordings in a subset of animals.[12][13] - Carefully review the raw piezoelectric signal to identify subtle movements characteristic of wakefulness. - Utilize validated scoring algorithms specifically designed for the piezoelectric system being used.[4][14] |
Quantitative Data from In Vivo Studies
Table 1: Dose-Dependent Effects of Solriamfetol on Wakefulness in Mice
| Dose (mg/kg, i.p.) | Effect on Wakefulness | Effect on Locomotor Activity | Reference |
| 1 - 3 | Maintained movement, potential cognitive enhancement. | No significant negative effects. | [5][6] |
| 30 | Increased locomotor activity. | Hyperlocomotion. | [6] |
| 50 | Negative effects on locomotion and exploration. | Reduced. | [5] |
| 100 | Increased locomotor activity. | Hyperlocomotion. | [6] |
| 150 | Potent, dose-dependent wake-promoting activity; delays sleep onset for 4-5 hours. | Induces a state of wakefulness with very limited spontaneous locomotor activity for the first ~1 hour. | [5] |
| 200 | Decreased sleep propensity in a mouse model of sleep fragmentation. | Not explicitly detailed, but used in a model with behavioral testing. | [4] |
Table 2: In Vitro and In Vivo Neurochemical Profile of Solriamfetol
| Parameter | Value | Assay | Reference |
| Dopamine Transporter (DAT) Inhibition (IC50) | 2.9 µM | In vitro functional assay | [1] |
| Norepinephrine Transporter (NET) Inhibition (IC50) | 4.4 µM | In vitro functional assay | [1] |
| Serotonin Transporter (SERT) Inhibition (IC50) | > 100 µM | In vitro functional assay | [1] |
| Human TAAR1 Agonism (EC50) | 10–16 µM | In vitro functional assay | [3] |
| Serotonin 1A (5-HT1A) Receptor Agonism (EC50) | 25 µM | In vitro functional assay | [1] |
| Extracellular Dopamine Levels | Increased | In vivo microdialysis | [1] |
| Extracellular Norepinephrine Levels | Increased | In vivo microdialysis | [1] |
Experimental Protocols
Protocol 1: Assessment of Wakefulness using EEG/EMG in Mice
This protocol provides a general framework for assessing the effects of solriamfetol on sleep-wake architecture using electroencephalography (EEG) and electromyography (EMG).
-
Electrode Implantation Surgery:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).[15]
-
Secure the animal in a stereotaxic frame.
-
Implant gold-plated screw electrodes into the skull over the frontal and parietal cortices for EEG recording.[15]
-
Insert two gold-wire electrodes into the nuchal muscles for EMG recording.[15]
-
Secure the electrodes and a head-mount connector to the skull with dental cement.
-
Allow for a post-operative recovery period of at least 7-10 days.[15] Provide post-operative analgesia as required.
-
-
Data Acquisition:
-
Habituate the mice to the recording cables for several days before the experiment.[5]
-
Record baseline EEG/EMG data for at least 24 hours to establish a stable sleep-wake pattern.
-
On the experimental day, administer solriamfetol or vehicle via i.p. injection at a specific time (e.g., at the beginning of the light phase for nocturnal animals).
-
Continuously record EEG and EMG signals for a defined period (e.g., 6-24 hours) post-injection. The signals should be amplified, filtered (e.g., EEG: 0.5-35 Hz; EMG: 10-100 Hz), and digitized at an appropriate sampling rate (e.g., 200-400 Hz).[5]
-
-
Data Analysis:
-
Visually or automatically score the recordings into 4- or 10-second epochs of wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep based on standard criteria (EEG amplitude and frequency, EMG activity).
-
Analyze parameters such as total time spent in each state, latency to sleep onset, number and duration of sleep/wake bouts, and EEG power spectral density (e.g., delta power as an index of sleepiness, gamma power as a marker of alertness).[5][6]
-
Protocol 2: High-Throughput Sleep/Wake Assessment using a Piezoelectric System
This non-invasive method is suitable for higher-throughput screening of the wake-promoting effects of solriamfetol.
-
Acclimation:
-
Individually house mice in their home cages placed on the piezoelectric sensor pads.
-
Allow for an acclimation period of at least 3 days for the animals to habituate to the new environment.
-
-
Data Acquisition:
-
Record baseline sleep-wake activity for 24-48 hours. The system detects pressure changes from breathing and body movements, which are then classified by a validated algorithm as sleep or wake.[4][14]
-
Administer solriamfetol or vehicle (i.p.) at the desired time.
-
Continue recording for the desired duration post-injection.
-
-
Data Analysis:
Visualizations
Caption: Signaling pathway of solriamfetol's wake-promoting effects.
Caption: General experimental workflow for in vivo dose-response studies of solriamfetol.
References
- 1. Characterization of the Neurochemical and Behavioral Effects of Solriamfetol (JZP-110), a Selective Dopamine and Norepinephrine Reuptake Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized study of solriamfetol for excessive sleepiness in narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solriamfetol improves chronic sleep fragmentation-induced increases in sleep propensity and ameliorates explicit memory in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Guide to Behavioral Testing in Mice and Rats - Amuza Inc [amuzainc.com]
- 10. benchchem.com [benchchem.com]
- 11. Rapid assessment of sleep/wake behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of PiezoSleep Scoring Against EEG/EMG Sleep Scoring in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental and computational analysis of mouse sleep-wake dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
reducing inter-subject variability in animal studies with solriamfetol hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing inter-subject variability in animal studies involving solriamfetol (B1681049) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of solriamfetol hydrochloride?
A1: this compound is a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor (DNRI).[1][2][3][4] It binds to dopamine transporters (DAT) and norepinephrine transporters (NET), preventing the reuptake of these neurotransmitters from the synaptic cleft and thereby increasing their extracellular concentrations in the brain.[1][2][3][4] More recent preclinical studies have also identified agonist activity at the trace amine-associated receptor 1 (TAAR1) and lower potency agonist activity at the 5-HT1A receptor, which may contribute to its wake-promoting effects.[5][6]
Q2: What are the common animal models used in solriamfetol research?
A2: Solriamfetol has been evaluated in various animal models, including mice, rats, and dogs, to assess its pharmacological effects, pharmacokinetics, and safety profile.[7][8] Animal models of narcolepsy and obstructive sleep apnea (B1277953) (OSA) are particularly relevant, with studies often utilizing murine models of sleep fragmentation to mimic the excessive daytime sleepiness (EDS) observed in these conditions.[9][10]
Q3: What are the main sources of inter-subject variability in animal studies with solriamfetol?
A3: Inter-subject variability in animal studies with solriamfetol can stem from several factors:
-
Animal-related factors: Genetic background, age, sex, health status, and microbiome of the animals can all influence drug metabolism and response.
-
Environmental factors: Housing conditions, cage density, lighting cycles, temperature, and noise levels can impact the animals' physiology and stress levels, leading to varied responses.
-
Experimental procedures: Inconsistencies in drug formulation, administration technique (e.g., gavage needle placement, injection speed), timing of administration, and handling stress can introduce significant variability.
Q4: How does the pharmacokinetic profile of solriamfetol differ across species?
A4: Solriamfetol generally exhibits moderate to high oral bioavailability across species, with rapid absorption. However, there are species-specific differences in its pharmacokinetic parameters. A summary of available data is presented in the table below.
Data Presentation: Pharmacokinetics of Solriamfetol in Preclinical Species
| Parameter | Mouse | Rat | Dog |
| Oral Bioavailability | High (101%) | Moderate (71.2%) | High (86.5%) |
| Time to Peak Concentration (Tmax) | 0.25 - 1.33 hours | 0.25 - 1.33 hours | 0.25 - 1.33 hours |
| Elimination Half-life (T1/2) | 0.95 - 4.1 hours | 0.95 - 4.1 hours | 0.95 - 4.1 hours |
| Systemic Clearance | High | High | Low |
| Plasma Protein Binding | Low | Low | Low (8.4%) |
Note: Data compiled from FDA and EMA reports.[7][11]
Troubleshooting Guides
This section provides practical guidance on common issues that can lead to inter-subject variability in solriamfetol animal studies.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in behavioral outcomes (e.g., locomotor activity, wakefulness duration) | 1. Inconsistent dosing technique.2. Stress induced by handling and administration.3. Variation in the light-dark cycle timing of administration.4. Environmental stressors. | 1. Implement a standardized and well-documented dosing protocol (see detailed protocols below). Ensure all personnel are thoroughly trained.2. Acclimatize animals to handling and the administration procedure for several days before the experiment begins.3. Administer solriamfetol at the same time each day, relative to the light-dark cycle.4. Provide environmental enrichment and maintain consistent housing conditions. |
| Inconsistent plasma concentrations of solriamfetol | 1. Inaccurate preparation of the dosing solution.2. Variability in oral gavage delivery.3. Food effects on absorption. | 1. Prepare fresh dosing solutions daily and ensure this compound is fully dissolved. Use a calibrated balance and volumetric flasks.2. For oral gavage, use appropriately sized, ball-tipped needles to minimize esophageal injury. Anesthetizing the mice with brief isoflurane (B1672236) can improve the consistency of delivery.[12]3. Standardize the fasting period before oral administration, as food can affect drug absorption. |
| Unexpected adverse events or mortality | 1. Dosing errors.2. High doses leading to exaggerated pharmacological effects (e.g., hyperactivity, agitation).[8]3. Stress from repeated procedures. | 1. Double-check all dose calculations and ensure the correct concentration of the dosing solution.2. Conduct a dose-ranging study to determine the optimal dose for your specific animal model and endpoint.3. Refine procedures to minimize stress and consider less invasive administration routes if appropriate. |
Experimental Protocols
Detailed Methodology for Intraperitoneal (IP) Injection in Mice
This protocol is adapted from standard laboratory procedures and a study utilizing IP administration of solriamfetol in mice.[9][13]
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Sterile syringes (1 mL) and needles (25-30 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation:
-
Prepare the this compound solution fresh daily by dissolving it in the chosen vehicle. For example, a 200 mg/kg dose for a 25g mouse would require 5 mg of solriamfetol. If the injection volume is 5 µL/g, the concentration would be 40 mg/mL.
-
Warm the solution to room temperature to prevent a drop in the animal's body temperature.[13]
-
-
Animal Handling and Restraint:
-
Weigh the mouse to calculate the exact volume to be administered.
-
Gently restrain the mouse by grasping the loose skin over the shoulders and neck to immobilize the head. Secure the tail with the same hand.
-
-
Injection:
-
Turn the mouse to expose its abdomen.
-
Wipe the injection site with 70% ethanol. The target site is the lower right quadrant of the abdomen to avoid injuring internal organs.[13]
-
Tilt the mouse's head downwards to move the abdominal organs forward.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly and steadily.
-
-
Post-injection:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Detailed Methodology for Oral Gavage in Rodents
This protocol is based on general best practices for oral gavage.
Materials:
-
This compound
-
Vehicle (e.g., deionized water)
-
Flexible or rigid, ball-tipped gavage needles appropriate for the size of the animal
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation:
-
Prepare the this compound solution in deionized water.
-
-
Animal Handling and Restraint:
-
Weigh the animal for accurate dose calculation.
-
Gently restrain the animal, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage:
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the esophagus and prevent accidental entry into the trachea. Mark this length on the gavage needle.
-
Gently insert the gavage needle into the mouth and pass it along the side of the tongue towards the esophagus.
-
Advance the needle to the pre-measured mark. If resistance is met, do not force the needle.
-
Administer the solution slowly.
-
-
Post-gavage:
-
Gently remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of respiratory distress or injury.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow to Reduce Inter-Subject Variability
Caption: Standardized workflow for solriamfetol animal studies.
References
- 1. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solriamfetol for the treatment of excessive daytime sleepiness associated with narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Narcolepsy - Wikipedia [en.wikipedia.org]
- 4. Solriamfetol for Excessive Sleepiness in Narcolepsy and Obstructive Sleep Apnea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. academic.oup.com [academic.oup.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. e-lactancia.org [e-lactancia.org]
- 9. Solriamfetol improves chronic sleep fragmentation-induced increases in sleep propensity and ameliorates explicit memory in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. oral gavage administration: Topics by Science.gov [science.gov]
- 13. uac.arizona.edu [uac.arizona.edu]
mitigating potential off-target effects of solriamfetol in neuronal cell cultures
This guide is intended for researchers, scientists, and drug development professionals utilizing solriamfetol (B1681049) in neuronal cell culture experiments. It provides practical guidance for mitigating potential off-target effects to ensure the validity and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for solriamfetol?
A1: Solriamfetol is a dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) reuptake inhibitor.[1] It binds to the dopamine transporter (DAT) and norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft and increasing their extracellular concentrations.[1][2]
Q2: What are the known off-target interactions of solriamfetol that are relevant in neuronal cultures?
A2: In addition to its primary targets, solriamfetol has been identified as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1) and, with lower potency, the serotonin (B10506) 1A (5-HT1A) receptor.[3][4][5][6] These interactions can lead to unintended signaling cascades in neuronal cultures.
Q3: At what concentrations should I be concerned about off-target effects?
A3: Off-target effects are concentration-dependent. Solriamfetol's affinity for its primary targets (DAT and NET) is in the low micromolar range. Its agonist activity at TAAR1 occurs at similar concentrations (EC50 = 10–16 μM), while its effect on 5-HT1A receptors is observed at a lower potency (EC50 = 25 μM).[3][4][7] Therefore, if your experimental concentrations exceed the low micromolar range, the likelihood of observing off-target effects increases significantly.
Q4: What are the initial signs of off-target effects or general cytotoxicity in my neuronal culture?
A4: Common indicators include unexpected changes in neuronal morphology, decreased cell viability, neurite retraction, or the formation of cellular clumps. Results that are inconsistent with the known effects of dopamine and norepinephrine reuptake inhibition may also suggest off-target activity.
Q5: How can I differentiate between on-target and off-target effects?
A5: A key strategy is to use control experiments. This can include utilizing specific antagonists for the suspected off-target receptors (e.g., a TAAR1 or 5-HT1A antagonist) to see if the unexpected effect is reversed. Additionally, using a cell line that does not express the primary targets (DAT and NET) can help isolate off-target effects.
Quantitative Data Summary
The following tables summarize the known binding affinities and functional potencies of solriamfetol for its on- and off-target sites.
Table 1: On-Target Activity of Solriamfetol
| Target | Parameter | Value (μM) | Reference |
| Dopamine Transporter (DAT) | Binding Affinity (Ki) | 14.2 | [7] |
| Reuptake Inhibition (IC50) | 2.9 | [1][7] | |
| Norepinephrine Transporter (NET) | Binding Affinity (Ki) | 3.7 | [7] |
| Reuptake Inhibition (IC50) | 4.4 | [1][7] |
Table 2: Potential Off-Target Activity of Solriamfetol
| Target | Parameter | Value (μM) | Reference |
| Trace Amine-Associated Receptor 1 (hTAAR1) | Agonist Activity (EC50) | 10 - 16 | [3][4][7] |
| Serotonin 1A Receptor (5-HT1A) | Agonist Activity (EC50) | 25 | [3] |
| Serotonin Transporter (SERT) | Binding Affinity (Ki) | 81.5 | [7] |
| Reuptake Inhibition (IC50) | > 100 | [1][7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental strategies discussed, the following diagrams are provided.
Figure 1. On- and Off-Target Mechanisms of Solriamfetol.
Figure 2. Experimental Workflow for Mitigating Off-Target Effects.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with solriamfetol in neuronal cultures.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of neuronal death, even at low concentrations | 1. Solvent Toxicity: The solvent (e.g., DMSO) used to dissolve solriamfetol may be at a toxic concentration. 2. Culture Health: The overall health of the neuronal culture may be poor, making them more susceptible to any compound-induced stress. 3. Off-Target Cytotoxicity: Solriamfetol may be interacting with an off-target that induces a cell death pathway. | 1. Solvent Control: Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). Run a vehicle-only control. 2. Optimize Culture Conditions: Verify the quality of your culture medium, supplements, and coating substrates. Ensure optimal plating density. 3. Assess Viability: Perform a detailed dose-response curve using a cell viability assay (see Protocol 1) to determine the IC50 for cytotoxicity. |
| Inconsistent results between experiments | 1. Compound Stability: Solriamfetol may be unstable in the culture medium over the course of the experiment. 2. Cell Culture Variability: Variations in cell passage number, seeding density, or differentiation state can affect responsiveness. 3. Reagent Preparation: Inconsistent preparation of solriamfetol stock solutions. | 1. Fresh Preparations: Prepare fresh dilutions of solriamfetol from a frozen stock for each experiment. 2. Standardize Protocols: Use cells within a narrow passage range and maintain consistent seeding densities and culture timelines. 3. Aliquot Stocks: Prepare single-use aliquots of your concentrated stock solution to avoid repeated freeze-thaw cycles. |
| Observed phenotype does not match expected effects of DAT/NET inhibition | 1. Off-Target Signaling: The phenotype may be a result of TAAR1 or 5-HT1A receptor activation. 2. Concentration Too High: The concentration used may be in the range where off-target effects dominate. | 1. Use Antagonists: Co-treat with a selective TAAR1 antagonist and/or a 5-HT1A antagonist to see if the unexpected phenotype is reversed (see Protocol 2). 2. Re-evaluate Concentration: Use the lowest effective concentration of solriamfetol that produces the desired on-target effect, as determined by your dose-response curve. |
Experimental Protocols
Protocol 1: Assessing Neuronal Viability using a Lactate Dehydrogenase (LDH) Assay
This protocol provides a method to quantify cytotoxicity by measuring the release of LDH from damaged cells.
-
Cell Plating:
-
Plate neuronal cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and differentiate for the desired period (e.g., 7-10 days).
-
-
Compound Treatment:
-
Prepare serial dilutions of solriamfetol in your complete neuronal culture medium. A suggested range is 0.1 µM to 500 µM.
-
Include a "vehicle-only" control (medium with the same final concentration of solvent, e.g., DMSO).
-
Include an "untreated" control (medium only).
-
Include a "maximum LDH release" control for data normalization (lyse a set of untreated wells with the lysis buffer provided in the kit 45 minutes before the final step).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of solriamfetol or controls.
-
-
Incubation:
-
Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
LDH Measurement:
-
Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol (e.g., CyQUANT™ LDH Cytotoxicity Assay Kit).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm and 680 nm using a microplate reader.
-
Subtract the 680 nm absorbance value (background) from the 490 nm absorbance value.
-
Calculate the percent cytotoxicity for each concentration using the following formula: % Cytotoxicity = 100 * (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)
-
Protocol 2: Differentiating On- and Off-Target Effects using Antagonists
This protocol helps determine if an observed cellular response is mediated by the off-target receptors TAAR1 or 5-HT1A.
-
Experimental Setup:
-
Plate and culture neuronal cells as you would for your primary experiment (e.g., for measuring neurite outgrowth, gene expression, or electrophysiological activity).
-
-
Pre-treatment with Antagonists:
-
Prepare solutions of a selective TAAR1 antagonist (e.g., EPPTB) and a selective 5-HT1A antagonist (e.g., WAY-100635) in culture medium.
-
Pre-incubate the cells with the antagonist(s) for a sufficient time to ensure receptor blockade (e.g., 30-60 minutes) before adding solriamfetol. Determine the optimal antagonist concentration from literature or preliminary experiments.
-
-
Co-treatment with Solriamfetol:
-
Prepare a solution of solriamfetol at the concentration that produces your unexpected phenotype.
-
Add the solriamfetol solution to the wells already containing the antagonist(s).
-
Set up the following control groups:
-
Vehicle only
-
Solriamfetol only
-
Antagonist only
-
Vehicle + Antagonist
-
-
-
Incubation and Assay:
-
Incubate the cells for the duration of your standard experiment.
-
Perform your primary assay to measure the phenotype of interest.
-
-
Data Analysis:
-
Compare the results from the "Solriamfetol only" group to the "Solriamfetol + Antagonist" group.
-
If the antagonist significantly reverses the phenotype observed with solriamfetol alone, it suggests the effect is mediated, at least in part, by the targeted off-target receptor.
-
References
- 1. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 2. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Using Cell Cultures for the Investigation of Treatments for Attention Deficit Hyperactivity Disorder: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS) [ijstemcell.com]
purification strategies to remove byproducts from solriamfetol hydrochloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of solriamfetol (B1681049) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered in the synthesis of solriamfetol hydrochloride?
A1: During the synthesis of this compound, several process-related impurities can be formed. Based on reported synthetic routes, eight potential impurities have been identified and characterized.[1][2] An efficient synthesis method aiming to minimize these byproducts has been developed, achieving a purity of over 99.95% by reducing six significant process-related impurities to below 0.05%.[3][4] The S-enantiomer of solriamfetol and phenylalaninol enantiomers are also considered potential impurities.[1]
Q2: What are the primary purification strategies to remove these byproducts?
A2: The two primary purification strategies for removing byproducts from this compound synthesis are recrystallization and column chromatography.[1] The choice of method depends on the impurity profile and the scale of the purification.
Q3: How can I monitor the purity of my this compound sample during purification?
A3: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable method for routine analysis and monitoring the purity of this compound.[2] An ultra-high-performance liquid chromatography (UPLC-UV) method has also been developed and validated for analyzing solriamfetol and its impurities.[1][2]
Troubleshooting Guides
Recrystallization
Issue 1: Oiling out during recrystallization.
-
Question: My this compound is forming an oil instead of crystals upon cooling. What should I do?
-
Answer: "Oiling out" can occur if the compound is coming out of solution at a temperature above its melting point or if the solution is too concentrated.
-
Solution 1: Add more solvent. Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent to decrease the saturation level. Then, allow it to cool slowly.
-
Solution 2: Lower the cooling rate. A slower cooling rate can provide more time for crystal nucleation and growth. You can achieve this by allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath.
-
Solution 3: Use a different solvent system. If the issue persists, the chosen solvent may not be ideal. Experiment with different solvent systems. A mixture of solvents, such as ethyl acetate (B1210297) and methanol, has been used for the purification of related impurities and could be a viable option.[1]
-
Issue 2: Poor crystal yield after recrystallization.
-
Question: I have a very low yield of purified this compound after recrystallization. How can I improve it?
-
Answer: Low yield can result from using too much solvent, cooling the solution too quickly, or premature filtration.
-
Solution 1: Minimize the amount of hot solvent. Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Solution 2: Ensure complete crystallization. Allow sufficient time for crystallization to occur. If necessary, cool the solution in an ice bath for a longer period. You can check for completeness by observing if more crystals are forming.
-
Solution 3: Concentrate the mother liquor. If a significant amount of product remains in the filtrate (mother liquor), you can concentrate it by evaporation and attempt a second recrystallization to recover more material.
-
Column Chromatography
Issue 3: Poor separation of impurities.
-
Question: I am not getting good separation between this compound and its byproducts on my silica (B1680970) gel column. What can I do?
-
Answer: Poor separation can be due to an inappropriate solvent system, improper column packing, or overloading the column.
-
Solution 1: Optimize the mobile phase. A common mobile phase for purifying solriamfetol-related compounds is a mixture of methylene (B1212753) chloride, methanol, and ammonia (B1221849).[1] You can adjust the polarity by varying the ratio of these solvents. A typical starting point could be a less polar mixture, gradually increasing the polarity (gradient elution) to elute the compounds of interest.
-
Solution 2: Ensure proper column packing. A well-packed column is crucial for good separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Solution 3: Check the column loading. Overloading the column with too much crude material will lead to broad peaks and poor resolution. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Data Presentation
| Purification Method | Key Parameters | Purity Achieved | Reference |
| Optimized Synthesis | Three-step synthetic process | > 99.95% (HPLC) | [3][4] |
| Column Chromatography | Mobile Phase: Methylene chloride:methanol:ammonia (30:1:0.1, V/V/V) | Not explicitly stated for final product, but used for intermediate purification. | [1] |
| Recrystallization | Solvent: Refluxing ethyl acetate:methanol (1:1, V/V) | 98.3% (for a related impurity) | [1] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Silica Gel Column Chromatography Procedure
-
Column Preparation: Prepare a slurry of silica gel (e.g., Geduran Si 60, 0.063–0.200 mm) in the initial, less polar mobile phase.[1] Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective. A reported mobile phase for related intermediates is a mixture of methylene chloride, methanol, and ammonia (e.g., 30:1:0.1 v/v/v).[1]
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Analyze the collected fractions using a suitable method like HPLC-UV to identify the fractions containing the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
References
- 1. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Home Page [chem.ualberta.ca]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Preclinical Wakefulness Efficacy: A Comparative Analysis of Solriamfetol and Armodafinil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed preclinical comparison of the wake-promoting efficacy of solriamfetol (B1681049) and armodafinil (B1684309). The information is compiled from published preclinical studies to assist researchers in understanding the nuanced pharmacological profiles of these two agents.
Executive Summary
Solriamfetol, a dopamine-norepinephrine reuptake inhibitor (DNRI) with additional activity as a trace amine-associated receptor 1 (TAAR1) agonist, and armodafinil, the R-enantiomer of modafinil (B37608) that primarily acts as a dopamine (B1211576) reuptake inhibitor, are both effective wake-promoting agents. Preclinical data, primarily from rodent models, demonstrate that both compounds significantly increase wakefulness. However, direct head-to-head comparative studies in the same preclinical model are limited, necessitating a careful interpretation of available data. This guide synthesizes key preclinical findings to facilitate an objective comparison.
Mechanism of Action
Solriamfetol
Solriamfetol's primary mechanism of action is the inhibition of dopamine and norepinephrine (B1679862) reuptake, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[1][2] This dual action is believed to be central to its wake-promoting effects. Additionally, solriamfetol has been identified as an agonist at the trace amine-associated receptor 1 (TAAR1), which may also contribute to its pharmacological effects on wakefulness.[1] It does not bind to a wide range of other receptors, including those for serotonin, histamine, or orexin.
Armodafinil
The precise mechanism of action of armodafinil is not fully elucidated, but it is known to bind to the dopamine transporter (DAT) and inhibit dopamine reuptake.[3][4] This action increases extracellular dopamine levels in certain brain regions.[4] While its pharmacological profile is distinct from typical psychostimulants, its wake-promoting effects are dependent on a functional dopamine system.[5] Armodafinil's effects are also thought to involve the modulation of other neurotransmitter systems, including norepinephrine, histamine, and orexin/hypocretin, although the direct mechanisms are less clear.[3]
Signaling Pathway Diagrams
Preclinical Efficacy Data
The following tables summarize quantitative data from key preclinical studies. It is important to note that these studies were conducted in different animal models, which may influence the results. Therefore, a direct comparison should be made with caution.
Table 1: Effect of Solriamfetol on Wakefulness in Narcoleptic Mice
| Dose (mg/kg, i.p.) | Change in Total Wake Time (minutes over 4 hours post-dose) |
| 50 | +43.6 |
| 100 | +70.2 |
| 150 | +85.5 |
Data adapted from Sakai et al., 2022. The study utilized orexin/tTA;TetO-DTA mice, a model of narcolepsy.
Table 2: Effect of Armodafinil on Wakefulness in WKY Rats
| Dose (mg/kg, i.p.) | Increase in Time Spent Awake (minutes over 2 hours post-dose) |
| 30 | ~ +30 |
| 100 | ~ +60 |
| 300 | ~ +90 |
Data adapted from Edgar and Seidel, 2006. The study utilized Wistar-Kyoto (WKY) rats.
Experimental Protocols
Solriamfetol Wakefulness Study (Sakai et al., 2022)
-
Animal Model: Male orexin/tTA;TetO-DTA mice (a genetic model of narcolepsy) and wild-type littermates.
-
Drug Administration: Solriamfetol (50, 100, and 150 mg/kg) or vehicle was administered via intraperitoneal (i.p.) injection at the beginning of the light period (inactive phase).
-
Data Acquisition: Electroencephalogram (EEG) and electromyogram (EMG) were recorded continuously to monitor sleep-wake states.
-
Data Analysis: The total time spent in wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep were quantified for 4 hours following drug administration.
Armodafinil Wakefulness Study (Edgar and Seidel, 2006)
-
Animal Model: Male Wistar-Kyoto (WKY) rats.
-
Drug Administration: Armodafinil (30, 100, and 300 mg/kg) or vehicle was administered via intraperitoneal (i.p.) injection.
-
Data Acquisition: EEG and EMG signals were recorded via a tethered cranial implant to assess sleep-wake states.
-
Data Analysis: The duration of wakefulness was quantified for the initial 2 hours following drug administration.
Discussion
The available preclinical data indicate that both solriamfetol and armodafinil are effective in promoting wakefulness in a dose-dependent manner. Solriamfetol's dual action on dopamine and norepinephrine systems, along with its TAAR1 agonism, may offer a different pharmacological profile compared to armodafinil's primary action on dopamine reuptake.
A direct comparison of the potency and efficacy of these two compounds is challenging due to the use of different rodent species and experimental paradigms in the cited studies. The narcoleptic mouse model used for solriamfetol testing is a disease-relevant model, which may provide more translatable insights for narcolepsy research. The study on armodafinil in WKY rats provides fundamental data on its wake-promoting effects in a standard rodent strain.
Future head-to-head preclinical studies in the same animal model, ideally a disease-relevant model such as narcolepsy or sleep apnea (B1277953) models, are warranted to provide a more definitive comparison of the preclinical efficacy of solriamfetol and armodafinil. Such studies should include comprehensive assessments of sleep architecture, sleep latency, and the quality of wakefulness.
References
- 1. Armodafinil in the treatment of sleep/wake disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Armodafinil, the R-enantiomer of modafinil: wake-promoting effects and pharmacokinetic profile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Armodafinil | C15H15NO2S | CID 9690109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Armodafinil-induced wakefulness in animals with ventrolateral preoptic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electroencephalogram Effects of Armodafinil: Comparison With Behavioral Alertness - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of Solriamfetol's Dual Monoamine Reuptake Inhibition Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro pharmacological profile of solriamfetol (B1681049), a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor, with other relevant compounds. The data presented herein is compiled from various in vitro studies to delineate the potency and selectivity of these molecules at the dopamine and norepinephrine transporters.
Comparative Analysis of Monoamine Reuptake Inhibition
The following table summarizes the in vitro potency of solriamfetol and other selected monoamine reuptake inhibitors at the human dopamine transporter (DAT) and norepinephrine transporter (NET). The data are presented as the half-maximal inhibitory concentration (IC50) or the inhibitor binding affinity (Ki), providing a quantitative measure for comparison.
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| Solriamfetol | IC50: 2.9 µM / Ki: 14.2 µM | IC50: 4.4 µM / Ki: 3.7 µM | IC50: >100 µM / Ki: 81.5 µM |
| Bupropion | IC50: 526 nM | IC50: 1400 nM | IC50: 9100 nM |
| Modafinil | IC50: 3.1 µM | IC50: >100 µM | IC50: >100 µM |
Note: IC50 and Ki values from different studies may not be directly comparable due to variations in experimental conditions. The data presented here is for illustrative purposes.
Experimental Protocols
The in vitro validation of dual monoamine reuptake inhibition typically involves radioligand binding assays and neurotransmitter uptake assays. These experiments are crucial for determining the potency and selectivity of a compound.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a specific radiolabeled ligand from the monoamine transporters.
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine and norepinephrine transporters.
Materials:
-
Cell lines stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).
-
Radiolabeled ligands: [³H]WIN 35,428 for DAT and [³H]nisoxetine for NET.
-
Test compound (e.g., solriamfetol) at various concentrations.
-
Non-specific binding control (e.g., cocaine for DAT, desipramine (B1205290) for NET).
-
Assay buffer (e.g., phosphate-buffered saline with calcium and magnesium).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Preparation: Cells expressing hDAT or hNET are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with the radiolabeled ligand and varying concentrations of the test compound.
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow binding to reach equilibrium.
-
Termination: The binding reaction is terminated by rapid filtration through a glass fiber filter, which separates the bound from the free radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assay
This assay directly measures the functional ability of a test compound to inhibit the uptake of neurotransmitters into cells expressing the respective transporters.
Objective: To determine the potency (IC50) of a test compound in inhibiting dopamine and norepinephrine uptake.
Materials:
-
Cell lines stably expressing hDAT or hNET.
-
Radiolabeled neurotransmitters: [³H]dopamine or [³H]norepinephrine.
-
Test compound (e.g., solriamfetol) at various concentrations.
-
Uptake buffer.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Pre-incubation: The cells are washed and pre-incubated with the test compound or vehicle at various concentrations for a specific duration.
-
Initiation of Uptake: The uptake of the radiolabeled neurotransmitter is initiated by adding it to the wells.
-
Incubation: The plate is incubated at 37°C for a short period (e.g., 10-20 minutes) to allow for neurotransmitter uptake.
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis: The cells are lysed to release the intracellular radiolabeled neurotransmitter.
-
Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of neurotransmitter uptake is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for an in vitro monoamine reuptake inhibition assay.
A Comparative Analysis of Solriamfetol and Methylphenidate on Dopamine Transporter Kinetics
This guide provides a detailed comparison of the pharmacological effects of solriamfetol (B1681049) and methylphenidate on the kinetics of the dopamine (B1211576) transporter (DAT). The information is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of binding affinities, uptake inhibition potencies, and the underlying experimental methodologies.
Mechanism of Action at the Dopamine Transporter
Solriamfetol and methylphenidate both exert their effects by acting as dopamine and norepinephrine (B1679862) reuptake inhibitors.[1][2] By binding to the dopamine transporter (DAT), they block the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This action leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.
Comparative Quantitative Data
The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of solriamfetol and methylphenidate for the dopamine transporter (DAT). It is important to note that the data are compiled from various studies and that direct comparisons should be made with caution due to potential differences in experimental conditions.
| Compound | Parameter | Value (nM) | Species/System | Reference |
| Solriamfetol | Ki (DAT) | 14,200 | Human | [3][4] |
| IC50 (DAT) | 2,900 | Not Specified | [3][4] | |
| IC50 (DAT) | 3,200 | Not Specified | [5] | |
| Methylphenidate | Ki (DAT) | 84 | Not Specified | [6] |
| IC50 (d-threo) | 33 | Rat brain membranes | [7][8] | |
| IC50 (l-threo) | 540 | Rat brain membranes | [7][8] | |
| IC50 (racemic) | 34 | Human/canine kidney cells | [7][8] | |
| IC50 | 84 - 185 | Rat brain synaptosomes | [9] |
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro assays: radioligand binding assays and dopamine uptake inhibition assays.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor or transporter. The general workflow is as follows:
Detailed Methodology:
-
Membrane Preparation: A tissue source rich in the target transporter, such as the rat striatum, is homogenized. Through a series of centrifugations, a crude membrane fraction containing the dopamine transporters is isolated. The protein concentration of this preparation is then determined.[10]
-
Binding Assay: The membrane preparation is incubated with a radiolabeled ligand that is known to bind to the dopamine transporter (e.g., [3H]WIN 35,428). This is performed in the presence of varying concentrations of the unlabeled test compound (solriamfetol or methylphenidate).[10][11]
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed to remove any non-specifically bound radioactivity.[10]
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[10]
Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the uptake of dopamine into cells or synaptosomes expressing the dopamine transporter.
Detailed Methodology:
-
Cell/Synaptosome Preparation: The assay can be performed using either synaptosomes (resealed nerve terminals) isolated from brain tissue (e.g., rat striatum) or cell lines that have been engineered to express the dopamine transporter (e.g., HEK293 cells).[12][13]
-
Pre-incubation: The cells or synaptosomes are pre-incubated with various concentrations of the test compound (solriamfetol or methylphenidate).
-
Uptake Initiation: Radiolabeled dopamine (e.g., [3H]dopamine) is added to the mixture to initiate the uptake process.
-
Termination: After a short incubation period, the uptake is terminated, often by rapid filtration and washing with ice-cold buffer to remove extracellular radiolabeled dopamine.[12][14]
-
Quantification: The amount of radiolabeled dopamine taken up by the cells or synaptosomes is quantified using a scintillation counter.
-
Data Analysis: The results are used to determine the concentration of the test compound that inhibits 50% of the dopamine uptake (IC50).
Summary and Conclusion
Both solriamfetol and methylphenidate function as dopamine reuptake inhibitors by binding to the dopamine transporter. Based on the available in vitro data, methylphenidate exhibits a significantly higher affinity and potency for the dopamine transporter compared to solriamfetol, as indicated by its lower Ki and IC50 values. The differences in these values likely contribute to their distinct pharmacological profiles and clinical applications. It is crucial for researchers to consider the specific experimental conditions outlined in the original studies when comparing these compounds, as variations in assay methodology can influence the obtained kinetic parameters. This guide provides a foundational understanding for further investigation into the nuanced effects of these drugs on dopamine transporter kinetics.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Solriamfetol (Sunosi): Another Option for the Treatment of Adult ADHD? - MGH Psychiatry News [mghpsychnews.org]
- 3. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solriamfetol - Wikipedia [en.wikipedia.org]
- 5. neurology.org [neurology.org]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid determination of dopamine uptake in synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Effects of Solriamfetol and Bupropion on Norepinephrine Transporter Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of solriamfetol (B1681049) and bupropion (B1668061) on the norepinephrine (B1679862) transporter (NET). Both drugs are classified as norepinephrine-dopamine reuptake inhibitors (NDRIs), but their distinct profiles of interaction with NET are crucial for understanding their therapeutic applications and potential side effects.[1][2][3][4] This analysis is supported by in vitro experimental data to delineate their differential activities.
Quantitative Comparison of NET Inhibition
The following table summarizes the in vitro data for solriamfetol and bupropion, focusing on their inhibitory activity at the human norepinephrine transporter (hNET). The data are presented as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki), which are key indicators of a drug's potency and binding affinity, respectively.
| Compound | Parameter | Value (µM) | Experimental System |
| Solriamfetol | IC50 (NE uptake) | 4.4[2][5] | Cells expressing human NET[6] |
| Ki (hNET binding) | 3.7[2][5] | Cells expressing human NET[6] | |
| Bupropion | IC50 (NE uptake) | 0.443 - 6.5 | Rat brain synaptosomes or cells expressing human NET[5][7][8] |
Note: The reported IC50 values for bupropion's inhibition of norepinephrine uptake vary across different studies, which may be attributed to variations in experimental conditions such as the cell system used (e.g., rat brain synaptosomes vs. cell lines), radioligands, and assay temperatures.[8][9]
Mechanism of Action at the Norepinephrine Transporter
Both solriamfetol and bupropion exert their effects by binding to the norepinephrine transporter, thereby blocking the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[10][11][12] This inhibition leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission. The diagram below illustrates this shared mechanism of action.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key in vitro experimental methodologies: radioligand binding assays and norepinephrine uptake inhibition assays.
Radioligand Binding Assay for NET (Determination of Ki)
This assay quantifies the affinity of a drug for the norepinephrine transporter.
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are genetically engineered to stably express the human norepinephrine transporter (hNET).
-
Membrane Preparation: Cell membranes containing the hNET are isolated from the cultured cells through homogenization and centrifugation.
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of a radiolabeled ligand that specifically binds to NET (e.g., [³H]nisoxetine). This incubation is performed in the presence of varying concentrations of the test compound (solriamfetol or bupropion).
-
Separation and Quantification: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Norepinephrine Uptake Inhibition Assay (Determination of IC50)
This functional assay measures a drug's ability to inhibit the transport of norepinephrine into cells.
-
Cell Culture: HEK293 cells stably expressing hNET or other suitable cell lines are cultured to form a confluent monolayer in multi-well plates.
-
Pre-incubation: The cells are washed and pre-incubated with varying concentrations of the test compound (solriamfetol or bupropion) or a vehicle control.
-
Uptake Initiation: The uptake process is initiated by adding a fixed concentration of radiolabeled norepinephrine (e.g., [³H]norepinephrine).
-
Incubation and Termination: The cells are incubated for a specific period to allow for the uptake of the radiolabeled norepinephrine. The reaction is then rapidly stopped by washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. This measurement reflects the amount of norepinephrine taken up by the cells.
-
Data Analysis: The concentration of the test compound that inhibits the uptake of norepinephrine by 50% is determined as the IC50 value.
The diagram below outlines the general workflow for these in vitro assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. quora.com [quora.com]
- 5. reddit.com [reddit.com]
- 6. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. moleculardevices.com [moleculardevices.com]
Assessing the Abuse Potential of Solriamfetol Relative to Phentermine in Rodent Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solriamfetol (B1681049), a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor, is approved for the treatment of excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea. Phentermine, a sympathomimetic amine, is primarily used for short-term weight management. Given their stimulant properties, a thorough assessment of their relative abuse potential is crucial. This guide provides a comparative analysis of the abuse liability of solriamfetol and phentermine based on key preclinical rodent models: conditioned place preference (CPP), self-administration (SA), and locomotor activity. While direct head-to-head comparative studies in rodent models are limited, this guide synthesizes available data from individual studies and regulatory documents to offer a comprehensive overview.
Executive Summary
Preclinical evidence from rodent models, complemented by human abuse potential studies, suggests that solriamfetol may have a lower abuse potential than phentermine. While phentermine consistently demonstrates reinforcing effects in self-administration and conditioned place preference paradigms, data for solriamfetol is less robust. FDA review documents indicate that solriamfetol did not support self-administration in rats, although these studies had design limitations[1]. In contrast, phentermine is readily self-administered by rats[2]. Similarly, phentermine induces a clear conditioned place preference in rodents[2][3], while the findings for solriamfetol in this paradigm are not as definitively positive based on available public information. Locomotor activity studies show that both drugs can increase motor activity, a common characteristic of stimulants, though the profiles may differ.
A human abuse potential study directly comparing the two drugs found that solriamfetol produced "drug liking" scores similar to or lower than phentermine[4]. This clinical finding aligns with the general trend observed in the preclinical data, suggesting a potentially more favorable abuse liability profile for solriamfetol.
Data Presentation: Quantitative Comparison
Table 1: Conditioned Place Preference (CPP) in Rodents
| Drug | Species | Doses Tested (mg/kg, i.p.) | Outcome | Reference |
| Solriamfetol | Rat | 10, 30, 90 | A conditioned place preference study was conducted. | [1] |
| Phentermine | Mouse | 0.3, 1, 3, 5 | Significant CPP at 1 and 3 mg/kg. | [2][3] |
Note: Detailed quantitative data (e.g., preference scores) for the solriamfetol CPP study are not publicly available in the reviewed documents. The FDA review mentions the study was conducted[1].
Table 2: Self-Administration (SA) in Rodents
| Drug | Species | Route | Reinforcing Effect | Key Findings | Reference |
| Solriamfetol | Rat | IV | Not demonstrated | Rats did not self-administer solriamfetol; however, the FDA noted issues with the study design. | [1] |
| Phentermine | Rat | IV | Yes | Readily self-administered, particularly in food-deprived rats, showing an inverted U-shaped dose-response curve. | [2] |
Table 3: Locomotor Activity in Rodents
| Drug | Species | Doses Tested (mg/kg) | Effect on Locomotor Activity | Reference |
| Solriamfetol | Mouse | 30, 100 (p.o.) | Increased locomotor activity. | |
| Phentermine | Rat | Not specified | Increased locomotor activity. | [5] |
| Phentermine | Rat | Not specified | In an open field test, phentermine increased affective disturbance and excitement. | [6] |
Note: The available studies on locomotor activity were not direct head-to-head comparisons, making a precise quantitative comparison difficult.
Experimental Protocols
Conditioned Place Preference (CPP)
The CPP paradigm is a classical conditioning model used to assess the rewarding or aversive properties of a drug. The protocol generally involves three phases:
-
Pre-Conditioning (Baseline): The animal is allowed to freely explore a two- or three-compartment apparatus with distinct visual and tactile cues. The time spent in each compartment is recorded to determine any initial preference.
-
Conditioning: Over several days, the animal receives injections of the test drug and is confined to one of the non-preferred compartments. On alternate days, the animal receives a vehicle injection and is confined to the other compartment.
-
Post-Conditioning (Test): The animal is placed back in the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is measured. A significant increase in time spent in the drug-paired compartment compared to baseline indicates a conditioned place preference, suggesting the drug has rewarding properties.
Intravenous Self-Administration (SA)
The SA paradigm is considered the gold standard for assessing the reinforcing effects of a drug, as it measures the motivation of an animal to actively seek and consume the substance.
-
Surgery: Animals are surgically implanted with an intravenous catheter, typically in the jugular vein.
-
Acquisition: Animals are placed in an operant chamber equipped with two levers (or nose-poke holes). A response on the "active" lever results in an intravenous infusion of the drug, often paired with a cue light or tone. Responses on the "inactive" lever have no consequence.
-
Maintenance: Once a stable pattern of responding is established, various schedules of reinforcement can be implemented to assess the motivational strength of the drug (e.g., fixed-ratio, progressive-ratio).
-
Extinction and Reinstatement: Following maintenance, drug delivery can be ceased to extinguish the responding behavior. Reinstatement of drug-seeking behavior can then be triggered by a priming dose of the drug, a stressor, or drug-associated cues.
Signaling Pathways
The abuse potential of both solriamfetol and phentermine is primarily linked to their effects on the brain's reward circuitry, particularly the mesolimbic dopamine pathway. This pathway originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens (NAc). An increase in dopamine levels in the NAc is strongly associated with the reinforcing effects of drugs of abuse.
-
Solriamfetol acts as a dopamine and norepinephrine reuptake inhibitor. By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), it increases the extracellular concentrations of these neurotransmitters in the synapse.
-
Phentermine is also known to increase dopamine and norepinephrine levels, primarily by promoting their release from presynaptic terminals, and to a lesser extent by inhibiting their reuptake.
// Drug Actions Solriamfetol [label="Solriamfetol", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phentermine [label="Phentermine", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections DA_vesicle -> DA [label="Release"]; DA -> DAT [label="Reuptake"]; DA -> D1R; D1R -> Reward;
Solriamfetol -> DAT [label="Blocks", arrowhead=tee]; Solriamfetol -> NET [label="Blocks", arrowhead=tee]; Phentermine -> DA_vesicle [label="Promotes Release"]; Phentermine -> DAT [label="Inhibits", arrowhead=tee, style=dashed];
} caption: "Hypothesized Signaling Pathways of Solriamfetol and Phentermine"
Conclusion
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Phentermine induces conditioned rewarding effects via activation of the PI3K/Akt signaling pathway in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A randomized, double-blind, placebo-controlled, crossover study to evaluate the human abuse liability of solriamfetol, a selective dopamine and norepinephrine reuptake inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D1 and D2 antagonists reverse the effects of appetite suppressants on weight loss, food intake, locomotion, and rebalance spiking inhibition in the rat NAc shell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of anti-obesity drugs, phentermine and mahuang, on the behavioral patterns in Sprague-Dawley rat model - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Solriamfetol's Efficacy in Animal Models with Attenuated Modafinil Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of solriamfetol (B1681049) and modafininil, with a focus on the potential effectiveness of solriamfetol in scenarios where modafinil (B37608) efficacy may be diminished. While direct animal models of modafinil resistance are not yet established in published literature, this document synthesizes data from comparative preclinical studies and explores the mechanistic rationale for solriamfetol's utility based on its distinct pharmacological profile.
Executive Summary
Solriamfetol, a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor, and modafinil, primarily a dopamine reuptake inhibitor, are both effective wake-promoting agents in animal models of narcolepsy and sleep deprivation. Head-to-head studies demonstrate that both drugs increase wakefulness and reduce sleep bouts. However, their distinct neurochemical mechanisms suggest that solriamfetol may offer an alternative therapeutic strategy in cases of potential modafinil tolerance. This guide presents the available preclinical data, details the experimental methodologies used in these studies, and provides a mechanistic framework for understanding their differential effects.
Data Presentation: Solriamfetol vs. Modafinil in Animal Models
The following tables summarize quantitative data from key preclinical studies comparing the effects of solriamfetol and modafinil on wakefulness and other behavioral parameters.
Table 1: Effects on Wakefulness in Orexin-Deficient (Narcoleptic) Mice
| Drug & Dose (mg/kg, p.o.) | Change in Total Wake Time (minutes) | Change in NREM Sleep Time (minutes) | Latency to NREM Sleep (minutes) | Animal Model | Reference |
| Modafinil (150) | +175.6 ± 17.7 | -115.8 ± 17.1 | Increased | DTA mice | [[“]] |
| Solriamfetol (150) | +99.9 ± 13.5 | -73.4 ± 14.6 | Increased | DTA mice | [[“]] |
| Modafinil (150) | +144.0 ± 11.4 | -135.3 ± 7.5 | Increased | Wild-Type mice | [[“]] |
| Solriamfetol (150) | +145.7 ± 11.4 | -143.7 ± 10.1 | Increased | Wild-Type mice | [[“]] |
*DTA mice are a model of narcolepsy with cataplexy due to the ablation of orexin (B13118510) neurons. Data are presented as mean ± SEM.
Table 2: Effects on Sleep and Wakefulness in a Murine Model of Obstructive Sleep Apnea (Intermittent Hypoxia)
| Drug & Dose (200 mg/kg, i.p.) | % Time in Sleep (Dark Phase) | Wake Bout Duration (minutes) | Animal Model | Reference |
| Vehicle | 37 ± 4% | Decreased vs. Control | Intermittent Hypoxia (IH) Mice | [2] |
| Modafinil | 22 ± 5% | Increased vs. Vehicle | Intermittent Hypoxia (IH) Mice | [2] |
| Solriamfetol | 23 ± 4% | Increased vs. Vehicle | Intermittent Hypoxia (IH) Mice | [2] |
*Data are presented as mean ± SD.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Orexin-Deficient (DTA) Mouse Model of Narcolepsy
-
Animal Model: Orexin-tTA; TetO-DTA (DTA) mice, which allow for the conditional ablation of orexin neurons, and wild-type (WT) littermates were used. This model recapitulates the primary pathology of human narcolepsy type 1.[[“]]
-
Drug Administration: Modafinil and solriamfetol were administered orally (p.o.) at doses of 50, 100, and 150 mg/kg.[[“]]
-
Sleep-Wake Recording: Electroencephalogram (EEG) and electromyogram (EMG) were recorded to score vigilance states (wakefulness, NREM sleep, REM sleep). Recordings were conducted for 9 hours following drug administration during the light phase.[[“]]
-
Behavioral Assessment: Locomotor activity was measured using infrared beam breaks. Anxiety-related behaviors were assessed using the elevated plus maze and forced swim tests.[[“]]
Murine Model of Obstructive Sleep Apnea (Intermittent Hypoxia)
-
Animal Model: Male C57Bl/6J mice were exposed to intermittent hypoxia (IH) or room air (RA) for 16 weeks during their light phase.[2]
-
Drug Administration: Solriamfetol (200 mg/kg), modafinil (200 mg/kg), or vehicle were administered via intraperitoneal (i.p.) injection once daily for 9 days.[2]
-
Sleep-Wake Assessment: Sleep/wake activity was assessed during the dark (active) phase.[2]
-
Cognitive and Behavioral Testing: The Novel Object Recognition (NOR) test, Elevated-Plus Maze Test (EPMT), and Forced Swim Test (FST) were performed before and after drug treatment to assess cognition and anxiety-like behaviors.[2]
Mechanistic Differences and Implications for Modafinil Resistance
While clinical and preclinical long-term studies have not consistently shown the development of tolerance to modafinil, some cases of reduced efficacy have been reported.[[“]] The mechanisms underlying potential modafinil tolerance are not fully elucidated but are thought to involve neuroadaptive changes in the dopamine system.[3]
Solriamfetol's dual mechanism of action as a dopamine and norepinephrine reuptake inhibitor may provide a therapeutic advantage in situations of diminished response to modafinil. By targeting both catecholaminergic systems, solriamfetol may bypass or overcome potential adaptations in the dopamine pathway alone.
Signaling Pathways
Caption: Mechanisms of Action for Modafinil and Solriamfetol.
The diagram above illustrates the distinct signaling pathways of modafinil and solriamfetol. Modafinil primarily increases wakefulness by inhibiting the reuptake of dopamine. In contrast, solriamfetol acts on both the dopamine and norepinephrine transporters, leading to increased levels of both neurotransmitters in the synapse. This broader neurochemical profile may be beneficial in overcoming potential desensitization or compensatory changes within the dopaminergic system that could contribute to a reduced response to modafinil.
Experimental Workflow for Comparative Efficacy Studies
References
cross-laboratory validation of bioanalytical methods for solriamfetol measurement
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of validated bioanalytical methods for the quantification of solriamfetol (B1681049) in human plasma, a critical aspect of clinical and nonclinical studies. While a formal cross-laboratory validation study has not been publicly documented, this guide synthesizes data from individual laboratory validations to offer insights into method performance and consistency across different analytical approaches. The methodologies presented are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a prevalent technique for the bioanalysis of small molecules like solriamfetol.[1][2][3][4]
The validation of these methods adheres to the principles outlined in regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), ensuring data reliability for drug development and regulatory submissions.[5][6][7][8][9] Key validation parameters assessed include linearity, lower limit of quantification (LLOQ), accuracy, and precision.
Comparative Analysis of Bioanalytical Method Validation Parameters
The following table summarizes the performance characteristics of different LC-MS/MS methods developed and validated for the determination of solriamfetol in human plasma. This comparison allows researchers to evaluate the suitability of various methods for their specific study needs.
| Parameter | Method 1 | Method 2 |
| Linearity Range (ng/mL) | 5.0–5220.0 | 5 to 500 |
| Correlation Coefficient (r²) | 0.9980 | 0.999 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5.0 | Not explicitly stated, but linearity starts at 5 |
| Intra-day Precision (%RSD) | < 15% | Within acceptance limits |
| Inter-day Precision (%RSD) | < 15% | Within acceptance limits |
| Intra-day Accuracy (%Recovery) | 98.47% - 101.40% | Within acceptance limits |
| Inter-day Accuracy (%Recovery) | 98.47% - 101.40% | Within acceptance limits |
| Internal Standard | 13-C Solriamfetol | Modafinil (B37608) |
Experimental Protocols
The successful implementation of a bioanalytical method relies on a detailed and robust experimental protocol. Below are generalized yet detailed methodologies based on the published literature for the quantification of solriamfetol in human plasma using LC-MS/MS.
Method 1: LC-MS/MS with Deuterated Internal Standard
This method employs a stable isotope-labeled internal standard (¹³C-Solriamfetol) to ensure high accuracy and mitigate matrix effects.[1]
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the internal standard solution (¹³C-Solriamfetol).
-
Precipitate proteins by adding 500 µL of acetonitrile (B52724).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
Chromatographic Conditions:
-
Column: C18 analytical column
-
Mobile Phase: 0.1% formic acid in water and acetonitrile (30:70, v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for solriamfetol and ¹³C-solriamfetol are monitored.
Method 2: LC-MS/MS with a Non-Isotopic Internal Standard
This method utilizes modafinil as the internal standard.[2]
Sample Preparation:
-
To 200 µL of plasma, add 50 µL of the internal standard solution (modafinil).
-
Perform a single-step protein precipitation with acetonitrile.
-
Vortex and centrifuge to separate the precipitated proteins.
-
Inject a portion of the supernatant into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: Xterra MS C18 (3.5 µm, 1 mm x 150 mm)
-
Mobile Phase: 5mM ammonium (B1175870) formate (B1220265) in methanol (B129727): 50% methanol in acetonitrile (90:10, v/v)
-
Flow Rate: 0.5 mL/min
-
Run Time: 3 minutes
Mass Spectrometric Conditions:
-
Ionization Mode: ESI in positive mode
-
Detection Mode: MRM
-
MRM Transitions: Specific precursor-to-product ion transitions for solriamfetol and modafinil are monitored.
Visualizing Method Validation and Mechanism of Action
To further elucidate the processes involved, the following diagrams illustrate a typical bioanalytical method validation workflow and the signaling pathway associated with solriamfetol's mechanism of action.
Caption: A generalized workflow for bioanalytical method validation.
Solriamfetol is a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor.[10][11][12][13] Its mechanism of action involves binding to the dopamine transporter (DAT) and norepinephrine transporter (NET), thereby blocking the reuptake of these neurotransmitters from the synaptic cleft.[10][11] This leads to increased extracellular concentrations of dopamine and norepinephrine, enhancing wakefulness.[10][11][12]
Caption: Solriamfetol's inhibition of dopamine and norepinephrine reuptake.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. ijlpr.com [ijlpr.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. A Phase I, Randomized, Crossover, Open-label Study of the Pharmacokinetics of Solriamfetol (JZP-110) in Healthy Adult Subjects With and Without Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 6. fda.gov [fda.gov]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. fda.gov [fda.gov]
- 9. hhs.gov [hhs.gov]
- 10. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Solriamfetol Hydrochloride? [synapse.patsnap.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Solriamfetol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Solriamfetol vs. Modafinil: A Comparative Analysis of Anxiogenic Potential in Preclinical Behavioral Assays
For Immediate Release
A growing body of preclinical evidence suggests that solriamfetol (B1681049), a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor, may possess a lower anxiogenic potential compared to modafinil (B37608), a widely used wakefulness-promoting agent. This comparison guide synthesizes findings from key behavioral assays, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current data, detailed experimental protocols, and a look into the underlying neurobiological pathways.
Executive Summary
Head-to-head preclinical studies utilizing murine models consistently demonstrate that modafinil, at equipotent wake-promoting doses, induces significant anxiety-related behaviors. In contrast, solriamfetol does not appear to elicit anxiogenic effects in the same behavioral paradigms. This difference is likely attributable to their distinct pharmacological profiles. Solriamfetol acts as a dopamine and norepinephrine reuptake inhibitor (DNRI), while modafinil's mechanism is primarily associated with dopamine reuptake inhibition, though it impacts other neurotransmitter systems as well.[1][2]
Quantitative Data from Behavioral Assays
The anxiogenic potential of solriamfetol and modafinil has been primarily assessed using the elevated plus maze (EPM) test, a standard for measuring anxiety-like behavior in rodents. The data consistently indicates a significant difference between the two compounds.
| Behavioral Assay | Drug and Dosage | Key Finding | Species | Reference |
| Elevated Plus Maze | Modafinil (100 mg/kg) | Significantly produced anxiety-related behaviors. | Wild-Type Mice | [Kimura et al., 2022][3][4][5] |
| Elevated Plus Maze | Solriamfetol (150 mg/kg) | Did not have anxiogenic effects. | Wild-Type Mice | [Kimura et al., 2022][3][4][5] |
| Elevated Plus Maze | Modafinil (200 mg/kg) | Exhibited increased anxiety behaviors in mice exposed to sleep fragmentation. | C57Bl/6J Mice | [Badran et al., 2023][6] |
| Elevated Plus Maze | Solriamfetol (200 mg/kg) | Reduced anxiety-like behavior in mice exposed to intermittent hypoxia. | C57Bl/6J Mice | [Badran et al., 2023][7][8][9] |
Mechanisms of Action and Anxiogenic Potential
The differential effects of solriamfetol and modafinil on anxiety-related behaviors are thought to stem from their distinct neurochemical mechanisms.
Solriamfetol is a selective dopamine and norepinephrine reuptake inhibitor (DNRI).[10][11] By blocking the reuptake of both neurotransmitters, it increases their extracellular concentrations in the brain.[10] This dual action is believed to contribute to its wake-promoting effects without significantly inducing anxiety.[3][4][5]
Modafinil , while also a wakefulness-promoting agent, primarily acts as a dopamine reuptake inhibitor.[12][13][14] Its effects on other neurotransmitter systems, including norepinephrine, serotonin, glutamate, and histamine, are also documented, contributing to its complex pharmacological profile.[12][13][14][15] The more focused action on the dopamine system, particularly at higher doses, may be linked to its observed anxiogenic properties in preclinical models.[3][4][5]
Experimental Protocols
Standardized behavioral assays are crucial for assessing the anxiogenic or anxiolytic properties of novel compounds. Below are detailed protocols for the most common tests used in this context.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used paradigm to assess anxiety-like behavior in rodents. It leverages the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two arms enclosed by high walls.
Procedure:
-
Acclimation: Mice are habituated to the testing room for at least 30-60 minutes prior to the test.
-
Placement: Each mouse is placed in the center of the maze, facing one of the open arms.
-
Exploration: The animal is allowed to freely explore the maze for a 5-minute session.
-
Recording: A video camera mounted above the maze records the session for later analysis.
-
Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.
-
Cleaning: The maze is thoroughly cleaned with a 70% ethanol (B145695) solution between each trial to eliminate olfactory cues.
Open Field Test
This assay assesses general locomotor activity and anxiety-like behavior in a novel, open environment.
Apparatus: A square arena with high walls to prevent escape.
Procedure:
-
Acclimation: Animals are habituated to the testing room.
-
Placement: The mouse is placed in the center of the open field.
-
Exploration: The animal is allowed to explore the arena for a predetermined time (e.g., 5-10 minutes).
-
Recording: An automated tracking system or video camera records the animal's movements.
-
Parameters Measured:
-
Locomotor Activity: Total distance traveled, velocity.
-
Anxiety-like Behavior: Time spent in the center of the arena versus the periphery (thigmotaxis). A preference for the periphery is indicative of higher anxiety.
-
Cleaning: The apparatus is cleaned with 70% ethanol between subjects.
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly lit areas and their preference for dark, enclosed spaces.
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
Procedure:
-
Acclimation: Mice are habituated to the testing room.
-
Placement: The mouse is typically placed in the illuminated compartment.
-
Exploration: The animal is allowed to move freely between the two compartments for a set duration (e.g., 5-10 minutes).
-
Recording: An automated system or video camera records the session.
-
Parameters Measured:
-
Time spent in the light compartment versus the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
More time spent in the light compartment and more transitions are interpreted as reduced anxiety.
-
Cleaning: The box is cleaned with 70% ethanol after each trial.
Conclusion
The available preclinical data from behavioral assays, particularly the elevated plus maze test, strongly suggest that solriamfetol has a lower anxiogenic potential than modafinil.[3][4][5] This distinction is likely rooted in their different mechanisms of action, with solriamfetol's dual inhibition of dopamine and norepinephrine reuptake potentially offering a more balanced neurochemical profile in relation to anxiety. For researchers and drug development professionals, these findings highlight solriamfetol as a potentially favorable alternative to modafinil where the risk of anxiety is a concern. Further clinical investigation is warranted to confirm these preclinical observations in human populations.
References
- 1. Solriamfetol enhances wakefulness and improves cognition and anxiety in a murine model of OSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 5. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Prefrontal modulation of anxiety through a lens of noradrenergic signaling [frontiersin.org]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 8. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 11. protocols.io [protocols.io]
- 12. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Anxiety disorders and GABA neurotransmission: a disturbance of modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Open field test for mice [protocols.io]
Safety Operating Guide
Proper Disposal of Solriamfetol Hydrochloride in a Laboratory Setting
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential procedural guidance for the proper disposal of Solriamfetol Hydrochloride, a Schedule IV controlled substance. Adherence to these procedures is critical for regulatory compliance, laboratory safety, and environmental protection. The disposal of controlled substances is strictly regulated by the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).
This compound must not be disposed of in standard laboratory trash, poured down the drain, or flushed. Improper disposal can lead to legal penalties, environmental contamination, and potential for diversion. The required method of disposal is through a DEA-registered reverse distributor, which ensures the substance is rendered non-retrievable.[1][2][3]
Disposal Procedures for this compound
The following steps outline the compliant disposal process for unwanted, expired, or residual this compound in a research setting. This process is managed in coordination with your institution's Environmental Health and Safety (EHS) department.[4]
Step 1: Identification and Segregation
-
Clearly label all containers of this compound intended for disposal with "PENDING DISPOSAL" or a similar designation.
-
Segregate these materials from the active inventory of controlled substances within a secure, locked storage location to prevent accidental use.
Step 2: Contacting Institutional EHS
-
Notify your institution's EHS department to initiate the disposal process.[4] They will coordinate with a DEA-registered reverse distributor for the collection and destruction of the controlled substance.[1][2][3][5]
Step 3: Documentation and Record-Keeping
-
Meticulous record-keeping is a critical component of controlled substance disposal.
-
The destruction of controlled substances must be documented on a DEA Form 41.[6][7][8][9]
-
This form must be completed by the registrant and include the signatures of two authorized employees who witness the transfer or destruction.[6][8][10]
-
All records related to the disposal must be maintained for a minimum of two years.[7][9]
Step 4: Transfer to Reverse Distributor
-
The EHS department will schedule a pickup with the selected DEA-registered reverse distributor.
-
The transfer of Schedule III-V substances like this compound must be documented. The reverse distributor is responsible for providing the necessary paperwork and ultimately completing the DEA Form 41 upon destruction.[2]
Step 5: Confirmation of Destruction
-
The reverse distributor will issue a Certificate of Destruction to the institution after the this compound has been rendered non-retrievable, typically through incineration.[1][2][7] This certificate should be retained with your disposal records.
Quantitative and Procedural Summary
While specific quantitative thresholds for the disposal of this compound are not defined by regulations, the procedural requirements are stringent. The following table summarizes key data points in the disposal process.
| Parameter | Requirement | Citation |
| DEA Schedule | IV | [2] |
| Disposal Method | Transfer to a DEA-Registered Reverse Distributor for destruction. | [1][2][3][5] |
| Destruction Standard | Must be rendered "non-retrievable". Incineration is the DEA-recognized method. | [2][11] |
| Required Documentation | DEA Form 41 (Registrants Inventory of Drugs Surrendered). | [6][7][8][9] |
| Witness Requirement | Two authorized employees must witness the transfer/destruction and sign the DEA Form 41. | [6][8][10] |
| Record Retention Period | A minimum of two years for all disposal records, including DEA Form 41 and Certificate of Destruction. | [7][9] |
Experimental Protocols
The information presented here pertains to the regulatory procedures for the proper disposal of this compound. The search of publicly available regulatory and safety documents did not yield any specific experimental protocols involving this compound. For methodologies related to the use of this compound in research, please refer to peer-reviewed scientific literature.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound from a research laboratory.
Caption: Logical workflow for the disposal of this compound.
References
- 1. easyrxcycle.com [easyrxcycle.com]
- 2. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. triumvirate.com [triumvirate.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. pdfguru.com [pdfguru.com]
- 9. Diversion Control Division | Registrant Record of Controlled Substances Destroyed - DEA Form 41 [deadiversion.usdoj.gov]
- 10. pharmacy-regulatory-blurbs.com [pharmacy-regulatory-blurbs.com]
- 11. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
Essential Safety and Logistical Information for Handling Solriamfetol Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential procedural information for the safe handling and disposal of Solriamfetol Hydrochloride, a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor. The following information is based on available safety data sheets and general laboratory safety protocols.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Routine Handling & Weighing | Safety goggles with side-shields, protective gloves (e.g., nitrile), full-sleeved lab coat or apron.[1][2] |
| Generating Dust or Aerosols | In addition to routine PPE, a suitable respirator or a self-contained breathing apparatus should be used.[1][2] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3][4] |
| Spill Cleanup | Self-contained breathing apparatus, protective gloves, impervious clothing, and safety goggles.[1][2][5] |
Standard Operating Procedures
Adherence to established protocols for donning and doffing PPE, as well as for handling chemical spills, is crucial for maintaining a safe laboratory environment.
Donning and Doffing of Personal Protective Equipment
Proper sequencing of donning and doffing PPE is essential to prevent contamination. The following workflow illustrates the correct order.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
